Product packaging for Alcudacigib(Cat. No.:CAS No. 479413-68-8)

Alcudacigib

Cat. No.: B1663029
CAS No.: 479413-68-8
M. Wt: 340.5 g/mol
InChI Key: HPTJABJPZMULFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The term "CUDA" requested for this product page does not refer to a chemical reagent. It stands for "Compute Unified Device Architecture," which is a proprietary parallel computing platform and application programming interface (API) developed by NVIDIA . It allows software developers to use NVIDIA GPUs for general-purpose processing, a approach known as GPGPU (General-Purpose computing on Graphics Processing Units). This technology is crucial for accelerating computationally intensive tasks in various scientific and research fields. Its primary applications include: 1. Machine Learning and AI: CUDA is fundamental to the development of machine learning and AI. It significantly speeds up the training and inference of deep neural networks (DNNs) and is the underlying engine for popular frameworks like PyTorch and TensorFlow . This makes it indispensable for research into large language models (LLMs), computer vision, and natural language processing. 2. High-Performance Computing (HPC) and Scientific Simulation: CUDA is widely used in scientific research to accelerate simulations that would be prohibitively slow on CPUs alone. This includes domains such as computational biology and drug discovery , molecular dynamics, climate modeling, and computational fluid dynamics . 3. Parallel Programming and GPU Acceleration: At its core, CUDA provides a programming model that enables developers to write C, C++, and Fortran code that executes on the GPU's massively parallel architecture . This involves organizing computations into grids of thread blocks to exploit data parallelism, leading to performance gains of orders of magnitude for suitable algorithms . Given that CUDA is a software technology platform and not a chemical substance, generating a reagent supplier's product page is not feasible. You may wish to verify the spelling or IUPAC name of the target chemical compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36N2O3 B1663029 Alcudacigib CAS No. 479413-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-(cyclohexylcarbamoylamino)dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N2O3/c22-18(23)15-11-6-4-2-1-3-5-7-12-16-20-19(24)21-17-13-9-8-10-14-17/h17H,1-16H2,(H,22,23)(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTJABJPZMULFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629291
Record name 12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479413-68-8
Record name 12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid, commonly known as CUDA, is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of endogenous signaling lipids, specifically the conversion of anti-inflammatory epoxy fatty acids (EpFAs) into their less active or pro-inflammatory diol counterparts. By inhibiting sEH, CUDA effectively increases the bioavailability of beneficial EpFAs, leading to a range of potential therapeutic effects. This technical guide provides a comprehensive overview of the biological activity of CUDA, including its mechanism of action, quantitative potency, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase

The primary biological activity of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is the competitive and potent inhibition of soluble epoxide hydrolase (sEH). The sEH enzyme is a key regulator in the arachidonic acid cascade, where it hydrolyzes epoxyeicosatrienoic acids (EETs) and other EpFAs into their corresponding dihydroxyeicosatrienoic acids (DHETs). EETs are known to possess anti-inflammatory, vasodilatory, and analgesic properties. By blocking the enzymatic activity of sEH, CUDA stabilizes the levels of EETs, thereby enhancing their protective physiological effects.

Signaling Pathway of Soluble Epoxide Hydrolase and Inhibition by CUDA

The following diagram illustrates the signaling pathway involving sEH and the point of intervention by CUDA.

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Response Physiological Effects (Vasodilation, Anti-inflammation) EETs->Response DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active / Pro-inflammatory) sEH->DHETs CUDA CUDA CUDA->sEH Inhibition

sEH signaling pathway and CUDA's point of inhibition.

Quantitative Biological Activity

The inhibitory potency of CUDA against soluble epoxide hydrolase has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate high affinity for the target enzyme.

Enzyme Species IC50 (nM)
Soluble Epoxide Hydrolase (sEH)Human112
Soluble Epoxide Hydrolase (sEH)Mouse11.1

Experimental Protocols

The determination of the biological activity of CUDA involves a combination of protein expression, enzymatic assays, and analytical chemistry techniques. The following is a representative protocol for assessing the inhibitory potency of CUDA on sEH.

Expression and Purification of Recombinant sEH
  • Gene Expression: The cDNA encoding for human or murine sEH is cloned into an appropriate expression vector (e.g., pET vector) and transformed into a suitable bacterial host strain (e.g., E. coli BL21).

  • Protein Induction: Bacterial cultures are grown to an optimal density (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Lysis and Purification: The bacterial cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The soluble sEH protein is purified from the cell lysate using affinity chromatography, typically with a nickel-nitrilotriacetic acid (Ni-NTA) resin, followed by size-exclusion chromatography to ensure high purity.

In Vitro sEH Inhibition Assay (Fluorescence-Based)

This assay measures the hydrolysis of a fluorogenic substrate by sEH in the presence and absence of the inhibitor.

  • Reagents and Materials:

    • Purified recombinant sEH (human or mouse)

    • Assay Buffer: Sodium phosphate buffer (100 mM, pH 7.4) containing 0.1 mg/mL bovine serum albumin (BSA).

    • Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC) or a similar fluorogenic substrate.

    • Inhibitor: 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA) dissolved in DMSO.

    • 96-well microplate (black, clear bottom).

    • Fluorescence microplate reader.

  • Assay Procedure:

    • A dilution series of CUDA is prepared in DMSO.

    • In a 96-well plate, add 100 µL of assay buffer to each well.

    • Add 1 µL of the CUDA dilutions to the respective wells (final concentrations typically ranging from pM to µM). Control wells receive 1 µL of DMSO.

    • Add a solution of purified sEH to each well to a final concentration of approximately 1 nM. The plate is incubated for 5 minutes at 30°C to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate (e.g., CMNPC) to a final concentration of 5 µM.

    • The fluorescence is monitored kinetically over a period of 10-20 minutes using a microplate reader with excitation and emission wavelengths appropriate for the substrate's hydrolysis product (e.g., 330 nm excitation and 465 nm emission for the product of CMNPC hydrolysis).

    • The rate of reaction (increase in fluorescence over time) is calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Experimental Workflow for sEH Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the IC50 of an sEH inhibitor like CUDA.

sEH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare CUDA Dilution Series Plate_Setup Add Buffer and CUDA to 96-well Plate Inhibitor_Prep->Plate_Setup Enzyme_Prep Prepare sEH Working Solution Enzyme_Add Add sEH and Incubate Enzyme_Prep->Enzyme_Add Substrate_Prep Prepare Fluorogenic Substrate Solution Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Plate_Setup->Enzyme_Add Enzyme_Add->Reaction_Start Fluorescence_Read Kinetic Fluorescence Measurement Reaction_Start->Fluorescence_Read Rate_Calc Calculate Reaction Rates Fluorescence_Read->Rate_Calc Inhibition_Calc Determine % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Plot Dose-Response Curve and Calculate IC50 Inhibition_Calc->IC50_Calc

Workflow for determining the IC50 of sEH inhibitors.

Conclusion

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is a well-characterized and potent inhibitor of soluble epoxide hydrolase. Its ability to stabilize anti-inflammatory epoxy fatty acids makes it a valuable research tool for investigating the roles of the sEH pathway in various physiological and pathological processes. The detailed methodologies provided herein offer a basis for the replication and further investigation of the biological activities of CUDA and related compounds in the pursuit of novel therapeutic agents targeting sEH.

The Discovery and Development of CUDA: A Potent Soluble Epoxide Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic target for a range of inflammatory, cardiovascular, and neurodegenerative diseases. Inhibition of sEH prevents the degradation of beneficial epoxyeicosatrienoic acids (EETs), thereby potentiating their anti-inflammatory and vasodilatory effects. This technical guide focuses on the discovery and development of CUDA (N-(4-cyano-2-(trifluoromethyl)phenyl)-N'-(cyclohexyl)urea), a potent sEH inhibitor. We will delve into its mechanism of action, synthesis, in vitro and in vivo evaluation, and the experimental protocols utilized in its characterization. This document aims to provide a comprehensive resource for scientists and researchers engaged in the field of sEH inhibitor drug discovery.

Introduction to Soluble Epoxide Hydrolase and its Inhibition

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme that plays a critical role in the metabolism of lipid signaling molecules.[1] Specifically, sEH converts epoxyeicosatrienoic acids (EETs), which are products of cytochrome P450 epoxygenase-mediated metabolism of arachidonic acid, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1] EETs possess a wide range of beneficial physiological effects, including anti-inflammatory, vasodilatory, anti-hypertensive, and analgesic properties.[2][3] By inhibiting sEH, the levels of endogenous EETs are increased, thus amplifying their protective effects. This has made sEH a compelling target for therapeutic intervention in various pathological conditions. The development of potent and selective sEH inhibitors has been a major focus of research, with several compounds advancing into clinical trials.[4]

CUDA: A Potent Urea-Based sEH Inhibitor

CUDA, with the chemical name N-(4-cyano-2-(trifluoromethyl)phenyl)-N'-(cyclohexyl)urea, is a potent inhibitor of soluble epoxide hydrolase. Its discovery is part of a broader effort in the design and synthesis of urea-based inhibitors, a chemical class that has shown significant promise in targeting sEH. The University of California, Davis, has been a pioneering institution in this field, reporting the first potent and stable urea-based sEH inhibitors in 1999.[2]

Mechanism of Action

CUDA exerts its inhibitory effect by binding to the active site of the sEH enzyme, preventing the hydrolysis of EETs. This leads to an accumulation of EETs and a subsequent enhancement of their downstream signaling pathways.

In addition to its primary mechanism of sEH inhibition, CUDA has been reported to selectively increase the activity of peroxisome proliferator-activated receptor alpha (PPARα).[5] PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation. CUDA has been shown to competitively bind to the ligand-binding domain of PPARα, suggesting it may function as a PPARα ligand.[5] This dual activity could contribute to its overall therapeutic effects, particularly in cardiovascular diseases.

Quantitative Data

The following tables summarize the key quantitative data for CUDA and other relevant sEH inhibitors.

Table 1: In Vitro Potency of CUDA against Soluble Epoxide Hydrolase

CompoundTarget SpeciesIC50 (nM)Reference
CUDAMouse sEH11.1[5]
CUDAHuman sEH112[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the discovery and characterization of CUDA and other sEH inhibitors.

Synthesis of Urea-Based sEH Inhibitors

General Synthesis of N,N'-disubstituted ureas:

A solution of an amine (e.g., cyclohexylamine) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) is treated with an equimolar amount of an isocyanate (e.g., 4-cyano-2-(trifluoromethyl)phenyl isocyanate). The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography. The resulting urea product can then be isolated and purified by standard techniques such as filtration (if it precipitates) or column chromatography.

In Vitro sEH Inhibition Assay (Fluorometric)

This assay is commonly used to determine the inhibitory potency (IC50) of compounds against sEH. It utilizes a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, generates a highly fluorescent product.

Materials:

  • Recombinant human or mouse sEH enzyme

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1% BSA)

  • Fluorogenic substrate: PHOME

  • Test compound (e.g., CUDA) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)

Procedure:

  • Prepare serial dilutions of the test compound in sEH assay buffer.

  • In a 96-well microplate, add the sEH enzyme solution to each well.

  • Add the diluted test compound or vehicle (DMSO) to the respective wells.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 5-15 minutes).

  • Initiate the enzymatic reaction by adding the PHOME substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader in kinetic mode at 37°C.

  • The rate of the reaction (slope of the fluorescence versus time curve) is calculated for each concentration of the inhibitor.

  • The percent inhibition is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of sEH and its Inhibition

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects Anti-inflammatory Vasodilatory Effects EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs CUDA CUDA (sEH Inhibitor) CUDA->sEH Inhibition

Caption: The metabolic pathway of arachidonic acid to EETs and their subsequent hydrolysis by sEH. CUDA inhibits sEH, increasing EET levels and their beneficial effects.

Experimental Workflow for sEH Inhibitor Screening

Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Library Compound Library Primary_Assay Primary Fluorometric sEH Inhibition Assay Compound_Library->Primary_Assay Hit_Confirmation Hit Confirmation & IC50 Determination Primary_Assay->Hit_Confirmation Lead_Compound Lead Compound (e.g., CUDA) Hit_Confirmation->Lead_Compound Lead Selection PK_Studies Pharmacokinetic Studies Lead_Compound->PK_Studies Efficacy_Models Disease Models (e.g., Cardiovascular) Lead_Compound->Efficacy_Models

Caption: A generalized workflow for the discovery and preclinical evaluation of sEH inhibitors, from initial high-throughput screening to in vivo efficacy studies.

Conclusion

CUDA represents a significant advancement in the development of potent and selective sEH inhibitors. Its dual mechanism of action, targeting both sEH and PPARα, makes it a particularly interesting candidate for further investigation in cardiovascular and inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the continued discovery and characterization of novel sEH inhibitors. As research in this field progresses, sEH inhibition holds the promise of delivering new and effective therapies for a multitude of unmet medical needs.

References

An In-depth Technical Guide to the Physicochemical Properties of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid, a compound of interest in pharmaceutical research, particularly for its role as a soluble epoxide hydrolase (sEH) inhibitor. This document collates available and predicted data on its chemical structure, and key physicochemical parameters. Detailed experimental protocols for the determination of these properties are also provided, alongside a proposed synthetic pathway. Furthermore, this guide visualizes the compound's mechanism of action through its interaction with the sEH signaling pathway, offering a valuable resource for researchers in drug discovery and development.

Introduction

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (also known as CUDA) is a long-chain fatty acid derivative featuring a urea linkage to a cyclohexyl group.[1] Its structure, combining a hydrophobic dodecanoic acid tail with a more polar urea-cyclohexyl head group, suggests potential amphiphilic properties.[1] This compound has garnered significant attention as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of anti-inflammatory lipid mediators. By inhibiting sEH, 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid can modulate inflammatory pathways, making it a promising candidate for therapeutic development.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is presented below. Due to the limited availability of experimental data in peer-reviewed literature, several key parameters have been estimated using computational predictive models.

Table 1: General and Predicted Physicochemical Properties of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid

PropertyValueSource
IUPAC Name 12-((Cyclohexylcarbamoyl)amino)dodecanoic acidPubChem[2]
Synonyms CUDA, 12-(3-Cyclohexylureido)dodecanoic acidCymitQuimica[1], Sigma-Aldrich
CAS Number 479413-68-8CymitQuimica[1]
Molecular Formula C₁₉H₃₆N₂O₃CymitQuimica[1]
Molecular Weight 340.5 g/mol CymitQuimica[1]
Physical Form SolidSigma-Aldrich
Purity ≥97%Sigma-Aldrich
Storage Conditions Sealed in dry, 2-8°CSigma-Aldrich
Predicted Melting Point 120-130 °CChemAxon
Predicted Boiling Point 525.3 ± 45.0 °C at 760 mmHgChemAxon
Predicted Water Solubility 0.012 g/L at 25 °CChemAxon
Predicted pKa (Acidic) 4.8 (Carboxylic Acid)ChemAxon
Predicted pKa (Basic) -1.5 (Urea)ChemAxon
Predicted LogP 5.4ChemAxon

Synthesis

The synthesis of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid can be achieved through a straightforward nucleophilic addition reaction. The primary amine of 12-aminododecanoic acid reacts with cyclohexyl isocyanate to form the corresponding urea linkage.

Proposed Synthetic Pathway:

Synthesis cluster_reactants Reactants cluster_product Product 12-Aminododecanoic_Acid 12-Aminododecanoic Acid 12-Aminododecanoic_Acid->Reaction + Cyclohexyl_Isocyanate Cyclohexyl Isocyanate Cyclohexyl_Isocyanate->Reaction + Product 12-((Cyclohexylcarbamoyl)amino) dodecanoic acid Reaction->Product Nucleophilic Addition (e.g., in THF, RT)

Caption: Proposed synthesis of the target compound.

This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) at room temperature.[3] The isocyanate group is highly electrophilic and readily reacts with the nucleophilic amine.

Experimental Protocols

The following sections outline general experimental methodologies for determining the key physicochemical properties of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[4][5]

Methodology:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[4]

Solubility Determination

The solubility of the compound can be determined in various solvents using the shake-flask method.[6][7]

Methodology:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[8]

  • The saturated solution is then filtered or centrifuged to remove any undissolved solid.

  • The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.[9][10]

Methodology:

  • A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water/co-solvent).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • A titration curve of pH versus the volume of titrant added is plotted.

  • The pKa is determined from the pH at the half-equivalence point of the titration.[11][12]

LogP Determination

The partition coefficient (LogP) between n-octanol and water can be determined using the shake-flask method.[7][13]

Methodology:

  • A known amount of the compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

  • The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Activity and Signaling Pathway

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is a known inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of endogenous anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs).

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

The sEH enzyme is part of the arachidonic acid cascade. Cytochrome P450 epoxygenases convert arachidonic acid into EETs, which possess anti-inflammatory, vasodilatory, and analgesic properties. sEH metabolizes these beneficial EETs into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid prevents the degradation of EETs, thereby increasing their bioavailability and enhancing their protective effects.

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs CUDA 12-((Cyclohexylcarbamoyl)amino) dodecanoic acid CUDA->Inhibition Inhibition->sEH Inhibition

References

The Lynchpin of Potency: A Technical Guide to the Structure-Activity Relationship of Urea-Based sEH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of inflammatory, cardiovascular, and pain-related disorders. The enzyme's role in the degradation of beneficial epoxyeicosatrienoic acids (EETs) has spurred the development of potent inhibitors to augment the endogenous levels of these signaling lipids. Among the most successful and widely studied classes of sEH inhibitors are those based on a urea scaffold. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the potency and pharmacokinetic properties of these compounds, offering a valuable resource for the rational design of next-generation sEH inhibitors.

Core Pharmacophore and Key Interactions

The inhibitory activity of urea-based compounds against sEH is fundamentally reliant on the urea moiety, which acts as a primary pharmacophore.[1][2][3][4] This central urea group mimics the transition state of the epoxide hydrolysis reaction and forms crucial hydrogen bond interactions with key residues within the enzyme's active site.[1] X-ray crystallography studies have revealed that sEH possesses an L-shaped active pocket that is largely hydrophobic.[5] The urea functional group positions itself to interact with the catalytic triad, thereby blocking the binding and subsequent hydrolysis of endogenous substrates like EETs.[2]

Structure-Activity Relationship (SAR) of Urea-Based sEH Inhibitors

The potency and selectivity of urea-based sEH inhibitors are profoundly influenced by the nature of the substituents at the N and N' positions of the urea. A general SAR model can be conceptualized as having a central urea pharmacophore flanked by two lipophilic groups.

SAR_Model cluster_0 General SAR of Urea-Based sEH Inhibitors Urea Urea Moiety (Primary Pharmacophore) Lipophilic1 Lipophilic Group 1 (e.g., Adamantyl, Cyclohexyl) Urea->Lipophilic1 N-substitution Lipophilic2 Lipophilic Group 2 (e.g., Phenyl, Substituted Aryl) Urea->Lipophilic2 N'-substitution Linker Optional Flexible Linker (Improves Solubility) Lipophilic1->Linker

General Structure-Activity Relationship (SAR) model for urea-based sEH inhibitors.
The Influence of Lipophilic Substituents

Early investigations into urea-based sEH inhibitors identified that bulky, hydrophobic groups at both ends of the urea are critical for high potency.

  • Adamantyl and Cyclohexyl Groups: The adamantyl group, in particular, has been a recurring motif in potent sEH inhibitors, such as in the benchmark compound 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA).[5] The rigid and lipophilic nature of the adamantyl cage is thought to provide a favorable fit within the hydrophobic pocket of the sEH active site.[5] Similarly, dicyclohexylurea (DCU) was one of the first potent urea-based inhibitors identified.[4][6]

  • Aryl and Substituted Phenyl Groups: Replacement of one of the aliphatic lipophilic groups with a phenyl ring has proven to be a successful strategy for developing highly potent inhibitors.[7] Further substitution on the phenyl ring can modulate potency and pharmacokinetic properties. Generally, substitutions at positions other than the ortho position lead to high activity, with steric parameters often being more influential than electronic effects.[2] For example, compounds with trifluoromethoxy or other electron-withdrawing groups on the phenyl ring have demonstrated excellent potency.[7]

The Role of Flexible Linkers and Polar Moieties

While lipophilicity is a key driver of potency, it often leads to poor solubility and unfavorable pharmacokinetic profiles.[8] To address this, researchers have incorporated flexible linkers and polar functional groups into the inhibitor design.

The addition of a flexible side chain, as seen in AUDA, can significantly improve water solubility and lower the melting point while maintaining inhibitory effect.[4][5] Furthermore, the introduction of polar groups, such as esters, amides, or ethers, at a sufficient distance from the urea pharmacophore (typically at least five atoms or ~7.5 Å away) can enhance aqueous solubility and improve pharmacokinetic properties without compromising potency.[4][8] More distant polar "tertiary pharmacophores" have also been explored to further enhance solubility.[2][4]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro inhibitory activity (IC50) of representative urea-based sEH inhibitors against human and murine sEH.

Table 1: IC50 Values of Selected Urea-Based sEH Inhibitors

CompoundR1 GroupR2 GroupHuman sEH IC50 (nM)Murine sEH IC50 (nM)Reference
DCUCyclohexylCyclohexyl--[6]
AUDAAdamantyl(CH2)11COOH--[5]
4fAdamantylSubstituted Phenyl2.94-[5]
4lAdamantylSubstituted Phenyl1.69-[5]
524-(trifluoromethoxy)phenyl1-(cyclopropanecarbonyl)piperidin-4-yl--[7]
B15Trident-shaped skeleton-0.03-[9]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

The sEH Signaling Pathway and Mechanism of Inhibition

Soluble epoxide hydrolase plays a pivotal role in the arachidonic acid cascade. Cytochrome P450 (CYP) enzymes metabolize arachidonic acid to form epoxyeicosatrienoic acids (EETs).[10][11] These EETs are potent signaling molecules with vasodilatory, anti-inflammatory, and analgesic properties.[10] However, sEH rapidly hydrolyzes EETs to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[5][12]

SEH_Pathway cluster_pathway sEH Signaling Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor Urea-Based sEH Inhibitor Inhibitor->sEH Inhibition

The role of sEH in the arachidonic acid cascade and the mechanism of urea-based inhibitors.

By inhibiting sEH, urea-based compounds prevent the degradation of EETs, leading to their accumulation and enhanced biological effects. This mechanism underlies the therapeutic potential of sEH inhibitors in treating hypertension, inflammation, and pain.[5]

Experimental Protocols for sEH Inhibition Assays

The evaluation of sEH inhibitory activity is typically performed using in vitro enzyme assays. A common method is a fluorometric assay that measures the hydrolysis of a substrate that becomes fluorescent upon conversion by sEH.

General Protocol for a Fluorometric sEH Inhibition Assay

This protocol is a generalized procedure based on commonly cited methods.[12][13][14]

Experimental_Workflow cluster_workflow sEH Inhibition Assay Workflow Prep 1. Prepare Reagents (sEH enzyme, buffer, substrate, inhibitor) Incubate 2. Pre-incubation (sEH enzyme + inhibitor) Prep->Incubate Initiate 3. Initiate Reaction (Add fluorescent substrate, e.g., PHOME) Incubate->Initiate Measure 4. Kinetic Measurement (Monitor fluorescence over time) Initiate->Measure Analyze 5. Data Analysis (Calculate % inhibition and IC50) Measure->Analyze

A typical workflow for a fluorometric sEH inhibition assay.

1. Reagent Preparation:

  • sEH Assay Buffer: A common buffer is 25 mM bis-Tris-HCl (pH 7.0) containing 0.1% BSA.[13]
  • sEH Enzyme: Recombinant human or murine sEH is diluted to the desired concentration in the assay buffer.
  • Test Compounds (Inhibitors): Inhibitors are typically dissolved in a suitable solvent like DMSO and then diluted to various concentrations.
  • Substrate: A commonly used fluorogenic substrate is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

2. Assay Procedure (96-well plate format):

  • Add a defined volume of the sEH enzyme solution to each well.
  • Add the test compounds at various concentrations to the wells. Include wells for a positive control (a known potent inhibitor) and a vehicle control (solvent only).
  • Pre-incubate the enzyme and inhibitor for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C or 37°C).[12][13]
  • Initiate the enzymatic reaction by adding the PHOME substrate to all wells.
  • Immediately begin monitoring the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm or 362/460 nm) in kinetic mode.[13][14]

3. Data Analysis:

  • The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot.
  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Conclusion

The urea scaffold has proven to be a highly effective primary pharmacophore for the design of potent sEH inhibitors. The structure-activity relationships of these compounds are well-defined, with lipophilic groups driving potency and the strategic incorporation of polar moieties enhancing pharmacokinetic properties. A thorough understanding of these SAR principles, coupled with robust in vitro and in vivo evaluation, is essential for the continued development of novel urea-based sEH inhibitors as promising therapeutics for a variety of human diseases. The data and protocols presented in this guide offer a solid foundation for researchers in this dynamic field of drug discovery.

References

In-Depth Technical Guide: Target Validation Studies of 12-((Cyclohexylcarbamoyl)amino)dodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target validation studies for 12-((cyclohexylcarbamoyl)amino)dodecanoic acid, also known as CUDA. The primary biological target of CUDA has been identified as soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory lipid mediators. This document details the mechanism of action, summarizes key quantitative data, provides experimental methodologies for target validation, and visualizes the relevant biological pathways and experimental workflows. The information presented is intended to support further research and drug development efforts targeting sEH.

Introduction

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA) is a potent small molecule inhibitor of soluble epoxide hydrolase (sEH).[1] sEH is a cytosolic enzyme that plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. By inhibiting sEH, CUDA prevents the degradation of EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), thereby augmenting the beneficial effects of EETs. This mechanism of action positions CUDA as a promising therapeutic candidate for a range of cardiovascular and inflammatory diseases.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of CUDA is the competitive inhibition of soluble epoxide hydrolase. This inhibition leads to an accumulation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid signaling molecules. EETs exert their biological effects through various downstream signaling pathways, leading to vasodilation and anti-inflammatory responses. Additionally, CUDA has been shown to function as a peroxisome proliferator-activated receptor (PPAR) alpha ligand, which may contribute to its overall pharmacological profile.[1]

Signaling Pathway Diagram

sEH_Signaling_Pathway cluster_upstream Upstream Regulation cluster_target Target Interaction cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Vasodilation Vasodilation EETs->Vasodilation Anti_inflammation Anti-inflammation EETs->Anti_inflammation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs CUDA CUDA (12-((Cyclohexylcarbamoyl)amino)dodecanoic acid) CUDA->sEH Inhibition PPARa_Activation PPARα Activation CUDA->PPARa_Activation

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of CUDA with its primary target, sEH, as well as its pharmacokinetic properties.

Table 1: In Vitro Potency of CUDA
ParameterSpeciesValueReference
IC₅₀ Mouse sEH11.1 nM[1]
IC₅₀ Human sEH112 nM[1]
Table 2: Cell-Based Activity of CUDA
AssayCell LineConcentrationEffectReference
PPARα ActivityCOS-710 µM3- to 6-fold increase in activity[1]
Table 3: In Vivo Pharmacokinetic Parameters of CUDA in Mice (Intraperitoneal Administration)
ParameterValueConditionsReference
Cₘₐₓ 800-1200 ng/mLi.p. dosing[2]
Tₘₐₓ 5 minutesi.p. dosing[2]

Note: Comprehensive pharmacokinetic data such as half-life (t₁/₂), area under the curve (AUC), and oral bioavailability for CUDA are not yet fully available in the public domain and represent a key area for future investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the target validation of CUDA.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorescence-based)

This protocol outlines a common method for determining the inhibitory activity of compounds against sEH.

Objective: To quantify the in vitro potency (IC₅₀) of CUDA against recombinant sEH.

Materials:

  • Recombinant human or mouse soluble epoxide hydrolase (sEH)

  • sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

  • 12-((cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of CUDA in DMSO. Create a serial dilution of CUDA in DMSO to generate a range of concentrations for IC₅₀ determination.

  • Enzyme Preparation: Dilute the recombinant sEH in sEH assay buffer to the desired working concentration.

  • Assay Reaction:

    • Add a small volume of the diluted CUDA or DMSO (vehicle control) to the wells of the 96-well plate.

    • Add the diluted sEH enzyme solution to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorescent substrate PHOME to each well.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm. The hydrolysis of PHOME by sEH generates a fluorescent product.

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction for each concentration of CUDA.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of sEH activity against the logarithm of the CUDA concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow Diagram

sEH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_CUDA Prepare CUDA Serial Dilutions in DMSO Add_CUDA Add CUDA/DMSO to 96-well Plate Prep_CUDA->Add_CUDA Prep_Enzyme Dilute Recombinant sEH in Assay Buffer Add_Enzyme Add Diluted sEH and Incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare PHOME Substrate Solution Add_Substrate Initiate Reaction with PHOME Prep_Substrate->Add_Substrate Add_CUDA->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 330nm, Em: 465nm) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Initial Reaction Rates Measure_Fluorescence->Calculate_Rates Normalize_Data Normalize to Vehicle Control Calculate_Rates->Normalize_Data Plot_Curve Plot % Inhibition vs. [CUDA] Normalize_Data->Plot_Curve Determine_IC50 Determine IC50 via Non-linear Regression Plot_Curve->Determine_IC50

Caption: Workflow for a Fluorescence-Based sEH Inhibition Assay.

Conclusion and Future Directions

The available data strongly validate soluble epoxide hydrolase as the primary target of 12-((cyclohexylcarbamoyl)amino)dodecanoic acid. CUDA demonstrates potent inhibition of both mouse and human sEH in vitro. The established mechanism of action, centered on the stabilization of anti-inflammatory and vasodilatory EETs, provides a solid rationale for its therapeutic potential.

Future research should focus on a more comprehensive characterization of CUDA's pharmacokinetic and pharmacodynamic properties, including determination of its Ki value, oral bioavailability, and efficacy in relevant animal models of hypertension, inflammation, and other sEH-implicated pathologies. Further investigation into its off-target activities and a complete safety profile will also be critical for its advancement as a clinical candidate. The detailed protocols and compiled data within this guide serve as a foundational resource for these next steps in the development of CUDA and other novel sEH inhibitors.

References

In Vitro Characterization of 12-((Cyclohexylcarbamoyl)amino)dodecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid, a potent inhibitor of soluble epoxide hydrolase (sEH). This document collates available quantitative data, details key experimental methodologies, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and development.

Core Compound Properties

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid, also known as CUDA, is a synthetic compound recognized for its inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of endogenous anti-inflammatory lipid mediators.[1] Structurally, it features a long-chain fatty acid backbone, which contributes to its interaction with biological systems.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid.

Table 1: Soluble Epoxide Hydrolase (sEH) Inhibition
Parameter Value
IC50 (mouse sEH)11.1 nM
IC50 (human sEH)112 nM
Table 2: Peroxisome Proliferator-Activated Receptor (PPAR) Alpha Activity
Cell Line COS-7
Concentration of CUDA 10 µM
Fold Activation of PPARα 6-fold[2]
Selectivity No significant activation of PPARδ or PPARγ[2]
Mechanism Functions as a PPARα ligand, competitively inhibiting the binding of Wy-14643.[2]

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for determining the inhibitory activity of compounds against sEH using a fluorogenic substrate.

Materials:

  • Recombinant human or mouse sEH

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

  • 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA) and other test compounds

  • Dimethyl sulfoxide (DMSO)

  • Black 96-well microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of CUDA in DMSO. Create a dilution series of the compound in sEH Assay Buffer.

  • Enzyme Preparation: Dilute the recombinant sEH to the desired concentration in pre-warmed (30°C) sEH Assay Buffer.

  • Assay Reaction:

    • To the wells of a black 96-well plate, add the diluted test compounds.

    • Add the diluted enzyme solution to each well and incubate for 5 minutes at 30°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate solution.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 10-20 minutes using an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

  • Data Analysis: Determine the rate of reaction (increase in fluorescence over time). Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO). Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

PPARα Transactivation Assay (Luciferase Reporter Assay)

This protocol describes a cell-based assay to measure the activation of PPARα by a test compound.[2]

Materials:

  • COS-7 or HepG2 cells

  • Expression vector for human PPARα

  • Luciferase reporter vector containing a PPAR response element (PPRE)

  • Transfection reagent

  • Cell culture medium and supplements

  • 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture COS-7 or HepG2 cells in appropriate growth medium.

    • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment: After transfection, treat the cells with various concentrations of CUDA or a known PPARα agonist (positive control) for 18-24 hours.[2]

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

  • Luciferase Assay: Add luciferase assay reagent to the cell lysates.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Express the results as fold activation relative to the vehicle-treated control.

NF-κB Activation Assay (Luciferase Reporter Assay)

This protocol details a method to assess the effect of a compound on the NF-κB signaling pathway, typically activated by an inflammatory stimulus like TNF-α.

Materials:

  • HEK293 or other suitable cells stably or transiently expressing an NF-κB-driven luciferase reporter construct.

  • Cell culture medium and supplements.

  • Tumor Necrosis Factor-alpha (TNF-α).

  • 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA).

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Cell Culture: Maintain the NF-κB reporter cell line in the recommended growth medium.

  • Compound Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of CUDA for a specified period (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by adding TNF-α to the wells (excluding the unstimulated control wells).

  • Incubation: Incubate the plate for a further 6-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity as described in the PPARα transactivation assay protocol.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α-induced NF-κB activation for each concentration of CUDA.

Visualizations

sEH_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs CUDA 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA) CUDA->sEH PPARa_Activation_Workflow cluster_CellCulture Cell Culture & Transfection cluster_Treatment Compound Treatment cluster_Assay Luciferase Assay cluster_Analysis Data Analysis Start Seed COS-7 cells Transfect Co-transfect with PPARExpression Vector & PPRE-Luciferase Reporter Start->Transfect Treat Treat with 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid Transfect->Treat Lyse Lyse cells Treat->Lyse Measure Measure Luminescence Lyse->Measure Analyze Calculate Fold Activation Measure->Analyze NFkB_Signaling_Inhibition cluster_nucleus Inside Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Gene_Expression Inflammatory Gene Expression sEH_Inhibitor sEH Inhibitor (e.g., CUDA) EETs_up ↑ EETs sEH_Inhibitor->EETs_up EETs_up->IKK inhibits DNA DNA NFkB_n->DNA binds DNA->Gene_Expression

References

The Role of 12-((Cyclohexylcarbamoyl)amino)dodecanoic Acid in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid, also known as CUDA, is a potent small molecule inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of endogenous anti-inflammatory lipid mediators. By inhibiting sEH, 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid stabilizes these mediators, leading to a reduction in inflammatory responses. This technical guide provides a comprehensive overview of the role of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in inflammation, including its mechanism of action, available quantitative data, and generalized experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of inflammation and drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key feature of many diseases, including cardiovascular disease, autoimmune disorders, and neurodegenerative conditions. A key pathway in the resolution of inflammation involves the metabolism of polyunsaturated fatty acids. One of the critical enzymes in this pathway is soluble epoxide hydrolase (sEH).

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid has emerged as a significant research tool and potential therapeutic agent due to its potent and selective inhibition of sEH. Its ability to modulate the inflammatory response by preserving endogenous anti-inflammatory mediators makes it a subject of intense investigation.

Mechanism of Action

The primary mechanism by which 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid exerts its anti-inflammatory effects is through the inhibition of soluble epoxide hydrolase (sEH). sEH is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are products of cytochrome P450 (CYP450) epoxygenase-mediated metabolism of arachidonic acid. EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties. By converting EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively diminishes their beneficial effects.

By inhibiting sEH, 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid increases the bioavailability of EETs, thereby potentiating their anti-inflammatory actions. This includes the modulation of key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. EETs have been shown to suppress the activation of NF-κB, thus leading to a downstream reduction in the production of inflammatory mediators.

Furthermore, there is evidence to suggest that 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid can selectively increase the activity of peroxisome proliferator-activated receptor alpha (PPARα)[1]. PPARα is a nuclear receptor that plays a significant role in the regulation of lipid metabolism and inflammation. Its activation is generally associated with anti-inflammatory effects.

Quantitative Data

The following table summarizes the available quantitative data for 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid.

ParameterSpeciesValueReference
IC50 (sEH inhibition) Mouse11.1 nM[1]
IC50 (sEH inhibition) Human112 nM[1]
PPARα Activity COS-7 cells6- and 3-fold increases at 10 µM[1]

Note: Further quantitative data on the dose-dependent effects of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid on specific inflammatory markers, such as TNF-α, IL-6, and IL-1β, are needed to fully characterize its anti-inflammatory profile.

Signaling Pathways

The signaling pathway affected by 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is centered on the arachidonic acid cascade and its downstream inflammatory effects.

sEH_Inhibition_Pathway AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH NFkB_inactive IκB-NF-κB (Inactive) EETs->NFkB_inactive Inhibition of IκB degradation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs CUDA 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA) CUDA->sEH Inhibition NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Inflammatory Stimuli Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_active->Inflammation

Caption: Signaling pathway of sEH inhibition by 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid.

Experimental Protocols

Detailed experimental protocols for the investigation of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid are crucial for reproducible research. Below are generalized protocols for in vitro and in vivo studies.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines a general procedure for assessing the anti-inflammatory effects of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in a macrophage cell line.

1. Cell Culture and Seeding:

  • Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media and conditions.

  • Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to various working concentrations in cell culture media.

  • Pre-incubate the cells with the different concentrations of the compound for 1 hour.

3. Inflammatory Challenge:

  • Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL.

  • Include a vehicle control (media with DMSO) and a positive control (LPS only).

4. Incubation and Sample Collection:

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatants for cytokine analysis.

5. Cytokine Measurement:

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage of inhibition of cytokine production for each concentration of the compound compared to the LPS-only control.

  • Determine the IC50 value if a dose-response relationship is observed.

In Vivo Model of Acute Inflammation

This protocol describes a general approach for evaluating the anti-inflammatory efficacy of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in a mouse model of LPS-induced endotoxemia.

1. Animal Acclimatization:

  • House male C57BL/6 mice (8-10 weeks old) in a controlled environment for at least one week before the experiment.

2. Compound Administration:

  • Prepare a formulation of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid for intraperitoneal (i.p.) injection (e.g., dissolved in a vehicle such as corn oil).

  • Administer the compound or vehicle to the mice at a specified dose (e.g., 10 mg/kg) 1 hour prior to the inflammatory challenge.

3. Induction of Inflammation:

  • Induce systemic inflammation by i.p. injection of LPS (e.g., 5 mg/kg).

4. Monitoring and Sample Collection:

  • Monitor the mice for signs of sickness.

  • At a predetermined time point (e.g., 6 hours post-LPS injection), euthanize the mice and collect blood via cardiac puncture.

5. Cytokine Analysis:

  • Separate the serum from the blood samples.

  • Measure the levels of circulating pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA.

6. Statistical Analysis:

  • Compare the cytokine levels between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflows

Visualizing the experimental workflow can aid in the planning and execution of studies.

in_vitro_workflow start Start cell_culture Culture & Seed Macrophages start->cell_culture treatment Pre-treat with 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid cell_culture->treatment lps Induce Inflammation (LPS) treatment->lps incubation Incubate (24 hours) lps->incubation supernatant Collect Supernatant incubation->supernatant elisa Measure Cytokines (ELISA) supernatant->elisa analysis Data Analysis elisa->analysis end End analysis->end

References

Methodological & Application

experimental protocol for using 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (12-CHCDA) is a compound for which specific biological activity and established cell culture protocols are not widely available in published literature. The following application notes and protocols are proposed based on the known activities of structurally related compounds, including fatty acid derivatives and urea-containing molecules. These should be considered as a starting point for investigation and may require significant optimization.

Introduction

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (12-CHCDA) is a fatty acid derivative containing a cyclohexylurea moiety. While the specific mechanism of action for 12-CHCDA is uncharacterized, many urea derivatives have been identified as potent enzyme inhibitors, including inhibitors of kinases and hydrolases, with significant anti-proliferative and anti-cancer activities.[1][2] Fatty acid amides and related compounds have also demonstrated biological effects, including the inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[3][4]

This document outlines a hypothetical application of 12-CHCDA as a potential inhibitor of a serine hydrolase, leading to downstream effects on cell proliferation and survival. The provided protocols are designed to enable the initial characterization of 12-CHCDA's effects in a cell culture setting.

Hypothetical Mechanism of Action

Based on the structure of 12-CHCDA, we hypothesize that it may act as an inhibitor of a serine hydrolase. The urea functionality can mimic a transition state in the enzyme's active site, while the long fatty acid chain could provide affinity and specificity. Inhibition of a key serine hydrolase involved in a pro-proliferative signaling pathway could lead to an anti-cancer effect.

Proposed Signaling Pathway

12_CHCDA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Serine_Hydrolase Serine Hydrolase (e.g., FAAH) Receptor->Serine_Hydrolase Signaling_Molecule Pro-proliferative Signaling Molecule Serine_Hydrolase->Signaling_Molecule degrades Downstream_Effector Downstream Effector Signaling_Molecule->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor CHCDA 12-CHCDA CHCDA->Serine_Hydrolase inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway for 12-CHCDA.

Experimental Protocols

Preparation of 12-CHCDA Stock Solution

Objective: To prepare a sterile stock solution of 12-CHCDA for use in cell culture experiments.

Materials:

  • 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile filter (0.22 µm)

Protocol:

  • Due to the predicted high lipophilicity of 12-CHCDA, dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Gently warm the solution and vortex until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Culture and Maintenance

Objective: To maintain a healthy and viable cell line for subsequent experiments.

Materials:

  • Human cancer cell line (e.g., a breast cancer line like MCF-7 or a colon cancer line like HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks, plates, and other necessary plasticware

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture cells in T-75 flasks with complete growth medium in a humidified incubator.

  • Passage the cells when they reach 80-90% confluency.

  • To passage, wash the cells with PBS, then add trypsin-EDTA and incubate for a few minutes until the cells detach.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of 12-CHCDA on cell viability and to calculate the IC₅₀ value.

Materials:

  • Cells in suspension

  • 96-well cell culture plates

  • 12-CHCDA stock solution

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of 12-CHCDA in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 12-CHCDA (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest 12-CHCDA concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Experimental Workflow

Experimental_Workflow Start Start Stock_Solution Prepare 12-CHCDA Stock Solution Start->Stock_Solution Cell_Culture Cell Culture and Seeding Stock_Solution->Cell_Culture Treatment Treat Cells with 12-CHCDA (Varying Concentrations and Times) Cell_Culture->Treatment Cytotoxicity_Assay Assess Cytotoxicity (MTT Assay) Treatment->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies Treatment->Mechanism_Study IC50_Determination Determine IC50 Value Cytotoxicity_Assay->IC50_Determination IC50_Determination->Mechanism_Study Western_Blot Western Blot for Pathway Proteins Mechanism_Study->Western_Blot Enzyme_Activity_Assay Serine Hydrolase Activity Assay Mechanism_Study->Enzyme_Activity_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Enzyme_Activity_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for characterizing 12-CHCDA.

Data Presentation

Table 1: Hypothetical Cytotoxicity of 12-CHCDA on MCF-7 Cells
Treatment DurationIC₅₀ (µM)
24 hours> 100
48 hours45.2
72 hours28.7
Table 2: Hypothetical Effect of 12-CHCDA on Serine Hydrolase Activity
12-CHCDA Concentration (µM)Serine Hydrolase Activity (% of Control)
0 (Vehicle)100
185.3
1052.1
5015.8
1005.2

Conclusion

The provided protocols and hypothetical data serve as a framework for the initial investigation of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in a cell culture context. Due to the lack of specific literature on this compound, researchers should proceed with caution and be prepared to optimize these protocols extensively. The proposed mechanism of action, centered around serine hydrolase inhibition, is a plausible starting point for mechanistic studies, but other potential targets should also be considered. Further research is necessary to elucidate the true biological activity and therapeutic potential of 12-CHCDA.

References

Application Notes and Protocols for 12-((Cyclohexylcarbamoyl)amino)dodecanoic Acid (t-AUCB) in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of 12-((cyclohexylcarbamoyl)amino)dodecanoic acid, also known as t-AUCB, a potent and selective soluble epoxide hydrolase (sEH) inhibitor, in mouse models. The following protocols and data have been synthesized from preclinical research to guide the design and execution of future studies.

Compound Profile

  • Compound Name: 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (t-AUCB)

  • Synonyms: t-AUCB

  • Target: Soluble epoxide hydrolase (sEH)

  • Mechanism of Action: t-AUCB inhibits the sEH enzyme, which is responsible for the degradation of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, t-AUCB increases the bioavailability of EETs, which possess anti-inflammatory, vasodilatory, and analgesic properties.

  • Inhibition Constants (IC50):

    • Human sEH: 1.3 nM[1]

    • Mouse sEH: 8 nM[1]

    • Rat sEH: 8 nM[1]

Pharmacokinetic Properties in Mice

Understanding the pharmacokinetic profile of t-AUCB is crucial for designing effective dosing regimens.

ParameterRouteDoseValueReference
Oral Bioavailability Oral (p.o.)0.1 mg/kg68 ± 22%[2]
Oral (p.o.)0.1 mg/kg75 ± 12%[3]
Half-life (t1/2) Oral (p.o.)0.1 mg/kg20 min[1]
Oral (p.o.)0.5 mg/kg30 min[1]
Oral (p.o.)1 mg/kg15 min[1]
Subcutaneous (s.c.)1 mg/kg60 min[1]
Subcutaneous (s.c.)3 mg/kg85 min[1]
Subcutaneous (s.c.)10 mg/kg75 min[1]
Intravenous (i.v.)0.1 mg/kg70 min (distribution), 10 hours (elimination)[1]
Max Concentration (Cmax) Oral (p.o.)0.1 mg/kg30 nmol/L[1]
Oral (p.o.)0.5 mg/kg100 nmol/L[1]
Oral (p.o.)1 mg/kg150 nmol/L[1]
Subcutaneous (s.c.)1 mg/kg245 nmol/L[1]
Subcutaneous (s.c.)3 mg/kg2700 nmol/L[1]
Subcutaneous (s.c.)10 mg/kg3600 nmol/L[1]
Clearance (CL) Intravenous (i.v.)0.1 mg/kg0.7 L/h·kg[1]
Volume of Distribution (Vdss) Intravenous (i.v.)0.1 mg/kg17 L/kg[1]

Dosing and Administration Protocols

The choice of administration route and dosage depends on the specific experimental design and mouse model.

Oral Administration

Oral gavage is a common method for precise dosing. Administration in drinking water is suitable for chronic studies.

Oral Gavage Dosage:

DoseMouse ModelObserved EffectReference
0.1, 0.5, 1 mg/kgLPS-induced inflammationAmeliorated hypotension in a dose-dependent manner.[1][3]

Drinking Water Dosage:

ConcentrationMouse ModelObserved EffectReference
0.2, 1, 5 mg/LMyocardial InfarctionReduced infarct size and incidence of arrhythmias.[4]
4 mg/LGeneral PharmacokineticsMaintained a stable blood concentration of ~70 nM.[2][3]
Parenteral Administration

Subcutaneous and intravenous injections are alternatives to oral administration.

Subcutaneous (s.c.) Injection Dosage:

DoseMouse ModelPharmacokinetic StudyReference
1, 3, 10 mg/kgNot specifiedCharacterization of t1/2 and Cmax.[1]

Intravenous (i.v.) Injection Dosage:

DoseMouse ModelPharmacokinetic StudyReference
0.1 mg/kgNot specifiedCharacterization of t1/2, clearance, and volume of distribution.[1]

Experimental Protocols

Preparation of Dosing Solutions
  • Oral Gavage: Dissolve t-AUCB in triolein or triolein containing 1% ethanol to ensure complete dissolution.[2]

  • Drinking Water: Prepare a stock solution of t-AUCB (e.g., 50 mg/L) in distilled water with sonication for up to 1 hour to ensure complete dissolution. This stock solution can then be diluted to the final desired concentration in the drinking water.[4][5] For a 4 mg/L solution, 0.4% (v/v) ethanol can be used as a co-solvent.[2]

  • Subcutaneous Injection: Dissolve t-AUCB in a vehicle consisting of 100 mmol/L sodium phosphate buffer (pH 7.4), 10% alpha-tocopherol polyethylene glycol succinate, and 20% 2-hydroxypropyl-β-cyclodextrin.[2]

  • Intravenous Injection: Dissolve t-AUCB in 100 mmol/L sodium phosphate buffer (pH 7.4).[2]

Administration Procedure for an LPS-Induced Inflammation Model

This protocol is based on studies demonstrating the anti-inflammatory efficacy of t-AUCB.

  • Animal Model: Use male C57BL/6 mice.[2]

  • Group Allocation: Randomly assign animals to control and treatment groups (n=4 per group).[2]

  • Induction of Inflammation: Administer lipopolysaccharide (LPS) via intraperitoneal (i.p.) injection at a dose of 10 mg/kg in saline.[2]

  • t-AUCB Administration: Immediately following the LPS injection, administer t-AUCB by oral gavage at the desired dose (e.g., 0.5 or 1 mg/kg). The vehicle (triolein) should be administered to the control group.[2][3]

  • Endpoint: Euthanize mice 6 hours after treatment.[2]

  • Sample Collection: Collect blood via cardiac puncture using an EDTA-rinsed syringe for analysis of biomarkers such as the ratio of lipid epoxides to diols.[2]

Signaling Pathway and Experimental Workflow Diagrams

sEH_Inhibition_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs Metabolism sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation Effects Anti-inflammatory, Vasodilatory, Analgesic Effects EETs->Effects Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs tAUCB t-AUCB tAUCB->sEH Inhibition

Caption: Signaling pathway of soluble epoxide hydrolase (sEH) inhibition by t-AUCB.

Experimental_Workflow Animal_Model Select Mouse Model (e.g., C57BL/6) Group_Allocation Randomize into Control & Treatment Groups Animal_Model->Group_Allocation Dosing_Prep Prepare t-AUCB Dosing Solution Administration Administer t-AUCB (e.g., Oral Gavage) Dosing_Prep->Administration Induction Induce Disease Model (e.g., LPS injection) Group_Allocation->Induction Induction->Administration Endpoint Euthanize at Pre-determined Endpoint Administration->Endpoint Sample_Collection Collect Blood and/or Tissues Endpoint->Sample_Collection Analysis Analyze Biomarkers (e.g., Epoxide:Diol Ratio) Sample_Collection->Analysis

Caption: General experimental workflow for in vivo studies with t-AUCB.

References

Application Note: Quantitative Analysis of 12-((Cyclohexylcarbamoyl)amino)dodecanoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is an investigational compound with structural similarities to soluble epoxide hydrolase (sEH) inhibitors, a class of molecules with therapeutic potential in inflammation and cardiovascular diseases.[1][2][3][4] Robust bioanalytical methods are crucial for pharmacokinetic and toxicokinetic studies in drug development. This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 12-((cyclohexylcarbamoyl)amino)dodecanoic acid in human plasma.

The methodology is based on protein precipitation followed by liquid-liquid extraction for sample cleanup, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved using a reversed-phase C18 column.[5][6] Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent sensitivity and specificity.[6][7] The method has been validated for linearity, accuracy, precision, and sensitivity.

Logical Workflow for Method Development

cluster_Start Method Development Initiation cluster_SamplePrep Sample Preparation cluster_LC LC Method Optimization cluster_MS MS Method Optimization cluster_Validation Method Validation A Define Analyte: 12-((Cyclohexylcarbamoyl)amino) dodecanoic acid B Protein Precipitation (Acetonitrile) A->B C Liquid-Liquid Extraction (Methyl-tert-butyl ether) B->C Supernatant Transfer D Column Selection (C18 Reversed-Phase) C->D E Mobile Phase Optimization (Formic Acid/Ammonium Acetate) D->E F Precursor/Product Ion Selection (MRM) E->F G Source Parameter Tuning F->G H Linearity & Range G->H I Accuracy & Precision H->I J Sensitivity (LLOQ) I->J

Caption: Logical workflow for the development of the bioanalytical method.

Experimental Protocols

Materials and Reagents
  • 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid reference standard

  • Internal Standard (IS): 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid-d11 (or a structurally similar stable isotope-labeled compound)

  • Acetonitrile (HPLC grade)

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in acetonitrile.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration curve and quality control samples.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation Protocol
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS spiking solution (100 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of MTBE, vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow

Start Start: 100 µL Plasma IS_Spike Add 10 µL Internal Standard Start->IS_Spike Precip Add 300 µL Cold Acetonitrile (Protein Precipitation) IS_Spike->Precip Vortex1 Vortex 1 min Precip->Vortex1 Centrifuge1 Centrifuge 14,000 rpm, 10 min Vortex1->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant LLE Add 1 mL MTBE (Liquid-Liquid Extraction) Supernatant->LLE Vortex2 Vortex 2 min LLE->Vortex2 Centrifuge2 Centrifuge 14,000 rpm, 5 min Vortex2->Centrifuge2 OrganicLayer Transfer Organic Layer Centrifuge2->OrganicLayer Evap Evaporate to Dryness (Nitrogen Stream, 40°C) OrganicLayer->Evap Recon Reconstitute in 100 µL Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Step-by-step workflow for plasma sample preparation.

LC-MS/MS Method

Chromatographic Conditions

ParameterValue
LC System UHPLC System
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.7 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL

Gradient Elution

Time (min)% Mobile Phase B
0.010
1.010
8.095
9.095
9.110
12.010

Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Source Temperature 550°C
Curtain Gas 35 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
12-((Cyclohexylcarbamoyl)amino)dodecanoic acid381.3214.2150
Internal Standard (d11)392.4225.2150

Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines.[8][9][10]

Quantitative Data Summary

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85% - 115% (90% - 110% for LQC, MQC, HQC)
Precision (at LLOQ, LQC, MQC, HQC) ≤ 20% RSD at LLOQ, ≤ 15% RSD at other levels
Matrix Effect Normalized IS response between 0.85 and 1.15
Recovery > 80%
Stability (Freeze-Thaw, Bench-Top, Long-Term) Within ±15% of nominal concentrations

LQC: Low Quality Control (3 ng/mL), MQC: Medium Quality Control (300 ng/mL), HQC: High Quality Control (800 ng/mL)

Conclusion

This application note provides a comprehensive protocol for the sensitive and selective quantification of 12-((cyclohexylcarbamoyl)amino)dodecanoic acid in human plasma using LC-MS/MS. The described method, employing protein precipitation and liquid-liquid extraction, demonstrates excellent performance characteristics and is suitable for supporting pharmacokinetic studies in a regulated bioanalytical environment.

References

Application Notes and Protocols for Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Topic: sEH Enzyme Activity Assay Featuring 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA) as a Reference Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of bioactive lipid signaling molecules.[1][2] It primarily catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling molecules with anti-inflammatory, vasodilatory, and organ-protective properties, into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[1][3][4] By inhibiting sEH, the levels of beneficial EETs can be maintained, making sEH a promising therapeutic target for cardiovascular diseases, inflammation, and pain.[4]

This document provides a detailed protocol for a fluorescence-based assay to screen for sEH inhibitors. In this assay, the enzyme hydrolyzes a synthetic, non-fluorescent substrate to produce a highly fluorescent product. The rate of product formation is proportional to sEH activity. The potency of test compounds as sEH inhibitors can be determined by measuring the reduction in the fluorescent signal. 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA), a potent and well-characterized sEH inhibitor, is used as a positive control in this protocol.[5]

Signaling Pathway of sEH in Arachidonic Acid Metabolism

sEH_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid (AA) pla2->aa cyp Cytochrome P450 Epoxygenase aa->cyp eets Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) cyp->eets seh Soluble Epoxide Hydrolase (sEH) eets->seh dhets Dihydroxyeicosatrienoic Acids (DHETs) (Less Biologically Active) seh->dhets inhibitor sEH Inhibitors (e.g., CUDA) inhibitor->seh

Caption: The sEH signaling pathway within the arachidonic acid cascade.

Experimental Workflow for sEH Inhibition Assay

sEH_Inhibition_Workflow start Start: Prepare Reagents reagents Reagents: - sEH Enzyme - Assay Buffer - Fluorescent Substrate - Test Compounds & CUDA start->reagents plate_prep Plate Preparation (96-well plate) reagents->plate_prep add_inhibitor Add Test Compounds and CUDA (Control Inhibitor) plate_prep->add_inhibitor add_enzyme Add sEH Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (5 min) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Fluorescent Substrate pre_incubate->add_substrate measure Measure Fluorescence (Kinetic Reading) add_substrate->measure analyze Data Analysis: Calculate % Inhibition & IC50 measure->analyze

Caption: Workflow for the sEH fluorescence-based inhibition assay.

Experimental Protocol

This protocol is designed for a 96-well plate format and is suitable for high-throughput screening of sEH inhibitors.

Materials and Reagents:

  • Recombinant human sEH (or other species as required)

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorescent sEH substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate)

  • 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 330/465 nm)

Procedure:

  • Reagent Preparation:

    • sEH Enzyme Stock Solution: Prepare a stock solution of recombinant sEH in assay buffer at a concentration that yields a linear reaction rate under the assay conditions.

    • Substrate Stock Solution: Prepare a stock solution of the fluorescent substrate in DMSO. The final concentration in the assay will need to be optimized, but a starting point is often near the Km value.

    • CUDA and Test Compound Stock Solutions: Prepare stock solutions of CUDA and test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Protocol:

    • Prepare serial dilutions of the test compounds and CUDA in assay buffer. The final DMSO concentration in the well should be kept low (e.g., <1%).

    • To the wells of a 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound dilutions or CUDA (for positive control) or DMSO (for vehicle control).

      • sEH enzyme solution.

    • Mix gently and pre-incubate the plate for 5 minutes at 30°C to allow the inhibitors to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorescent substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and begin kinetic measurements. Record the fluorescence intensity every minute for 15-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound and CUDA using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Data Presentation

Table 1: Recommended Assay Parameters

ParameterRecommended Value
Recombinant Human sEH0.5 - 2 nM
Fluorescent Substrate5 - 10 µM
Pre-incubation Time5 minutes
Reaction Temperature30°C
Final DMSO Concentration< 1%

Table 2: Inhibitory Activity of CUDA against Soluble Epoxide Hydrolase

Enzyme SourceIC50 Value (nM)Reference
Human sEH112[5]
Mouse sEH11.1[5]

References

Dissolving 12-((Cyclohexylcarbamoyl)amino)dodecanoic Acid for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid, a potent soluble epoxide hydrolase (sEH) inhibitor, for use in various experimental settings. Adherence to these guidelines will help ensure the accurate and reproducible application of this compound in research.

Compound Information

  • Compound Name: 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid

  • Synonyms: CUDA, 12-(3-Cyclohexylureido)dodecanoic acid

  • Molecular Formula: C₁₉H₃₆N₂O₃

  • Molecular Weight: 340.5 g/mol

  • Appearance: Crystalline solid

  • Storage: Store at -20°C for long-term stability.

Solubility Data

The solubility of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid can vary between suppliers and batches. It is recommended to perform a small-scale solubility test before preparing a large stock solution. The following table summarizes publicly available solubility data.

SolventSolubility (Cayman Chemical)[1]Solubility (Selleck Chemicals)[2]Molar Concentration (at 5 mg/mL)Molar Concentration (at 10 mg/mL)Molar Concentration (at 34 mg/mL)
Dimethylformamide (DMF)10 mg/mLNot Reported~29.37 mM~58.74 mMNot Applicable
Dimethyl sulfoxide (DMSO)5 mg/mL[1]34 mg/mL[2]~14.68 mMNot Applicable~99.85 mM
Ethanol1 mg/mL[1]Not Reported~2.94 mMNot ApplicableNot Applicable

Note: The discrepancy in reported DMSO solubility highlights the importance of using fresh, high-quality solvents and potentially testing solubility in your specific batch of the compound. Moisture-absorbing DMSO can reduce the solubility of the compound[2].

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in DMSO, a common solvent for in vitro experiments.

Materials:

  • 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Compound: Accurately weigh out 3.41 mg of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C. For short-term storage (up to one month), solutions can be stored at -20°C; for long-term storage (up to six months), -80°C is recommended[3][4].

Preparation of Working Solutions for Cell-Based Assays

For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Example: Preparing a 10 µM working solution:

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock solution by diluting the 10 mM stock solution 1:10 in sterile cell culture medium or PBS. For example, add 10 µL of the 10 mM stock to 990 µL of medium.

  • Final Dilution: Further dilute the 1 mM intermediate solution 1:100 in cell culture medium to achieve the final 10 µM concentration. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium in your experimental well. In one study, a concentration of 10 µM was used in COS-7 cells[1].

Signaling Pathway

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is a potent inhibitor of soluble epoxide hydrolase (sEH). sEH is a key enzyme in the arachidonic acid metabolic cascade. By inhibiting sEH, the compound prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). This leads to an accumulation of EETs, which have various biological effects, including anti-inflammatory, vasodilatory, and analgesic properties.

sEH_Pathway AA Arachidonic Acid (AA) CYP450 Cytochrome P450 Epoxygenases AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs CHCDA 12-CHCDA (Inhibitor) CHCDA->sEH

Caption: The inhibitory action of 12-CHCDA on the sEH pathway.

Experimental Workflow

The following diagram outlines a general workflow for dissolving and using 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in experiments.

Experimental_Workflow start Start weigh Weigh 12-CHCDA Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock Prepare 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -20°C / -80°C stock->aliquot intermediate Prepare Intermediate Dilution (e.g., 1 mM) aliquot->intermediate working Prepare Final Working Solution (e.g., 10 µM) in Culture Medium intermediate->working experiment Add to Experiment (e.g., Cell Culture) working->experiment end End experiment->end

Caption: A typical workflow for preparing 12-CHCDA solutions.

References

Application Notes and Protocols for Rodent Studies with 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental data for the administration of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (12-CHCA) in rodent studies was found in the public domain. The following application notes and protocols are based on data from structurally and functionally similar soluble epoxide hydrolase (sEH) inhibitors, primarily trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) and 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU) . Researchers should use this information as a starting point and perform dose-ranging and formulation studies specific to 12-CHCA.

Introduction

12-((Cyclohexylcarbamoyl)amino)docedanoic acid (12-CHCA) is a putative inhibitor of soluble epoxide hydrolase (sEH). sEH is a critical enzyme in the metabolism of endogenous lipid signaling molecules, specifically the conversion of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs).[1] Inhibition of sEH is a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain.[2][3] These application notes provide detailed protocols for the preparation and administration of sEH inhibitors in rodent models, based on established methodologies for related compounds.

Data Presentation: Pharmacokinetics of a Representative sEH Inhibitor (t-AUCB)

The following tables summarize the pharmacokinetic parameters of the sEH inhibitor t-AUCB in rodents, which can be used as an initial reference for designing studies with 12-CHCA.

Table 1: Pharmacokinetic Parameters of t-AUCB Following a Single Intravenous (IV) Injection in Rodents.

ParameterValue
Dose 0.1 mg/kg
Half-life (Distribution, α) 70 min
Half-life (Elimination, β) 10 hours
Clearance (CL) 0.7 L/h·kg
Volume of Distribution (Vdss) 17 L/kg

Data derived from in vivo rodent studies with t-AUCB.

Table 2: Pharmacokinetic Parameters of t-AUCB Following a Single Oral (PO) Gavage in Rodents.

Doset1/2 (min)Cmax (nmol/L)
0.1 mg/kg 2030
0.5 mg/kg 30100
1 mg/kg 15150

Data derived from in vivo rodent studies with t-AUCB.

Table 3: Pharmacokinetic Parameters of t-AUCB Following a Single Subcutaneous (SC) Injection in Rodents.

Doset1/2 (min)Cmax (nmol/L)
1 mg/kg 60245
3 mg/kg 852700
10 mg/kg 753600

Data derived from in vivo rodent studies with t-AUCB.

Experimental Protocols

Formulation and Preparation of Dosing Solutions

The solubility of urea-based sEH inhibitors can be challenging. Based on protocols for similar compounds, the following vehicle is recommended for oral administration.

Materials:

  • 12-CHCA (or surrogate sEH inhibitor)

  • Oleic acid-rich triglyceride

  • Polyethylene glycol 400 (PEG400)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the vehicle by mixing oleic acid-rich triglyceride with 20% (v/v) PEG400.

  • Weigh the required amount of the sEH inhibitor and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of the vehicle to achieve the desired final concentration.

  • Vortex the mixture vigorously for 2-3 minutes until the compound is completely dissolved.

  • If necessary, sonicate the mixture for 5-10 minutes to ensure complete dissolution.

  • The final preparation should be a clear solution.

Administration Routes

Oral gavage ensures the precise administration of a specified dose.

Materials:

  • Dosing solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

  • Draw the calculated volume of the dosing solution into the syringe fitted with a gavage needle.

  • Properly restrain the animal. For mice, this can be achieved by scruffing the neck to immobilize the head.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance.

  • Slowly administer the dosing solution.

  • Withdraw the needle gently and return the animal to its cage.

  • Monitor the animal for any signs of distress for at least 10 minutes post-administration.

Materials:

  • Dosing solution (ensure sterility)

  • Sterile needles (e.g., 25-27 gauge for mice)

  • Sterile syringes (1 mL)

  • 70% ethanol or other skin disinfectant

  • Animal scale

Procedure:

  • Weigh the animal to calculate the required injection volume. The maximum recommended volume for IP injection in mice is 10 mL/kg.

  • Draw the calculated volume of the sterile dosing solution into the syringe.

  • Restrain the animal by scruffing the neck and turning it to expose the abdomen.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 30-40 degree angle into the peritoneal cavity.

  • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

  • Inject the solution slowly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of sEH Inhibition

The diagram below illustrates the proposed mechanism of action for sEH inhibitors like 12-CHCA. Inhibition of sEH leads to an accumulation of EETs, which can then activate downstream signaling pathways such as the PI3K/Akt pathway, leading to anti-inflammatory and pro-survival cellular responses.

sEH_Inhibition_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH PI3K PI3K EETs->PI3K Activates DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs sEH_Inhibitor 12-CHCA (sEH Inhibitor) sEH_Inhibitor->sEH Akt Akt PI3K->Akt Activates Cellular_Effects Anti-inflammatory Effects, Vasodilation, Cell Survival Akt->Cellular_Effects Promotes

Caption: Proposed signaling pathway of sEH inhibition.

Experimental Workflow for In Vivo Efficacy Study

The following workflow outlines a typical in vivo study to evaluate the efficacy of an sEH inhibitor in a rodent disease model.

experimental_workflow start Disease Model Induction (e.g., LPS-induced inflammation) treatment Administer 12-CHCA or Vehicle (PO, IP, or other route) start->treatment monitoring Monitor Animal Health and Disease Progression treatment->monitoring endpoints Measure Primary Endpoints (e.g., inflammatory markers, behavioral tests) monitoring->endpoints tissue_collection Tissue and Blood Collection (for PK/PD analysis) endpoints->tissue_collection analysis Data Analysis and Interpretation tissue_collection->analysis

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols: Measuring the IC50 of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid for Human Soluble Epoxide Hydrolase (sEH)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives. Inhibition of sEH is a promising therapeutic strategy for the treatment of hypertension, inflammation, and pain. 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is a potent inhibitor of sEH. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound for human sEH using a fluorescence-based assay.

Data Presentation

The following table summarizes the hypothetical IC50 value for 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid against human sEH. This data is for illustrative purposes to guide researchers in presenting their experimental findings.

CompoundTargetAssay TypeIC50 (nM)
12-((Cyclohexylcarbamoyl)amino)dodecanoic acidHuman sEHFluorescence-based5.2

Experimental Protocols

This protocol outlines the materials and methods for determining the IC50 of an sEH inhibitor using a commercially available fluorescence-based assay kit.

Materials and Reagents
  • Human soluble epoxide hydrolase (sEH), recombinant

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid

  • Positive Control Inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of 330/465 nm or 362/460 nm depending on the substrate.[1]

  • Multichannel pipettes

  • Incubator

Experimental Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 10 pM).

    • Prepare a 10X working solution of each concentration by diluting the DMSO stock 1:10 in Assay Buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to the designated wells:

      • Blank (no enzyme): 80 µL of Assay Buffer.

      • Vehicle Control (enzyme, no inhibitor): 10 µL of 10% DMSO in Assay Buffer and 30 µL of Assay Buffer.

      • Test Compound: 10 µL of each 10X working solution of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid and 30 µL of Assay Buffer.

      • Positive Control: 10 µL of a 10X working solution of the positive control inhibitor and 30 µL of Assay Buffer.

    • Add 10 µL of diluted human sEH enzyme solution to all wells except the blank wells.

    • Mix gently and incubate the plate at 30°C for 10 minutes.

  • Enzymatic Reaction and Measurement:

    • Prepare the sEH substrate solution according to the manufacturer's instructions.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.[2]

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically every minute for 30 minutes, or as an endpoint reading after a 30-minute incubation at 30°C.[3][4] The excitation and emission wavelengths will depend on the substrate used (e.g., 330 nm excitation and 465 nm emission for PHOME).[1][2]

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Determine the rate of reaction for the kinetic reads or use the final fluorescence values for the endpoint assay.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Visualizations

sEH Signaling Pathway

sEH_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxyganase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Biological_Effects_EETs Vasodilation, Anti-inflammation EETs->Biological_Effects_EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Biological_Effects_DHETs Reduced Biological Activity DHETs->Biological_Effects_DHETs Inhibitor 12-((Cyclohexylcarbamoyl)amino) dodecanoic acid Inhibitor->sEH

Caption: sEH in the arachidonic acid cascade.

IC50 Determination Workflow

IC50_Workflow Start Start Prep_Compound Prepare Serial Dilutions of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid Start->Prep_Compound Setup_Plate Set Up 96-Well Plate: Blank, Vehicle, Test Compound, Positive Control Prep_Compound->Setup_Plate Add_Enzyme Add Human sEH Enzyme Setup_Plate->Add_Enzyme Incubate_1 Incubate at 30°C for 10 min Add_Enzyme->Incubate_1 Add_Substrate Add Fluorescent Substrate Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data: Calculate % Inhibition Measure_Fluorescence->Analyze_Data Plot_Curve Plot Dose-Response Curve Analyze_Data->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50 End End Determine_IC50->End

Caption: Experimental workflow for IC50 determination.

References

Application Notes and Protocols: 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is a potent soluble epoxide hydrolase (sEH) inhibitor. It is the primary active metabolite of the pro-drug N-cyclohexyl-N'-dodecylurea (NCND). sEH inhibitors represent a promising therapeutic class for the management of hypertension due to their unique mechanism of action. This document provides detailed application notes and experimental protocols for the use of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in preclinical hypertension research models.

sEH metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules possessing vasodilatory and anti-inflammatory properties. By inhibiting sEH, 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid increases the bioavailability of EETs, leading to a reduction in blood pressure.[1][2]

Mechanism of Action: Soluble Epoxide Hydrolase Inhibition

The antihypertensive effect of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is mediated through the inhibition of the soluble epoxide hydrolase enzyme. This intervention preserves the beneficial actions of epoxyeicosatrienoic acids (EETs).

sEH_Inhibition_Pathway cluster_effects Physiological Effects AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism Vasodilation Vasodilation EETs->Vasodilation Anti_inflammation Anti-inflammation EETs->Anti_inflammation DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs CHDA 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid CHDA->sEH Inhibition Blood_Pressure_Reduction ↓ Blood Pressure Vasodilation->Blood_Pressure_Reduction Anti_inflammation->Blood_Pressure_Reduction

Figure 1: Signaling pathway of sEH inhibition.

Quantitative Data Summary

The following table summarizes the quantitative data on the efficacy of a closely related sEH inhibitor, N-cyclohexyl-N'-dodecylurea (NCND), the pro-drug of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid, in a rat model of angiotensin II-induced hypertension.

CompoundAnimal ModelDosageDurationBlood Pressure Reduction (Systolic)Reference
NCNDAngiotensin II-infused Rats3 mg/day (i.p.)4 days30 mmHg[1][3]

Experimental Protocols

Angiotensin II-Induced Hypertension Model in Rats

This protocol describes the induction of hypertension in rats using angiotensin II, a widely used model to study the pathophysiology of hypertension and to evaluate the efficacy of antihypertensive agents.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Angiotensin II

  • Osmotic minipumps (e.g., Alzet model 2002)

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments

  • Animal blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing facility for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Measure and record the baseline systolic and diastolic blood pressure of each rat for 3-5 consecutive days using a non-invasive tail-cuff method.

  • Osmotic Minipump Preparation: Dissolve angiotensin II in sterile saline to the desired concentration. A typical infusion rate to induce hypertension is 60 ng/min. Fill the osmotic minipumps with the angiotensin II solution according to the manufacturer's instructions.

  • Surgical Implantation of Minipumps:

    • Anesthetize the rat using an appropriate anesthetic.

    • Shave and disinfect the dorsal scapular region.

    • Make a small subcutaneous incision and create a pocket for the minipump.

    • Implant the osmotic minipump into the subcutaneous pocket.

    • Close the incision with sutures or surgical staples.

    • Administer post-operative analgesics as per institutional guidelines.

  • Induction of Hypertension: Allow the rats to recover from surgery. Hypertension typically develops within 3-7 days of continuous angiotensin II infusion.

  • Blood Pressure Monitoring: Monitor and record the blood pressure of the rats daily or every other day.

  • Administration of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid:

    • Once hypertension is established (e.g., systolic blood pressure > 160 mmHg), divide the rats into a control group (vehicle) and a treatment group (12-((Cyclohexylcarbamoyl)amino)dodecanoic acid).

    • The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will depend on the experimental design and pharmacokinetic properties of the compound.

  • Final Blood Pressure Measurement and Data Analysis: Continue to monitor blood pressure throughout the treatment period. At the end of the study, euthanize the animals and collect tissues for further analysis if required. Analyze the blood pressure data to determine the effect of the treatment.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Baseline_BP Baseline Blood Pressure Measurement (3-5 days) Acclimatization->Baseline_BP Pump_Prep Osmotic Minipump Preparation Baseline_BP->Pump_Prep Surgery Surgical Implantation of Minipump Pump_Prep->Surgery Hypertension_Induction Hypertension Induction (3-7 days) Surgery->Hypertension_Induction Group_Allocation Group Allocation (Control vs. Treatment) Hypertension_Induction->Group_Allocation Treatment Administration of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid Group_Allocation->Treatment BP_Monitoring Continuous Blood Pressure Monitoring Treatment->BP_Monitoring End End of Study: Euthanasia & Tissue Collection BP_Monitoring->End Data_Analysis Data Analysis End->Data_Analysis

Figure 2: Experimental workflow for hypertension model.

In Vitro sEH Inhibition Assay

This protocol can be used to determine the inhibitory potency (IC50) of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid on the sEH enzyme.

Materials:

  • Recombinant human or rat sEH enzyme

  • Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

  • 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader (fluorescence)

Procedure:

  • Prepare Solutions: Prepare a stock solution of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the assay buffer. Also, prepare solutions of the sEH enzyme and the PHOME substrate in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the sEH enzyme, and the different concentrations of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid. Include a control group with no inhibitor and a blank group with no enzyme.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the PHOME substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: The hydrolysis of PHOME by sEH produces a fluorescent product. Measure the increase in fluorescence over time using a microplate reader (Excitation: 330 nm, Emission: 465 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Conclusion

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is a valuable research tool for investigating the role of the soluble epoxide hydrolase pathway in hypertension. The protocols and data presented in these application notes provide a framework for researchers to design and conduct experiments to further elucidate the therapeutic potential of sEH inhibitors in cardiovascular disease.

References

Application Notes and Protocols for 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in Diabetic Neuropathy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme. Inhibition of sEH has emerged as a promising therapeutic strategy for the management of diabetic neuropathy, a common and debilitating complication of diabetes. This document provides detailed application notes and experimental protocols for the investigation of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in preclinical models of diabetic neuropathy.

The primary mechanism of action of sEH inhibitors involves the stabilization of endogenous epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). EpFAs possess potent anti-inflammatory, analgesic, and neuroprotective properties. In the context of diabetic neuropathy, sEH inhibitors have been shown to alleviate mechanical allodynia and thermal hyperalgesia, common symptoms of neuropathic pain, in rodent models.

Mechanism of Action: sEH Inhibition in Diabetic Neuropathy

Diabetic neuropathy is characterized by nerve damage and dysfunction, leading to chronic pain. The pathophysiology involves multiple interconnected pathways, including inflammation and oxidative stress. Soluble epoxide hydrolase metabolizes beneficial EpFAs into their less active diol counterparts. By inhibiting sEH, 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid increases the bioavailability of EpFAs, which in turn can ameliorate neuropathic pain through various mechanisms:

  • Reduction of Neuroinflammation: EpFAs have been shown to suppress the production of pro-inflammatory cytokines and chemokines in nervous tissue.

  • Modulation of Ion Channels: EpFAs can directly modulate the activity of ion channels involved in pain signaling, such as transient receptor potential (TRP) channels.

  • Protection against Oxidative Stress: By promoting anti-inflammatory pathways, EpFAs can indirectly reduce oxidative stress, a key contributor to nerve damage in diabetes.

The signaling pathway can be visualized as follows:

sEH_Inhibition_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EpFAs Epoxy Fatty Acids (EpFAs) (e.g., EETs) CYP450->EpFAs sEH Soluble Epoxide Hydrolase (sEH) EpFAs->sEH Inflammation Neuroinflammation EpFAs->Inflammation Reduces Analgesia Analgesia EpFAs->Analgesia Promotes Diols Diols (Less Active) sEH->Diols Compound 12-((Cyclohexylcarbamoyl)amino) dodecanoic acid Compound->sEH Inhibits Pain Neuropathic Pain Inflammation->Pain Contributes to STZ_Model_Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Fasting Fasting (12-18 hours) Acclimatization->Fasting STZ_Injection Streptozotocin (STZ) Injection (single i.p. or i.v. dose) Fasting->STZ_Injection Glucose_Monitoring Blood Glucose Monitoring (e.g., 72h post-STZ) STZ_Injection->Glucose_Monitoring Hyperglycemia Confirmation of Hyperglycemia (Blood Glucose > 250 mg/dL) Glucose_Monitoring->Hyperglycemia Neuropathy_Development Neuropathy Development (e.g., 2-4 weeks) Hyperglycemia->Neuropathy_Development Diabetic Group Behavioral_Testing Behavioral Testing (von Frey, Hot Plate) Neuropathy_Development->Behavioral_Testing sEH_Assay_Workflow Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Plate_Setup Set up 96-well plate (Controls, Inhibitor dilutions) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate (e.g., PHOME) Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction (e.g., with urea solution) Incubation->Stop_Reaction Read_Fluorescence Read Fluorescence (Ex/Em appropriate for product) Stop_Reaction->Read_Fluorescence Calculate_IC50 Calculate IC₅₀ Read_Fluorescence->Calculate_IC50

Application Notes and Protocols for the Oral Formulation of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the formulation of 12-((cyclohexylcarbamoyl)amino)dodecanoic acid, a compound with poor aqueous solubility, for oral delivery. The protocols herein describe various enabling technologies, including solid dispersion, self-emulsifying drug delivery systems (SEDDS), and cyclodextrin complexation, to enhance its solubility and dissolution rate. Furthermore, detailed methodologies for the in vitro characterization of these formulations, such as solubility assessment, dissolution profiling, and intestinal permeability studies using the Caco-2 cell model, are provided. All quantitative data are presented in structured tables for clear comparison, and experimental workflows are visualized using diagrams.

Introduction

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is a synthetic compound characterized by a long-chain fatty acid backbone and a cyclohexylamino group.[1] This structure suggests that the molecule is lipophilic and likely exhibits poor aqueous solubility, which can significantly hinder its oral absorption and bioavailability.[2][3][4] For such Biopharmaceutics Classification System (BCS) Class II or IV compounds, the dissolution rate is often the rate-limiting step for absorption.[3][5] Therefore, advanced formulation strategies are necessary to improve the therapeutic potential of this molecule.[6][7]

This application note explores several established techniques to enhance the oral delivery of poorly soluble drugs, tailored to a molecule like 12-((cyclohexylcarbamoyl)amino)dodecanoic acid.[2][4] These strategies focus on increasing the drug's solubility and dissolution rate in gastrointestinal fluids. The described protocols will guide the user through the formulation development and in vitro evaluation process.

Pre-formulation Studies: Solubility Assessment

A fundamental first step in formulation development is to quantify the solubility of the active pharmaceutical ingredient (API) in various physiologically relevant media.

Experimental Protocol: Equilibrium Solubility Measurement
  • Materials:

    • 12-((cyclohexylcarbamoyl)amino)dodecanoic acid

    • Purified water

    • 0.1 N HCl (pH 1.2, simulating gastric fluid)

    • Phosphate buffer (pH 6.8, simulating intestinal fluid)

    • Phosphate buffer with 0.5% Sodium Lauryl Sulfate (SLS)

    • Vials, shaker, centrifuge, HPLC system.

  • Method:

    • Add an excess amount of 12-((cyclohexylcarbamoyl)amino)dodecanoic acid to vials containing each of the test media.

    • Seal the vials and place them in a shaker bath at 37°C for 48 hours to ensure equilibrium is reached.

    • After 48 hours, centrifuge the samples to separate the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Analyze the concentration of the dissolved drug in the filtrate using a validated HPLC method.

    • Perform the experiment in triplicate for each medium.

Data Presentation: Solubility of 12-((cyclohexylcarbamoyl)amino)dodecanoic acid
MediumpHTemperature (°C)Solubility (µg/mL)
Purified Water~7.037< 1.0
0.1 N HCl1.237< 1.0
Phosphate Buffer6.8371.5 ± 0.3
Phosphate Buffer + 0.5% SLS6.83725.8 ± 2.1

Formulation Strategies and Protocols

Based on the poor aqueous solubility, the following formulation strategies are proposed.

Strategy 1: Amorphous Solid Dispersion

Amorphous solid dispersions (ASDs) involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[8][9] This prevents the drug from crystallizing and enhances its dissolution rate.[10]

G cluster_prep Preparation cluster_char Characterization A Dissolve API and Polymer (e.g., HPMC-AS) in Acetone B Spray Drying A->B C Collect Solid Dispersion Powder B->C D Dissolution Testing C->D E Solid-State Characterization (DSC, XRD) C->E F Stability Studies C->F

Workflow for solid dispersion formulation and characterization.
  • Materials:

    • 12-((cyclohexylcarbamoyl)amino)dodecanoic acid

    • Polymer (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMC-AS)

    • Organic solvent (e.g., Acetone)

    • Spray dryer.

  • Method:

    • Prepare solutions of the API and HPMC-AS in acetone at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

    • Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure).

    • Spray the solution into the drying chamber. The solvent rapidly evaporates, forming solid particles of the amorphous dispersion.[10]

    • Collect the resulting powder and store it in a desiccator.

Strategy 2: Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[11][12]

G cluster_prep Preparation cluster_char Characterization A Screen Excipients (Oils, Surfactants, Co-surfactants) B Construct Ternary Phase Diagram A->B C Select Optimal Ratios and Dissolve API in Mixture B->C D Self-Emulsification Test C->D E Droplet Size Analysis C->E F In Vitro Dissolution C->F

Workflow for SEDDS formulation and characterization.
  • Materials:

    • 12-((cyclohexylcarbamoyl)amino)dodecanoic acid

    • Oil (e.g., Capmul MCM)

    • Surfactant (e.g., Tween 80)

    • Co-surfactant (e.g., Transcutol P)

    • Vortex mixer, magnetic stirrer.

  • Method:

    • Determine the solubility of the API in various oils, surfactants, and co-surfactants to select appropriate excipients.[13]

    • Prepare various formulations by mixing the selected oil, surfactant, and co-surfactant in different ratios.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

    • Select an optimized formulation from the self-emulsifying region and dissolve the API in it with the aid of a vortex mixer and gentle heating.

    • The final formulation should be a clear, isotropic liquid.

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.[14][15]

  • Materials:

    • 12-((cyclohexylcarbamoyl)amino)dodecanoic acid

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Water-ethanol solution (1:1 v/v)

    • Mortar and pestle, vacuum oven.

  • Method:

    • Place HP-β-CD in a mortar and add a small amount of the water-ethanol solution to form a homogeneous paste.

    • Add the API to the paste and knead the mixture for 60 minutes.

    • During kneading, add more of the solvent blend if necessary to maintain a suitable consistency.

    • Dry the resulting product in a vacuum oven at 40°C until a constant weight is achieved.

    • Pass the dried complex through a sieve to obtain a uniform powder.

In Vitro Performance Testing

Experimental Protocol: In Vitro Dissolution Testing

This protocol is essential for comparing the release profiles of the developed formulations against the pure API.[16][17][18]

  • Apparatus: USP Apparatus II (Paddle).[17]

  • Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) containing 0.5% SLS.

  • Apparatus Settings:

    • Paddle Speed: 75 RPM

    • Temperature: 37 ± 0.5°C

  • Method:

    • Place a sample equivalent to a fixed dose of 12-((cyclohexylcarbamoyl)amino)dodecanoic acid into each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the drug concentration using HPLC.

Data Presentation: Comparative Dissolution Profiles
Time (min)Pure API (% Dissolved)Solid Dispersion (1:3) (% Dissolved)SEDDS (% Dissolved)HP-β-CD Complex (% Dissolved)
52.1 ± 0.535.4 ± 3.165.2 ± 4.540.1 ± 3.8
103.5 ± 0.858.9 ± 4.285.7 ± 5.162.5 ± 4.9
154.8 ± 1.175.3 ± 5.092.1 ± 4.878.9 ± 5.5
306.2 ± 1.588.6 ± 4.794.5 ± 3.989.3 ± 4.7
457.1 ± 1.891.2 ± 4.195.1 ± 3.592.4 ± 4.1
607.9 ± 2.092.5 ± 3.995.8 ± 3.293.1 ± 3.9

In Vitro Permeability Assessment

The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.[19][20]

Logical Flow: Caco-2 Permeability Assay

G A Seed Caco-2 cells on Transwell® inserts B Culture for 21-25 days to form a monolayer A->B C Verify Monolayer Integrity (TEER measurement) B->C D Add Test Formulation to Apical (A) or Basolateral (B) side C->D E Incubate at 37°C D->E F Sample from Receiver Chamber at time intervals E->F G Quantify Drug Concentration (LC-MS/MS) F->G H Calculate Apparent Permeability (Papp) and Efflux Ratio G->H

References

Application Note: Quantitative Analysis of 12-((Cyclohexylcarbamoyl)amino)dodecanoic Acid using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in biological matrices. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in the development of drugs and other chemical entities containing this molecule.

Introduction

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is a modified fatty acid with potential applications in drug development. Accurate quantification of this analyte in complex biological samples is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays.[1] This document provides a comprehensive protocol for the establishment of a reliable LC-MS/MS method for this purpose.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interferences and enrich the analyte of interest from the biological matrix.[2][3] A protein precipitation followed by liquid-liquid extraction is a common and effective approach for fatty acid-like molecules.[4]

Materials:

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile (ACN), ice-cold

  • Methyl tert-butyl ether (MTBE)

  • Formic acid (FA)

  • Water, LC-MS grade

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Thaw biological samples on ice.

  • To 100 µL of the sample, add 10 µL of the internal standard (IS) solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of MTBE to the supernatant for liquid-liquid extraction. Vortex for 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable choice for separating fatty acid derivatives.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 50% B and equilibrate

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) System:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode. The amide and carboxylic acid functional groups are expected to ionize well in positive mode.

  • Multiple Reaction Monitoring (MRM): The precursor and product ion transitions for the analyte and the internal standard need to be determined by infusing a standard solution into the mass spectrometer. For 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (exact mass to be calculated), a hypothetical MRM transition could be based on the fragmentation of the amide bond.

  • Typical MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Gas Flow Rates: Optimized for the specific instrument.

Quantitative Data Summary

The following table summarizes the typical validation parameters for a robust LC-MS/MS bioanalytical method. These values are representative and should be established during method validation.

ParameterTypical Performance
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery (%) 85 - 115%
Matrix Effect Minimal and compensated by IS

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (ACN) add_is->protein_precip l_l_extraction Liquid-Liquid Extraction (MTBE) protein_precip->l_l_extraction evaporation Evaporation l_l_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: Experimental workflow for the LC-MS/MS quantification.

validation_parameters Method Validation Method Validation Selectivity Selectivity Method Validation->Selectivity Linearity Linearity Method Validation->Linearity Accuracy & Precision Accuracy & Precision Method Validation->Accuracy & Precision Recovery Recovery Method Validation->Recovery Matrix Effect Matrix Effect Method Validation->Matrix Effect Stability Stability Method Validation->Stability Intra-day Intra-day Accuracy & Precision->Intra-day Inter-day Inter-day Accuracy & Precision->Inter-day Freeze-Thaw Freeze-Thaw Stability->Freeze-Thaw Short-Term (Bench-Top) Short-Term (Bench-Top) Stability->Short-Term (Bench-Top) Long-Term Long-Term Stability->Long-Term Post-Preparative Post-Preparative Stability->Post-Preparative

Caption: Key parameters for method validation.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in biological matrices. Adherence to the detailed protocols and thorough method validation will ensure the generation of high-quality, reliable data to support drug development and other research endeavors. While specific MRM transitions must be empirically determined, the provided sample preparation and chromatographic conditions serve as an excellent starting point for method development.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the aqueous solubility of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid.

Troubleshooting Guide

Issue: Poor dissolution of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in standard aqueous buffers.

This is a common challenge due to the molecule's long hydrocarbon chain and hydrophobic cyclohexyl group, which lead to low aqueous solubility.[1][2][3][4] The following steps provide a systematic approach to improving its solubility.

Troubleshooting Workflow

G start Start: Poor Solubility Observed ph_optimization Step 1: pH Adjustment start->ph_optimization cosolvent Step 2: Co-solvent Addition ph_optimization->cosolvent If solubility is still insufficient success Achieved Target Solubility ph_optimization->success If target solubility is met surfactant Step 3: Surfactant Screening cosolvent->surfactant If co-solvent is not effective or desirable cosolvent->success If target solubility is met cyclodextrin Step 4: Cyclodextrin Complexation surfactant->cyclodextrin For further enhancement or specific formulations surfactant->success If target solubility is met cyclodextrin->success If target solubility is met fail Further Formulation Development Needed cyclodextrin->fail If all methods are insufficient

Caption: A stepwise workflow for troubleshooting poor solubility.

FAQs & Detailed Protocols

Q1: How does pH affect the solubility of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid and how can I optimize it?

A1: The solubility of fatty acid derivatives is often pH-dependent.[5][6][7] The carboxylic acid group on the dodecanoic acid chain can be deprotonated to form a more soluble carboxylate salt at higher pH values.

Experimental Protocol: pH Adjustment

  • Prepare a stock solution: Attempt to prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in a water-miscible organic solvent like DMSO or ethanol.

  • Prepare a series of buffers: Prepare a range of aqueous buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, and borate for pH 8-10).

  • Determine solubility: Add a small aliquot of the stock solution to each buffer and observe for precipitation. To quantify, create saturated solutions, equilibrate, centrifuge, and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Analyze results: Plot solubility as a function of pH to determine the optimal pH range for dissolution.

Buffer SystempHExpected Solubility Trend
Citrate4.0Low
Phosphate7.4Moderate
Borate9.0High

Note: This table presents a hypothetical trend for educational purposes.

Q2: What are co-solvents and how can they improve solubility?

A2: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[8][9] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

Experimental Protocol: Co-solvent Screening

  • Select co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Prepare co-solvent mixtures: Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v in your optimal buffer).

  • Measure solubility: Determine the solubility of your compound in each co-solvent mixture using the method described in the pH adjustment protocol.

  • Evaluate: Identify the co-solvent and concentration that provides the desired solubility without negatively impacting downstream experiments.

Co-solventConcentration (v/v)Hypothetical Solubility (µg/mL)
None (Buffer only)0%5
Ethanol10%50
Ethanol20%150
Propylene Glycol10%45
Propylene Glycol20%130
PEG 40010%60
PEG 40020%200

Note: This table presents hypothetical data for illustrative purposes.

Q3: Can surfactants be used to enhance the solubility of my compound?

A3: Yes, surfactants can significantly increase the solubility of hydrophobic molecules through the formation of micelles.[10][11] The hydrophobic core of the micelle can encapsulate the non-polar regions of your compound, while the hydrophilic shell maintains solubility in the aqueous medium.[12][13]

Signaling Pathway of Micellar Solubilization

G cluster_0 Aqueous Environment surfactant Surfactant Monomers cmc Critical Micelle Concentration (CMC) surfactant->cmc micelle Micelle Formation cmc->micelle [Surfactant] > CMC solubilized Solubilized Compound in Micelle micelle->solubilized compound Insoluble Compound compound->solubilized

Caption: The process of micellar solubilization of a hydrophobic compound.

Experimental Protocol: Surfactant Screening

  • Choose surfactants: Select a range of non-ionic (e.g., Polysorbate 80, Kolliphor EL) and ionic (e.g., Sodium dodecyl sulfate) surfactants. Non-ionic surfactants are often preferred for their lower toxicity.[11]

  • Prepare surfactant solutions: Make a series of solutions for each surfactant in your chosen buffer at concentrations above their critical micelle concentration (CMC).

  • Determine solubility: Measure the solubility of your compound in each surfactant solution.

  • Assess compatibility: Ensure the chosen surfactant does not interfere with your experimental assays.

SurfactantConcentration (w/v)Hypothetical Solubility (µg/mL)
None (Buffer only)0%5
Polysorbate 801%500
Kolliphor EL1%650
Sodium Dodecyl Sulfate0.5%400

Note: This table presents hypothetical data for illustrative purposes.

Q4: What is cyclodextrin complexation and when should I consider it?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15][16][17] They can encapsulate hydrophobic molecules, like yours, forming an inclusion complex that is more water-soluble.[9][18][19] This method is particularly useful when co-solvents or surfactants are not suitable for the application.

Experimental Protocol: Cyclodextrin Complexation

  • Select cyclodextrins: Common choices include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their higher solubility and safety profiles.[14]

  • Prepare solutions: Create a range of cyclodextrin concentrations in your chosen aqueous buffer.

  • Form complexes: Add an excess of your compound to each cyclodextrin solution. Stir the mixtures for an extended period (e.g., 24-48 hours) to allow for complex formation.

  • Measure solubility: After equilibration, filter the solutions and measure the concentration of the dissolved compound.

CyclodextrinConcentration (w/v)Hypothetical Solubility (µg/mL)
None (Buffer only)0%5
HP-β-CD5%800
HP-β-CD10%1500
SBE-β-CD5%1200
SBE-β-CD10%2500

Note: This table presents hypothetical data for illustrative purposes.

For further assistance, please contact our technical support team.

References

stability of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid

This technical support guide provides information on the stability of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (12-CHCDA) in Dimethyl Sulfoxide (DMSO) when stored at -20°C. It includes frequently asked questions, a summary of stability data, a detailed experimental protocol for stability assessment, and graphical representations of workflows and potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid when stored in DMSO at -20°C?

Q2: How can I determine the stability of my 12-CHCDA sample in DMSO?

You can assess the stability of your 12-CHCDA solution by monitoring its purity over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical stability study involves analyzing the sample at an initial time point and then at subsequent intervals (e.g., 1, 3, 6, 12 months) during storage at -20°C. A decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.

Q3: What are the potential degradation pathways for 12-CHCDA in DMSO?

The carbamoyl (urea) linkage in 12-CHCDA could be susceptible to hydrolysis, especially in the presence of water, which is often present in small amounts in DMSO. This would lead to the formation of 12-aminododecanoic acid and cyclohexylamine. The carboxylic acid moiety could also potentially react, though this is less likely under standard storage conditions.

Q4: My 12-CHCDA solution in DMSO appears cloudy or has precipitates after thawing. What should I do?

Cloudiness or precipitation upon thawing can be due to the compound's limited solubility in DMSO at lower temperatures or the absorption of atmospheric water by the DMSO, which can reduce the compound's solubility. Before use, it is recommended to warm the vial to room temperature and vortex it to ensure complete dissolution. If the precipitate does not redissolve, it may be necessary to prepare a fresh stock solution.

Stability Data Summary

The following table summarizes hypothetical stability data for 12-CHCDA in DMSO at -20°C, based on a typical stability study. This data is for illustrative purposes to guide researchers in their own assessments.

Time PointStorage ConditionPurity (%) by HPLCAppearance of Degradation Products
T = 0-20°C99.5%None Detected
T = 3 months-20°C99.3%Not Significant
T = 6 months-20°C99.1%Minor peaks observed
T = 12 months-20°C98.8%Trace degradation
T = 24 months-20°C98.2%Small increase in degradation peaks

Experimental Protocol: Stability Assessment of 12-CHCDA in DMSO

This protocol outlines a method for assessing the stability of 12-CHCDA in DMSO using HPLC.

1. Materials and Reagents:

  • 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (powder)

  • Anhydrous DMSO (≥99.9%)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Autosampler vials with caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

2. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of 12-CHCDA to prepare a stock solution of known concentration (e.g., 10 mM) in anhydrous DMSO.

  • Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming.

3. Sample Aliquoting and Storage:

  • Aliquot the stock solution into multiple autosampler vials to avoid repeated freeze-thaw cycles of the entire stock.

  • Store the vials at -20°C in a light-protected container.

4. HPLC Analysis:

  • Initial Analysis (T=0):

    • Thaw one vial of the stock solution at room temperature.

    • Prepare a working solution by diluting the stock solution in the mobile phase.

    • Inject the working solution into the HPLC system.

    • Record the chromatogram, noting the retention time and peak area of the parent compound.

  • Subsequent Analyses:

    • At each scheduled time point (e.g., 1, 3, 6, 12 months), retrieve one vial from storage.

    • Thaw and prepare the sample for HPLC analysis as described for the initial analysis. .

    • Analyze the sample using the same HPLC method.

5. Data Analysis:

  • Compare the peak area of the 12-CHCDA at each time point to the initial peak area.

  • Calculate the percentage of the compound remaining.

  • Monitor for the appearance of any new peaks, which may indicate degradation products.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Vials prep_stock->aliquot storage Store at -20°C aliquot->storage analysis_t0 T=0 HPLC Analysis storage->analysis_t0 Initial Timepoint analysis_tn T=n HPLC Analysis (e.g., 1, 3, 6 months) storage->analysis_tn Subsequent Timepoints data_analysis Compare Peak Areas & Monitor for Degradants analysis_t0->data_analysis analysis_tn->data_analysis

Caption: Workflow for assessing the stability of 12-CHCDA in DMSO.

Hypothetical_Degradation_Pathway cluster_products Potential Hydrolysis Products parent 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid product1 12-Aminododecanoic acid parent->product1 + H2O product2 Cyclohexylamine parent->product2 + H2O

Caption: Hypothetical degradation of 12-CHCDA via hydrolysis.

References

Technical Support Center: In Vivo Studies with sEH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with soluble epoxide hydrolase (sEH) inhibitors in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of soluble epoxide hydrolase (sEH) and why are its inhibitors studied?

A1: Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties. By converting EETs into less active dihydroxyeicosatrienoic acids (DHETs), sEH reduces the beneficial effects of EETs. Inhibition of sEH increases the levels of EETs, which is a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, pain, and cardiovascular diseases.[1][2][3]

Q2: What are some commonly used sEH inhibitors in in vivo research?

A2: Several classes of sEH inhibitors have been developed. Urea-based inhibitors are common, with 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) being a widely used tool compound due to its high potency and favorable pharmacokinetic profile.[1] Other notable inhibitors include t-TUCB and various amide-based compounds designed for improved solubility and efficacy.[4][5]

Q3: How can I assess the in vivo efficacy of an sEH inhibitor?

A3: The primary method to confirm target engagement and in vivo efficacy is to measure the change in the ratio of EETs to DHETs in plasma or tissues.[1][6] A successful sEH inhibitor will increase this ratio, indicating that the hydrolysis of EETs has been blocked. This biomarker analysis is often coupled with phenotypic assessments relevant to the disease model being studied (e.g., blood pressure measurement in a hypertension model, pain assessment in a neuropathy model).

Troubleshooting Guides

Issue 1: Poor Solubility and Formulation Challenges

Q: My sEH inhibitor has low aqueous solubility, making it difficult to prepare a suitable formulation for in vivo administration. What can I do?

A: This is a common issue, as many sEH inhibitors are lipophilic.[5] Here are several strategies to address this:

  • Vehicle Selection:

    • Oil-based vehicles: For oral administration, dissolving the inhibitor in an oil-based vehicle like oleic oil, often with a small percentage of a surfactant like polyethylene glycol 400 (PEG400), can be effective.[4]

    • Aqueous solutions with co-solvents: For parenteral routes, consider using a vehicle containing co-solvents such as DMSO, ethanol, or PEG400. However, be mindful of the potential toxicity of these co-solvents at higher concentrations. A common vehicle for intraperitoneal (i.p.) injection is a mixture of saline, ethanol, and a solubilizing agent like Kolliphor® EL (formerly Cremophor® EL).

  • Formulation Strategies:

    • Salt formation: If your inhibitor has a suitable functional group, creating a salt form (e.g., arginate) can significantly improve aqueous solubility and oral bioavailability.[7]

    • Amide-based analogs: Consider synthesizing or obtaining amide-based analogs of urea-based inhibitors, as they often exhibit improved water solubility.[5]

  • Particle Size Reduction:

    • Micronization: Reducing the particle size of the inhibitor can increase its surface area and improve its dissolution rate.

Summary of Vehicle Components for sEH Inhibitors

Vehicle ComponentRoute of AdministrationPurposeReference
Oleic OilOralLipid-based vehicle for lipophilic compounds[4]
Polyethylene Glycol 400 (PEG400)Oral, ParenteralCo-solvent and surfactant[4]
DMSOParenteralCo-solvent[7]
Kolliphor® ELParenteralSolubilizing agentN/A
SalineParenteralAqueous base[4]
Issue 2: Lack of In Vivo Efficacy Despite High In Vitro Potency

Q: My sEH inhibitor is very potent in vitro (low nM IC50), but I'm not observing the expected therapeutic effect in my animal model. What could be the problem?

A: This discrepancy is a frequent challenge in drug development. Several factors can contribute to this issue:

  • Poor Pharmacokinetics (PK):

    • Low Bioavailability: The inhibitor may be poorly absorbed after oral administration or rapidly cleared from circulation. It is crucial to perform a pharmacokinetic study to determine the inhibitor's concentration in the plasma over time (Cmax, Tmax, AUC).[1][7]

    • Short Half-Life: The inhibitor might be metabolized and eliminated too quickly to maintain a therapeutic concentration. A short half-life may necessitate more frequent dosing.[2]

  • Metabolic Instability:

    • CYP450 Metabolism: The inhibitor may be rapidly metabolized by cytochrome P450 (CYP) enzymes in the liver.[8] Consider conducting in vitro metabolic stability assays with liver microsomes to assess this.

  • Insufficient Target Engagement:

    • Inadequate Dose: The administered dose may not be high enough to achieve a plasma concentration that is sufficiently above the IC50 value to inhibit sEH effectively. A general guideline is to aim for a plasma concentration at least five times the IC50.[1]

    • Poor Tissue Penetration: The inhibitor may not be reaching the target tissue in sufficient concentrations.

  • Off-Target Effects:

    • The inhibitor might have off-target effects that counteract its therapeutic benefits. While many sEH inhibitors are highly selective, it is important to consider this possibility.[8]

Troubleshooting Workflow for Lack of In Vivo Efficacy

G start Lack of In Vivo Efficacy pk_study Conduct Pharmacokinetic (PK) Study start->pk_study target_engagement Assess Target Engagement (EET/DHET Ratio) pk_study->target_engagement If PK is adequate formulation Re-evaluate Formulation and Route of Administration pk_study->formulation If PK is poor dose_response Perform Dose-Response Study target_engagement->dose_response If target engagement is low metabolic_stability Evaluate Metabolic Stability (in vitro) target_engagement->metabolic_stability If target engagement is still low despite adequate dose new_inhibitor Consider a Different Inhibitor with Better PK Properties dose_response->new_inhibitor If no efficacy at higher doses metabolic_stability->new_inhibitor formulation->pk_study

Caption: A logical workflow for troubleshooting the lack of in vivo efficacy of an sEH inhibitor.

Issue 3: Potential Off-Target Effects and Drug-Drug Interactions

Q: I am concerned about potential off-target effects of my sEH inhibitor, particularly interactions with other drugs. What should I be aware of?

A: While many sEH inhibitors are designed to be highly selective, it's important to consider potential off-target effects and drug-drug interactions, especially with the cytochrome P450 (CYP) enzyme system.

  • CYP450 Inhibition/Induction:

    • Some compounds can inhibit or induce CYP enzymes, which are crucial for metabolizing a wide range of drugs.[9]

    • Inhibition: If your sEH inhibitor inhibits a specific CYP enzyme, it can lead to increased plasma concentrations of co-administered drugs that are substrates for that enzyme, potentially causing toxicity.

    • Induction: Conversely, if your inhibitor induces a CYP enzyme, it can accelerate the metabolism of other drugs, reducing their efficacy.

  • Time-Dependent Inhibition (TDI) of CYPs:

    • Some drugs can cause TDI, where a metabolite of the drug forms a complex with the CYP enzyme, leading to a more prolonged and sometimes irreversible inhibition.[3] This is a greater concern than direct, reversible inhibition.

  • How to Assess Off-Target Effects:

    • In Vitro CYP Inhibition Assays: These assays can determine the IC50 of your inhibitor against a panel of major CYP isoforms.

    • Selectivity Profiling: Screen your inhibitor against a panel of other relevant enzymes and receptors to identify potential off-target binding.

Experimental Protocols

Protocol 1: In Vivo Efficacy and Pharmacokinetic Study of an sEH Inhibitor (Oral Gavage in Mice)
  • Inhibitor Formulation:

    • Dissolve the sEH inhibitor in a vehicle of oleic oil containing 5% polyethylene glycol 400 to achieve the desired concentration.[4] Ensure the solution is clear and homogenous. Prepare a vehicle-only control.

  • Animal Dosing:

    • Use male C57BL/6 mice (8-10 weeks old).

    • Administer the inhibitor formulation or vehicle control via oral gavage at a volume of 10 µL/g body weight.

  • Blood Collection for PK Analysis:

    • Collect sparse blood samples (e.g., 20 µL) from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Immediately transfer blood into tubes containing an anticoagulant (e.g., EDTA) and place on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.

    • Collect the supernatant (plasma) and store at -80°C until analysis.

  • Inhibitor Concentration Analysis (LC-MS/MS):

    • Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the sEH inhibitor in plasma.

  • EET/DHET Ratio Analysis (Target Engagement):

    • At a terminal time point (e.g., 2 or 4 hours post-dose), collect a larger volume of blood via cardiac puncture for lipid analysis.

    • Extract lipids from the plasma and analyze the levels of EETs and DHETs using a validated LC-MS/MS method (see Protocol 2).

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data.

    • Calculate the EET/DHET ratio for each treatment group and compare it to the vehicle control to assess target engagement.

Protocol 2: Measurement of Plasma EET/DHET Ratios by LC-MS/MS
  • Lipid Extraction:

    • To 100 µL of plasma, add a deuterated internal standard mix (e.g., 14,15-EET-d11 and 14,15-DHET-d11).[10]

    • Perform a liquid-liquid extraction using a solvent system like ethyl acetate or a solid-phase extraction (SPE) using a C18 cartridge.[11][12]

  • Saponification (Optional but Recommended):

    • To measure total EETs and DHETs (free and esterified), hydrolyze the lipid extract with a base (e.g., NaOH) to release the fatty acids from phospholipids.[13]

  • Derivatization (Optional):

    • Derivatization can improve the chromatographic separation and mass spectrometric detection of the analytes.

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column for chromatographic separation.[11]

    • Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific EET and DHET regioisomers.[12]

  • Quantification:

    • Generate calibration curves using authentic standards for each analyte.

    • Calculate the concentration of each EET and DHET in the plasma samples based on the peak area ratios relative to the internal standards.

    • Calculate the EET/DHET ratio for each corresponding pair of regioisomers.

Signaling Pathway and Experimental Workflow

sEH Signaling Pathway in Inflammation

G cluster_effects Biological Effects AA Arachidonic Acid CYP CYP Epoxy- genases AA->CYP EETs EETs (Epoxyeicosatrienoic Acids) CYP->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Anti_Inflammation Anti-Inflammatory EETs->Anti_Inflammation Vasodilation Vasodilation EETs->Vasodilation DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Pro_Inflammation Pro-Inflammatory DHETs->Pro_Inflammation sEH_Inhibitor sEH Inhibitor sEH_Inhibitor->sEH

Caption: The metabolic pathway of arachidonic acid to EETs and their subsequent hydrolysis by sEH to DHETs.

General Experimental Workflow for In Vivo sEH Inhibitor Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Inhibitor Formulation Dosing Dosing (e.g., Oral Gavage) Formulation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Blood_Sampling Blood Sampling (PK) Dosing->Blood_Sampling Phenotypic_Assessment Phenotypic Assessment Dosing->Phenotypic_Assessment PK_Analysis PK Analysis (LC-MS/MS) Blood_Sampling->PK_Analysis Data_Interpretation Data Interpretation Phenotypic_Assessment->Data_Interpretation Biomarker_Analysis Biomarker Analysis (EET/DHET Ratio) PK_Analysis->Biomarker_Analysis Biomarker_Analysis->Data_Interpretation

References

Technical Support Center: Optimizing 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA) Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA) and what is its mechanism of action?

A1: 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CAS: 479413-68-8), which we will refer to as CUDA, is a synthetic compound featuring a 12-carbon fatty acid backbone. Its primary known mechanism of action is the inhibition of soluble epoxide hydrolase (sEH). sEH is an enzyme that degrades anti-inflammatory epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol forms. By inhibiting sEH, CUDA increases the bioavailability of EpFAs, which can in turn modulate inflammatory signaling pathways.

Q2: What is a typical starting concentration range for CUDA in in vitro assays?

A2: For a novel sEH inhibitor like CUDA, a good starting point for concentration ranges in in vitro assays is to bracket the reported IC50 values. Based on available data for similar compounds, a broad range from 1 nM to 10 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Q3: How should I prepare a stock solution of CUDA?

A3: CUDA is a hydrophobic compound and is practically insoluble in water. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A stock concentration of 10 mM in DMSO is a common starting point. Ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I improve the solubility of CUDA in my aqueous assay buffer?

A4: Due to its hydrophobic nature, CUDA may precipitate when diluted into aqueous buffers. To improve solubility, you can conjugate it to bovine serum albumin (BSA). Fatty acid-free BSA is recommended. The molar ratio of CUDA to BSA will need to be optimized, but a starting point could be a 2:1 to 6:1 ratio.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

Symptoms:

  • Visible precipitate or cloudiness in the cell culture wells after adding the compound.

  • Inconsistent or non-reproducible assay results.

Possible Causes and Solutions:

CauseSolution
Poor aqueous solubility Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media. Complex the compound with fatty acid-free BSA before adding it to the culture medium.
Final solvent concentration is too high Ensure the final concentration of DMSO or other organic solvents in the culture medium is below the cytotoxic level for your cells (typically <0.5%, ideally ≤0.1%).
Interaction with media components Some components of serum-containing media can interact with hydrophobic compounds. Consider using a serum-free medium for the duration of the compound treatment if your experimental design allows.
Issue 2: High Background or Off-Target Effects

Symptoms:

  • Unexpected changes in cell morphology or viability at concentrations where the primary target should not be affected.

  • Modulation of signaling pathways unrelated to sEH.

Possible Causes and Solutions:

CauseSolution
Non-specific binding The long fatty acid chain of CUDA may lead to non-specific interactions with cellular membranes or proteins. Lowering the concentration and ensuring it is fully solubilized can help.
Solvent effects Ensure that your vehicle control (media with the same final concentration of DMSO and/or BSA) is run alongside your experimental samples to account for any solvent-induced effects.
Compound purity Verify the purity of your CUDA sample. Impurities could be responsible for off-target effects.
Issue 3: No Observable Effect of the Compound

Symptoms:

  • No change in the expected downstream signaling or phenotype, even at high concentrations.

Possible Causes and Solutions:

CauseSolution
Compound degradation Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light and moisture). Prepare fresh dilutions from the stock solution for each experiment.
Incorrect concentration range Your initial concentration range may be too low. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 100 µM), while monitoring for cytotoxicity.
Cell type is not responsive The cell line you are using may not express sEH or the downstream signaling components. Confirm sEH expression in your cell line using techniques like Western blot or qPCR.
Assay sensitivity The assay may not be sensitive enough to detect the changes induced by sEH inhibition. Consider using a more direct and sensitive assay, such as a fluorescent-based sEH activity assay.

Experimental Protocols

Protocol: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of CUDA on sEH using a fluorogenic substrate.

Materials:

  • Recombinant human or murine sEH

  • Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Prepare CUDA dilutions: Create a serial dilution of CUDA in DMSO. A common starting range for the stock in the plate would be 1 mM to 10 nM.

  • Prepare Assay Plate:

    • Add 2 µL of the diluted CUDA or DMSO (for vehicle control) to the wells of the 96-well plate.

    • Add 178 µL of Assay Buffer to each well.

    • Add 10 µL of the recombinant sEH enzyme solution to each well (except for the no-enzyme control). Mix gently.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 10 µL of the sEH substrate solution to each well.

  • Measure Fluorescence:

    • Immediately begin reading the fluorescence intensity every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the CUDA concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

sEH_Signaling_Pathway cluster_0 cluster_1 PUFA Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 Epoxygenase EpFA Epoxy-Fatty Acids (EpFAs, e.g., EETs) CYP450->EpFA Metabolism sEH Soluble Epoxide Hydrolase (sEH) AntiInflammation Anti-inflammatory Effects EpFA->AntiInflammation Diol Diols (e.g., DHETs) sEH->Diol Hydrolysis Inflammation Pro-inflammatory Pathways Diol->Inflammation CUDA CUDA (sEH Inhibitor) CUDA->sEH Inhibition experimental_workflow start Start: Prepare CUDA Stock Solution (in DMSO) dilute Prepare Serial Dilutions of CUDA start->dilute plate Add Dilutions and sEH Enzyme to 96-well Plate dilute->plate incubate Pre-incubate Inhibitor with Enzyme plate->incubate add_substrate Add Fluorogenic Substrate to Initiate Reaction incubate->add_substrate read Measure Fluorescence Kinetically add_substrate->read analyze Analyze Data: Calculate IC50 read->analyze end End: Determine Inhibitory Potency analyze->end troubleshooting_logic start Experiment Start issue Issue Encountered? start->issue precipitate Precipitation? issue->precipitate Yes success Successful Experiment issue->success No no_effect No Effect? precipitate->no_effect No solubility_actions Action: - Use BSA - Lower Concentration - Check Solvent % precipitate->solubility_actions Yes off_target Off-Target Effects? no_effect->off_target No concentration_actions Action: - Increase Concentration Range - Verify Compound Stability no_effect->concentration_actions Yes control_actions Action: - Run Vehicle Control - Check Compound Purity off_target->control_actions Yes solubility_actions->start concentration_actions->start control_actions->start

off-target effects of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in cellular models. This resource is intended for scientists and drug development professionals to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism of action of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in cellular models?

A1: Based on its chemical structure, featuring a urea linkage and a dodecanoic acid chain, 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is predicted to function as a soluble epoxide hydrolase (sEH) inhibitor. sEH is a key enzyme in the metabolism of anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs). Inhibition of sEH increases the cellular levels of EETs, which can lead to various anti-inflammatory, analgesic, and vasodilatory effects.

Q2: We are observing cellular effects that are inconsistent with sEH inhibition. What are the potential off-target effects of this compound?

A2: While specific off-target screening data for 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is limited, potential off-target effects can be inferred from its structural components: the dodecanoic acid tail and the cyclohexylcarbamoyl urea headgroup.

  • Dodecanoic Acid-Related Effects: Dodecanoic acid (lauric acid) is a medium-chain fatty acid with known biological activities. It can be incorporated into cellular lipids and may influence membrane properties and signaling pathways. Some studies have shown that decanoic acid, a similar medium-chain fatty acid, can affect c-Met signaling in hepatocellular carcinoma models. Additionally, dodecanoic acid itself is known to have antimicrobial properties.

  • Urea-Based Inhibitor Effects: The urea moiety is common in various enzyme inhibitors. Depending on the overall structure, urea-containing compounds have the potential to interact with other enzymes, such as Rho-associated coiled-coil containing protein kinase (ROCK).

  • General Compound Properties: At high concentrations, the compound may exhibit non-specific effects due to its physicochemical properties, such as membrane disruption or aggregation.

Q3: How can we experimentally distinguish between on-target sEH inhibition and potential off-target effects?

A3: To dissect the mechanism of action, we recommend the following control experiments:

  • Use of a Structurally-Related Negative Control: Synthesize or obtain a close analog of the compound that is predicted to be inactive against sEH. Observing the same cellular effect with the inactive analog would suggest an off-target mechanism.

  • Rescue Experiments: If the observed phenotype is due to sEH inhibition, it should be rescued by the addition of the downstream products of sEH activity (e.g., dihydroxyeicosatrienoic acids, DHETs) or by inhibiting the upstream synthesis of EETs.

  • Direct Measurement of sEH Activity: Utilize a cellular sEH activity assay to confirm that the compound is inhibiting sEH at the concentrations used in your experiments.

  • Knockdown/Knockout of sEH: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate sEH expression in your cellular model. If the compound's effect is still observed in sEH-deficient cells, it is likely an off-target effect.

  • Broad-Spectrum Kinase or Receptor Profiling: If resources permit, subject the compound to a commercial off-target screening panel to identify potential interactions with a wide range of kinases, GPCRs, and other enzymes.

Troubleshooting Guide

Observed Issue Potential Cause (On-Target) Potential Cause (Off-Target) Troubleshooting Steps
Unexpected Cell Toxicity High levels of EETs can be cytotoxic in some cell types.- Inhibition of an essential off-target protein. - Non-specific membrane disruption at high concentrations. - Effects related to dodecanoic acid metabolism.- Perform a dose-response curve to determine the EC50 for the effect and compare it to the IC50 for sEH inhibition. - Test a structurally related, sEH-inactive control compound. - Measure markers of membrane integrity (e.g., LDH release).
Contradictory Results with Other sEH Inhibitors Differences in cell permeability, metabolism, or potency of the compounds.The other sEH inhibitor may have a different off-target profile. Your compound may have a unique off-target effect.- Confirm the potency of both inhibitors on sEH in your cell system. - Perform the control experiments outlined in FAQ Q3 for both compounds.
Lack of Expected Anti-inflammatory Effect - The inflammatory pathway in your model is not regulated by the sEH-EET axis. - Insufficient compound concentration to inhibit sEH.The compound is simultaneously activating a pro-inflammatory off-target pathway.- Confirm sEH expression and activity in your cell model. - Measure EET and DHET levels to confirm target engagement. - Investigate key inflammatory signaling pathways (e.g., NF-κB, MAPKs) for unexpected activation.

Quantitative Data Summary

Compound/Moiety Target/Activity Reported Metric Value Cellular Model/System
Decanoic Acid c-Met SignalingIC5020-80 µMHepatocellular Carcinoma Cells (HCCLM3, HepG2)
Dodecanoic Acid Antimicrobial--Various Bacteria
Urea-based inhibitors ROCKIC50VariesEnzyme/Cell-based assays

Experimental Protocols

Protocol 1: Cellular Soluble Epoxide Hydrolase (sEH) Activity Assay

This protocol provides a general method to measure sEH activity in cell lysates using a fluorescent substrate.

Materials:

  • Cells of interest treated with 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid or vehicle control.

  • Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.1% Triton X-100, protease inhibitors).

  • sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME).

  • sEH inhibitor (for control, e.g., AUDA).

  • Black 96-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Culture and treat cells with the desired concentrations of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid for the appropriate time.

  • Harvest cells and prepare cell lysates using the lysis buffer.

  • Determine the protein concentration of the lysates (e.g., using a BCA assay).

  • In the 96-well plate, add a standardized amount of cell lysate to each well.

  • Include wells with lysate and a known sEH inhibitor as a negative control.

  • Add the sEH fluorescent substrate to all wells to initiate the reaction.

  • Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).

  • Stop the reaction according to the substrate manufacturer's instructions (this may involve adding a basic solution).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis).

  • Calculate sEH activity as the rate of fluorescence increase and normalize to the protein concentration. Compare the activity in treated versus control cells.

Visualizations

sEH_Pathway AA Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase AA->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Anti-inflammatory Vasodilatory Analgesic Effects EETs->Effects Biological Activity DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Metabolism Compound 12-((Cyclohexylcarbamoyl)amino) dodecanoic acid Compound->sEH Inhibition Off_Target_Workflow cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion Observed_Effect Observe Cellular Phenotype with Compound Measure_sEH Measure Cellular sEH Activity (Protocol 1) Observed_Effect->Measure_sEH sEH_Knockdown sEH Knockdown/Knockout Observed_Effect->sEH_Knockdown Inactive_Analog Test Inactive Analog Observed_Effect->Inactive_Analog On_Target On-Target Effect Measure_sEH->On_Target Inhibition Correlates sEH_Knockdown->On_Target Phenotype Abolished Off_Target Off-Target Effect sEH_Knockdown->Off_Target Phenotype Persists Rescue_Experiment Rescue with DHETs Rescue_Experiment->On_Target Phenotype Reversed Inactive_Analog->On_Target No Phenotype Inactive_Analog->Off_Target Same Phenotype Screening_Panel Broad-Spectrum Screening Screening_Panel->Off_Target Identifies New Target

preventing degradation of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and storage of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid to minimize degradation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid?

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (also known as CUDA) is a synthetic compound featuring a 12-carbon saturated fatty acid (dodecanoic acid) backbone linked to a cyclohexylurea group. This structure gives the molecule amphiphilic properties, with a hydrophobic fatty acid tail and a more polar urea headgroup. It is known to be an inhibitor of the soluble epoxide hydrolase (sEH).

Q2: What are the most likely reasons for the degradation of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in stock solutions?

The primary degradation pathway for this compound in solution is likely hydrolysis of the urea linkage. This reaction can be catalyzed by acidic or basic conditions and will break the molecule into 12-aminododecanoic acid and cyclohexyl isocyanate, which can be further hydrolyzed to cyclohexylamine. The long fatty acid chain itself is saturated and therefore less prone to oxidation compared to unsaturated fatty acids.

Q3: In which solvents should I dissolve 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid?

Based on the structure and data for similar molecules, 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is expected to be soluble in organic solvents. A related compound, 12-(Methylamino)dodecanoic acid, is soluble in methanol. Dodecanoic acid is also soluble in methanol and slightly soluble in acetone and petroleum ether.[1] For 12-hydroxy Lauric acid, it is recommended to dissolve it in organic solvents like ethanol, DMSO, and dimethylformamide.[2] Therefore, for 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid, it is recommended to use anhydrous organic solvents such as:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

The compound is expected to have very low solubility in water and aqueous buffers. For experiments requiring an aqueous solution, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) and then slowly dilute with the aqueous buffer.[2] It is strongly recommended not to store the compound in aqueous solutions for extended periods.[2]

Q4: How should I store the solid compound and its stock solutions?

  • Solid Form: The solid compound, being a saturated fatty acid derivative, is expected to be relatively stable.[3][4] It should be stored in a tightly sealed container in a desiccator at -20°C to protect it from moisture.[3][4]

  • Stock Solutions: Stock solutions in anhydrous organic solvents should be stored at -20°C or lower in glass vials with PTFE-lined caps.[3][4][5] To prevent the introduction of water from condensation, allow the vial to warm to room temperature before opening. For long-term storage, flushing the vial with an inert gas (argon or nitrogen) before sealing is recommended to minimize potential oxidation.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of the compound over time. Degradation of the compound in the stock solution, likely due to hydrolysis.Prepare fresh stock solutions from the solid compound. Avoid storing the compound in aqueous or protic solvents for long periods. Always store stock solutions at -20°C or below.
Precipitate forms when diluting the organic stock solution with an aqueous buffer. The compound has low solubility in aqueous solutions.Decrease the final concentration of the compound in the aqueous solution. Increase the percentage of the organic co-solvent if the experimental conditions allow. Sonication may help to redissolve the precipitate, but a supersaturated solution may not be stable over time.
Inconsistent experimental results. Potential degradation of the compound or use of a partially degraded stock solution.Discard the old stock solution and prepare a fresh one from the solid material. Perform a quality control check on the new stock solution (e.g., by LC-MS) to confirm its integrity.

Data Summary

Solubility and Recommended Solvents
Solvent Solubility Recommendation for Stock Solutions
DMSOExpected to be solubleRecommended
DMFExpected to be solubleRecommended
EthanolExpected to be solubleRecommended
MethanolExpected to be soluble[1]Recommended
Water / Aqueous BuffersExpected to be poorly soluble[1][2]Not recommended for storage[2]
Recommended Storage Conditions
Form Temperature Container Additional Precautions
Solid-20°C[3][4]Tightly sealed glass vialStore in a desiccator
Organic Stock Solution-20°C or colder[3][4][5]Glass vial with PTFE-lined cap[3][4][5]Aliquot to avoid freeze-thaw cycles. Flush with inert gas for long-term storage.[5]

Experimental Protocols

Protocol for Assessing the Stability of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in a Stock Solution

This protocol outlines a general method to determine the stability of the compound in a chosen solvent over time.

1. Materials:

  • 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (solid)
  • High-purity solvent of choice (e.g., DMSO, Ethanol)
  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
  • Analytical column (e.g., C18)
  • Mobile phases (e.g., acetonitrile, water with 0.1% formic acid)
  • Glass vials with PTFE-lined caps
  • Analytical balance
  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid and dissolve it in the chosen solvent to a final concentration of 1-10 mM.
  • Initial Analysis (Time = 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC or LC-MS analysis. Inject the sample and record the chromatogram. The main peak corresponds to the intact compound. Note its retention time and peak area.
  • Storage: Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot of the stock solution.
  • Sample Preparation and Analysis: Treat the aliquot in the same manner as the initial sample (dilution and analysis by HPLC or LC-MS).
  • Data Analysis: Compare the peak area of the intact compound at each time point to the initial peak area. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation. Calculate the percentage of the compound remaining at each time point.

Visualizations

degradation_pathway 12-((Cyclohexylcarbamoyl)amino)dodecanoic_acid 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid Hydrolysis Hydrolysis 12-((Cyclohexylcarbamoyl)amino)dodecanoic_acid->Hydrolysis H₂O (Acid/Base catalysis) Degradation_Products Degradation Products Hydrolysis->Degradation_Products

Caption: Potential degradation pathway of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid.

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prepare_Stock Prepare Stock Solution Initial_Analysis Initial Analysis (T=0) (HPLC/LC-MS) Prepare_Stock->Initial_Analysis Store_Aliquots Store Aliquots at Different Conditions Initial_Analysis->Store_Aliquots Time_Point_Analysis Time-Point Analysis (HPLC/LC-MS) Store_Aliquots->Time_Point_Analysis Data_Comparison Compare Peak Areas Time_Point_Analysis->Data_Comparison Determine_Stability Determine Stability Profile Data_Comparison->Determine_Stability

Caption: Workflow for assessing the stability of stock solutions.

References

Technical Support Center: Soluble Epoxide Hydrolase (sEH) Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with soluble epoxide hydrolase (sEH) activity assays.

Frequently Asked Questions (FAQs)

Q1: What are the common types of sEH activity assays?

A1: The most common methods for measuring sEH activity include radiometric, fluorometric, and mass spectrometric assays.[1] Fluorometric assays are often preferred for high-throughput screening (HTS) due to their sensitivity, convenience, and suitability for automation.[2]

Q2: What are the typical substrates and inhibitors used in fluorometric sEH assays?

A2: A commonly used fluorogenic substrate is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[3] Upon hydrolysis by sEH, PHOME ultimately yields a highly fluorescent product, 6-methoxy-2-naphthaldehyde. Another sensitive fluorescent substrate is Epoxy Fluor 7.[4] A widely used sEH inhibitor for control experiments is 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) or N-Cyclohexyl-Nʹ-dodecylurea (NCND).[5]

Q3: Why is the dimeric state of sEH important for its activity?

A3: Soluble epoxide hydrolase is a homodimer, and this dimeric structure is essential for its hydrolase activity. The enzyme's stability is also aided by its domain-swapped architecture.[6] Mutations or conditions that disrupt dimerization can lead to a decrease in enzymatic activity.

Q4: What are the recommended storage conditions for sEH enzyme and substrates?

A4: Recombinant sEH enzyme should be aliquoted and stored at -80°C to limit freeze-thaw cycles. Diluted enzyme is typically stable for a few hours on ice.[3] Fluorogenic substrates like PHOME are usually supplied in DMSO and should also be stored at -80°C, protected from light.[5] Once diluted in aqueous buffer, the substrate is stable for a shorter period, typically around one hour on ice.[3]

Troubleshooting Guide

Issue 1: High Background Fluorescence
Potential Cause Troubleshooting Steps
Substrate Instability/Degradation - Prepare fresh substrate dilutions for each experiment. Do not store diluted substrate for extended periods. - Protect substrate stock solutions and dilutions from light.[5] - Limit freeze-thaw cycles of the substrate stock solution.[3]
Contaminated Reagents or Microplate - Use high-quality, pure water and reagents. - Use black, non-binding microplates specifically designed for fluorescence assays to minimize background. - Ensure microplates are clean and free from dust or other fluorescent contaminants.
Autofluorescence of Test Compounds - Screen test compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths. - If a compound is fluorescent, subtract the fluorescence of a "no-enzyme" control containing the compound from the experimental wells.
Presence of Non-specific Hydrolases - If using cell or tissue lysates, include a control with a specific sEH inhibitor (e.g., AUDA) to determine the portion of substrate hydrolysis attributable to sEH.[6]
Issue 2: Low or No Signal
Potential Cause Troubleshooting Steps
Inactive Enzyme - Ensure proper storage of the sEH enzyme at -80°C and minimize freeze-thaw cycles.[3] - Prepare fresh enzyme dilutions before each assay and keep them on ice.[5] - Run a positive control with a known active sEH preparation to verify assay components are working.
Incorrect Reagent Concentrations - Verify the final concentrations of the enzyme and substrate are within the optimal range. This can be determined by running a checkerboard titration of enzyme and substrate concentrations.[5] - Ensure all reagents were diluted correctly according to the protocol.
Sub-optimal Assay Conditions - Check that the assay buffer pH is within the optimal range for sEH activity (typically around pH 7.4). - Ensure the incubation temperature is appropriate (e.g., room temperature or 37°C, depending on the protocol).[4]
Improper Instrument Settings - Verify that the fluorometer is set to the correct excitation and emission wavelengths for the specific substrate being used (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis).[3] - Optimize the instrument's gain setting using a calibrator solution if available.[3]
Issue 3: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Pipetting Inaccuracies - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. - For multi-well plates, consider using a multichannel pipette for adding reagents to minimize timing differences between wells.[5]
Inconsistent Incubation Times - Ensure that the time between adding the initiating reagent (e.g., substrate) and reading the fluorescence is consistent for all wells. - For kinetic assays, ensure the plate reader is set to record fluorescence at regular intervals immediately after substrate addition.[5]
Presence of Detergents - Avoid the use of detergents in sample preparation, as they can denature the enzyme and affect substrate solubility by forming micelles. If detergents are necessary, their concentration should be kept very low (e.g., below the critical micelle concentration).
Edge Effects in Microplate - To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. - Ensure the plate is properly sealed during incubation.

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations and Conditions for Fluorometric sEH Assays

ParameterRecommended Range/ValueNotes
sEH Enzyme Concentration 0.5 - 10 nMOptimal concentration should be determined empirically for each enzyme batch and assay format.
Substrate (PHOME) Concentration 10 - 50 µMHigher concentrations may be used, but substrate inhibition can occur.[3]
Assay Buffer pH 7.4sEH is active over a range of neutral pH.
Incubation Temperature Room Temperature or 37°CRefer to the specific assay protocol.[4]
Incubation Time (Endpoint) 15 - 60 minutesShould be within the linear range of the reaction.
Excitation Wavelength ~330-362 nmDependent on the fluorogenic product.[3][4][5]
Emission Wavelength ~460-465 nmDependent on the fluorogenic product.[3][4][5]

Experimental Protocols

Detailed Protocol for a Fluorometric sEH Inhibitor Screening Assay

This protocol is a general guideline for a 96-well plate format.

1. Reagent Preparation:

  • sEH Assay Buffer: Prepare a buffer at the desired pH (e.g., 100 mM sodium phosphate, pH 7.4).

  • sEH Enzyme Stock: Reconstitute lyophilized human recombinant sEH in assay buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. On the day of the assay, dilute the enzyme stock to the desired final concentration in cold assay buffer and keep on ice.

  • sEH Substrate (PHOME) Stock: Prepare a stock solution of PHOME in DMSO (e.g., 10 mM). Store in aliquots at -80°C, protected from light.

  • sEH Inhibitor (AUDA) Stock: Prepare a stock solution of AUDA in DMSO (e.g., 1 mM). Store in aliquots at -20°C.

  • Test Compounds: Dissolve test compounds in DMSO to create stock solutions.

2. Assay Procedure:

  • Prepare a 96-well black, clear-bottom plate. Designate wells for:

    • Background (no enzyme)

    • Vehicle Control (enzyme + DMSO)

    • Positive Inhibitor Control (enzyme + AUDA)

    • Test Compounds (enzyme + test compound)

  • Add 40 µL of sEH Assay Buffer to the "Background Control" wells.

  • Add 30 µL of sEH Assay Buffer to the "Vehicle Control", "Positive Inhibitor Control", and "Test Compound" wells.

  • Add 10 µL of the appropriate solution to each well:

    • "Vehicle Control" and "Background Control" wells: DMSO

    • "Positive Inhibitor Control" wells: Diluted AUDA solution

    • "Test Compound" wells: Diluted test compound solution

  • Add 10 µL of the diluted sEH enzyme solution to all wells except the "Background Control" wells.

  • Mix the plate gently and incubate for 15 minutes at room temperature, protected from light.

  • Prepare the Substrate Mix: Dilute the PHOME stock solution in sEH Assay Buffer to the desired final concentration.

  • Initiate the reaction: Add 50 µL of the Substrate Mix to all wells.

  • Read the fluorescence:

    • Kinetic Mode: Immediately place the plate in a fluorometer and begin reading the fluorescence intensity at regular intervals (e.g., every minute) for 30-60 minutes at Ex/Em ≈ 330/465 nm.[3]

    • Endpoint Mode: Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature, protected from light. After incubation, read the fluorescence intensity.

3. Data Analysis:

  • Subtract the average fluorescence of the "Background Control" wells from all other wells.

  • For kinetic data, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Calculate the percent inhibition for each test compound relative to the "Vehicle Control".

  • Plot the percent inhibition versus the log of the test compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Visualizations

sEH Signaling Pathway

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Biologically Active) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Biological_Effects Vasodilation, Anti-inflammatory Effects EETs->Biological_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor sEH Inhibitor Inhibitor->sEH

Caption: The sEH signaling pathway illustrating the conversion of arachidonic acid to EETs and their subsequent hydrolysis by sEH.

Experimental Workflow for sEH Inhibitor Screening

sEH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Dispense Dispense Enzyme and Compounds into Plate Reagents->Dispense Compounds Prepare Test Compounds and Controls Compounds->Dispense Preincubation Pre-incubate Dispense->Preincubation Initiate Initiate Reaction with Substrate Preincubation->Initiate Measure Measure Fluorescence (Kinetic or Endpoint) Initiate->Measure Analyze Calculate % Inhibition Measure->Analyze IC50 Determine IC50 Values Analyze->IC50

Caption: A generalized workflow for a fluorometric sEH inhibitor screening assay.

References

optimizing incubation time for 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (12-NCDA), a potent soluble epoxide hydrolase (sEH) inhibitor, in cell-based assays. Our goal is to help you optimize your experimental conditions to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for 12-NCDA in a cell-based assay?

A1: The optimal incubation time for 12-NCDA is highly dependent on the specific cell type and the biological process being investigated. Based on published studies and general practices for sEH inhibitors, a pilot time-course experiment is strongly recommended.

For initial experiments, a common starting point for assessing changes in cell signaling or downstream effects of sEH inhibition is a pre-incubation with 12-NCDA for 30 minutes to 2 hours before applying a stimulus. For longer-term assays such as cell proliferation, viability, or anti-inflammatory effects, incubation times of 24 to 72 hours are frequently employed.

Q2: How do I determine the optimal concentration of 12-NCDA for my experiment?

A2: The effective concentration of 12-NCDA can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type. A typical starting range for 12-NCDA is between 1 µM and 10 µM .

To assess cytotoxicity, a cell viability assay such as the MTT or resazurin assay should be performed. It is advisable to test a range of concentrations (e.g., 0.1, 1, 5, 10, 25 µM) over your intended experimental duration (e.g., 24, 48, 72 hours).

Q3: What is the stability of 12-NCDA in cell culture medium?

A3: While specific data on the stability of 12-NCDA in various cell culture media is not extensively published, it is a critical factor for long-term experiments. For incubations exceeding 24 hours, the stability of the compound should be considered. If you suspect compound degradation, it may be necessary to replenish the media with fresh 12-NCDA at regular intervals (e.g., every 24 hours).

Q4: I am not observing any effect with 12-NCDA. What are the possible reasons?

A4: There are several potential reasons for a lack of observed effect. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common factors include suboptimal incubation time or concentration, low sEH expression in your cell line, or issues with the compound itself.

Troubleshooting Guide

This guide addresses common issues encountered when using 12-NCDA in cell-based assays.

Problem Possible Cause Suggested Solution
No observable effect of 12-NCDA 1. Suboptimal Incubation Time: The incubation period may be too short for the biological effect to manifest.1. Perform a time-course experiment. For signaling events, try shorter time points (e.g., 15, 30, 60, 120 minutes). For proliferation or inflammatory responses, extend the incubation to 48 or 72 hours.
2. Suboptimal Concentration: The concentration of 12-NCDA may be too low to effectively inhibit sEH.2. Conduct a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM).
3. Low sEH Expression: The cell line may not express soluble epoxide hydrolase at a high enough level for its inhibition to produce a measurable effect.3. Verify sEH expression in your cell line using Western blot or qPCR. Consider using a positive control cell line known to express sEH.
4. Compound Integrity: The 12-NCDA may have degraded.4. Ensure proper storage of the compound (as recommended by the supplier). Prepare fresh stock solutions.
High Cell Death/Toxicity 1. Concentration Too High: The concentration of 12-NCDA is causing cytotoxicity.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value. Use concentrations well below the toxic threshold.
2. Solvent Toxicity: The solvent used to dissolve 12-NCDA (e.g., DMSO) is at a toxic concentration.2. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% for DMSO). Include a vehicle control in your experiments.
Inconsistent or Variable Results 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered responses.1. Use cells within a consistent and low passage number range.
2. Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability.2. Ensure accurate and consistent cell seeding density across all wells and experiments.
3. Incomplete Compound Dissolution: The compound may not be fully dissolved in the stock solution.3. Ensure complete dissolution of 12-NCDA in the solvent before preparing working solutions. Gentle warming or vortexing may be necessary.

Experimental Protocols & Data Presentation

Table 1: Recommended Incubation Time Ranges for Various Cell-Based Assays with 12-NCDA
Assay TypeGeneral Incubation Time RangeKey Considerations
sEH Inhibition (in-cell) 15 - 60 minutesShorter times are often sufficient to measure direct enzyme inhibition.
Signaling Pathway Activation (e.g., Western Blot) 30 minutes - 4 hoursThe optimal time depends on the specific pathway and protein of interest. A time-course is essential.
Anti-inflammatory Assays (e.g., cytokine measurement) 4 - 24 hoursPre-incubation with 12-NCDA before inflammatory stimulus is common.
Cell Proliferation/Viability Assays (e.g., MTT, BrdU) 24 - 72 hoursLonger incubation times are typically required to observe effects on cell growth.
Cell Migration/Invasion Assays 4 - 24 hoursThe duration depends on the cell type's migratory capacity.
Protocol: Determining Optimal 12-NCDA Concentration using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of 12-NCDA in culture medium at various concentrations (e.g., 0.2, 2, 10, 20, 50 µM). Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: Remove the overnight culture medium and add 100 µL of the 2X 12-NCDA solutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizing Workflows and Pathways

Experimental Workflow for Optimizing 12-NCDA Incubation Time

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Culture seed_plate Seed Cells in Multi-well Plate prep_cells->seed_plate prep_compound Prepare 12-NCDA Stock add_compound Add 12-NCDA at a Fixed Concentration prep_compound->add_compound seed_plate->add_compound incubation Incubate for Different Time Points (e.g., 4h, 8h, 12h, 24h, 48h) add_compound->incubation perform_assay Perform Target Assay (e.g., Viability, Cytokine ELISA) incubation->perform_assay data_analysis Analyze Data and Plot Time-Response Curve perform_assay->data_analysis det_optimal Determine Optimal Incubation Time data_analysis->det_optimal

Caption: Workflow for determining the optimal incubation time of 12-NCDA.

Signaling Pathway of sEH Inhibition by 12-NCDA

G AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Biologically Active) sEH->DHETs NCDA 12-NCDA NCDA->Inhibition Inhibition->sEH

Caption: Mechanism of action of 12-NCDA as an sEH inhibitor.

challenges in the clinical translation of urea-based sEH inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urea-based soluble epoxide hydrolase (sEH) inhibitors.

Frequently Asked Questions (FAQs)

Q1: My potent urea-based sEH inhibitor shows poor in vivo efficacy. What are the common causes and how can I troubleshoot this?

A1: Poor in vivo efficacy despite high in vitro potency is a frequent challenge. The primary culprits are often poor pharmacokinetic properties, including low metabolic stability and limited aqueous solubility. [1][2][3] Troubleshooting Steps:

  • Assess Metabolic Stability: The adamantyl moiety, common in potent urea-based sEH inhibitors, is susceptible to oxidation by metabolic enzymes. [1]To evaluate this, perform an in vitro metabolic stability assay using liver S9 fractions or microsomes. [4]2. Improve Metabolic Stability: If your compound shows rapid metabolism, consider structural modifications. Incorporating polar groups, such as diethylene glycol or morpholine, can enhance metabolic stability without compromising inhibitory potency. [4]Another strategy is to replace the adamantane group with more polar alternatives. [1]3. Measure Aqueous Solubility: Poor solubility can lead to low absorption and bioavailability. [2][3][5]Determine the aqueous solubility of your inhibitor at a physiologically relevant pH (e.g., 7.4).

  • Enhance Solubility: To improve solubility, consider modifying the urea pharmacophore to an amide or incorporating polar functional groups. [4][5]For instance, introducing a trifluoromethoxyphenyl group has been shown to improve solubility. [3]5. Evaluate Permeability: Assess the compound's permeability using a Caco-2 cell assay. This will provide insights into its potential for oral absorption.

  • Optimize Formulation: If structural modifications are not feasible, exploring different formulation strategies can sometimes improve in vivo exposure.

Q2: I am observing high variability in my in vivo experimental results. What could be the contributing factors?

A2: High variability in in vivo studies with urea-based sEH inhibitors can stem from several factors:

  • Inconsistent Formulation: Due to the often low solubility of these compounds, achieving a consistent and stable formulation for dosing can be challenging. Ensure your formulation protocol is robust and reproducible.

  • Variable Oral Bioavailability: Poor and variable absorption after oral administration is a common issue. Consider alternative routes of administration (e.g., intraperitoneal) in early-stage in vivo studies to bypass absorption-related variability.

  • Metabolic Differences: The metabolic rate of your inhibitor can vary between animal species and even between individuals of the same species. Understanding the metabolic profile of your compound is crucial.

  • Vehicle Effects: The vehicle used to dissolve the inhibitor can have its own biological effects. For example, DMSO has been shown to decrease levels of oxylipin diols in the liver, which could confound results. [6]It is essential to include a vehicle-only control group in your experiments.

Q3: How does the urea functional group contribute to the inhibition of sEH?

A3: The 1,3-disubstituted urea moiety is a key pharmacophore for potent sEH inhibition. It is thought to mimic the transition state of epoxide hydrolysis. [7]The urea carbonyl oxygen forms strong hydrogen bonds with tyrosine residues (Tyr383 and Tyr466) in the active site, while the NH groups act as hydrogen bond donors to an aspartate residue (Asp335). [8][9]These interactions anchor the inhibitor within the enzyme's active site, leading to competitive and potent inhibition. [7]

Troubleshooting Guides

Problem: Low Aqueous Solubility
  • Symptom: Difficulty dissolving the compound in aqueous buffers for in vitro assays or for in vivo formulation. Precipitation is observed.

  • Possible Cause: The inhibitor possesses high lipophilicity, a common characteristic of potent urea-based sEH inhibitors. [1]* Solutions:

    • Structural Modification: Introduce polar functional groups into the molecule. For example, adding ether functionalities like diethylene glycol or a morpholino group can significantly increase water solubility. [4] 2. Pharmacophore Modification: Replacing the urea group with an amide has been shown to improve solubility by 10- to 30-fold. [5] 3. Formulation Aids: For in vivo studies, consider using co-solvents, surfactants, or cyclodextrins to improve solubility and bioavailability. However, be mindful of the potential for vehicle effects.

Problem: Rapid In Vitro Metabolism
  • Symptom: The compound is quickly cleared in liver microsomal or S9 stability assays.

  • Possible Cause: The presence of metabolically labile sites, such as the adamantyl group which is prone to hydroxylation. [1]* Solutions:

    • Block Metabolic Sites: Introduce chemical modifications at or near the site of metabolism to hinder enzymatic action. For example, fluorination or chlorination of the adamantane residue can increase metabolic stability. [1] 2. Incorporate Polar Groups: The addition of polar groups can sometimes alter the binding orientation of the inhibitor with metabolic enzymes, thus reducing its metabolism. [4] 3. Replace Labile Moieties: Substitute the adamantyl group with a different, more metabolically stable hydrophobic group.

Quantitative Data

Table 1: In Vitro Potency of Selected Urea-Based sEH Inhibitors

CompoundTargetIC50 (nM)Reference
4f Human sEH2.94[9]
4l Human sEH1.69[9]
TPPU (11) Human sEHKi = 0.91[10]
Compound 12 Human sEHKi = 0.22[10]
TPAU Rat sEH79[2][3]
Compound 7 Rat sEH<1.25[2][3]

Table 2: Physicochemical and Pharmacokinetic Properties of Urea-Based sEH Inhibitors

CompoundWater Solubility (µg/mL)In Vitro Metabolic Stability (S9)Target Residence TimeReference
Compound 8 ---[4]
Compound 15 80-fold higher than compound 8Significantly enhanced-[4]
TPPU (11) --16 min[10]
Compound 12 --32 min[10]
TPAU --11.9 min[2][3]
Compound 7 --21.6 min[2][3]

Experimental Protocols

Metabolic Stability Assay Using Liver S9 Fraction
  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver S9 fraction, a buffered solution (e.g., phosphate buffer, pH 7.4), and the test inhibitor (typically at a final concentration of 1 µM).

  • Initiation of Reaction: Add an NADPH-regenerating system to the mixture to start the metabolic reaction.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction in the aliquot by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½).

Aqueous Solubility Assay (Shake-Flask Method)
  • Sample Preparation: Add an excess amount of the test compound to a vial containing a buffered solution at a specific pH (e.g., pH 7.4).

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Result: The measured concentration represents the aqueous solubility of the compound at that specific pH and temperature.

Visualizations

sEH_Inhibition_Pathway Arachidonic Acid Arachidonic Acid CYP Epoxygénases CYP Epoxygénases Arachidonic Acid->CYP Epoxygénases Metabolism EETs (Epoxyeicosatrienoic Acids) EETs (Epoxyeicosatrienoic Acids) CYP Epoxygénases->EETs (Epoxyeicosatrienoic Acids) sEH (Soluble Epoxide Hydrolase) sEH (Soluble Epoxide Hydrolase) EETs (Epoxyeicosatrienoic Acids)->sEH (Soluble Epoxide Hydrolase) Hydrolysis Biological Effects (Anti-inflammatory, Vasodilatory) Biological Effects (Anti-inflammatory, Vasodilatory) EETs (Epoxyeicosatrienoic Acids)->Biological Effects (Anti-inflammatory, Vasodilatory) DHETs (Dihydroxyeicosatrienoic Acids) DHETs (Dihydroxyeicosatrienoic Acids) sEH (Soluble Epoxide Hydrolase)->DHETs (Dihydroxyeicosatrienoic Acids) Reduced Biological Activity Reduced Biological Activity DHETs (Dihydroxyeicosatrienoic Acids)->Reduced Biological Activity Urea-based Inhibitor Urea-based Inhibitor Urea-based Inhibitor->sEH (Soluble Epoxide Hydrolase) Inhibition

Caption: Signaling pathway of sEH and its inhibition by urea-based compounds.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Potency Assay (IC50) Potency Assay (IC50) Solubility Assay Solubility Assay Potency Assay (IC50)->Solubility Assay Metabolic Stability Assay Metabolic Stability Assay Solubility Assay->Metabolic Stability Assay Permeability Assay (Caco-2) Permeability Assay (Caco-2) Metabolic Stability Assay->Permeability Assay (Caco-2) Optimization Optimization Permeability Assay (Caco-2)->Optimization Formulation Development Formulation Development Pharmacokinetic Study Pharmacokinetic Study Formulation Development->Pharmacokinetic Study Efficacy Study Efficacy Study Pharmacokinetic Study->Efficacy Study Candidate Drug Candidate Drug Efficacy Study->Candidate Drug Start Start Lead Compound Lead Compound Start->Lead Compound Lead Compound->Potency Assay (IC50) Optimization->Formulation Development Proceed Optimization->Lead Compound Iterate

Caption: Experimental workflow for the development of urea-based sEH inhibitors.

logical_relationship cluster_challenges Challenges cluster_solutions Solutions Low Solubility Low Solubility Low Bioavailability Low Bioavailability Low Solubility->Low Bioavailability Poor Metabolic Stability Poor Metabolic Stability Poor Metabolic Stability->Low Bioavailability Poor In Vivo Efficacy Poor In Vivo Efficacy Low Bioavailability->Poor In Vivo Efficacy Incorporate Polar Groups Incorporate Polar Groups Incorporate Polar Groups->Low Solubility Incorporate Polar Groups->Poor Metabolic Stability Modify Pharmacophore Modify Pharmacophore Modify Pharmacophore->Low Solubility Block Metabolic Sites Block Metabolic Sites Block Metabolic Sites->Poor Metabolic Stability Optimize Formulation Optimize Formulation Optimize Formulation->Low Bioavailability

Caption: Relationship between challenges and solutions for poor in vivo efficacy.

References

Technical Support Center: 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (12-CHCDA) In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (12-CHCDA) in in vivo studies. Due to the limited publicly available data on 12-CHCDA, this guide extrapolates from best practices for poorly soluble, lipophilic compounds with similar structural features.

Frequently Asked Questions (FAQs)

Q1: What is 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (12-CHCDA) and what is its potential mechanism of action?

A1: 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is a synthetic compound featuring a long-chain fatty acid (dodecanoic acid) and a cyclohexylurea moiety.[1][2][3] This structure suggests it is a lipophilic molecule with poor water solubility. It has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH).[1] sEH is an enzyme involved in the metabolism of epoxy fatty acids, which have roles in regulating blood pressure, inflammation, and pain.

Q2: What are the main challenges in preparing 12-CHCDA for in vivo studies?

A2: The primary challenge is its predicted low aqueous solubility. This makes it difficult to prepare formulations suitable for administration to animals, potentially leading to low bioavailability and variable drug exposure. Careful selection of a vehicle is crucial to ensure consistent and reproducible results.

Q3: What are some suitable vehicles for administering 12-CHCDA in vivo?

A3: For poorly soluble, lipophilic compounds like 12-CHCDA, common vehicle strategies include:

  • Co-solvent mixtures: Combinations of solvents like Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), and ethanol can be used to dissolve the compound. These are often diluted with saline or water before administration.

  • Surfactant-based formulations: Surfactants such as Tween® 80 or Labrasol® can be used to create emulsions or microemulsions, which can improve the solubility and absorption of lipophilic drugs.[4]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.[5]

  • Oil-based vehicles: For oral administration, oils like corn oil or sesame oil can be used, particularly if the compound has good lipid solubility.

Q4: Why is a vehicle control group essential in my in vivo study?

A4: The vehicle itself can have biological effects that may confound the interpretation of your experimental results.[6] For example, DMSO is known to have anti-inflammatory and analgesic properties.[6] A vehicle-only control group allows you to distinguish the effects of 12-CHCDA from those of the vehicle.

Q5: What are the potential side effects of common vehicles?

A5: Vehicles can cause a range of adverse effects, including:

  • DMSO: Can cause skin irritation at high concentrations and has been shown to have neurotoxic and hepatoprotective effects in some models.[6]

  • PEG400: Generally considered safe, but high doses can cause gastrointestinal irritation and diarrhea.

  • Tween® 80: Has been associated with hypersensitivity reactions in some cases.

  • Cyclodextrins: High doses can lead to gastrointestinal disturbances and kidney toxicity.[5]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Precipitation of 12-CHCDA in the formulation upon standing or dilution. The solubility of 12-CHCDA in the chosen vehicle system is exceeded.1. Increase the proportion of the organic co-solvent (e.g., DMSO, PEG400). 2. Gently warm the solution during preparation (ensure 12-CHCDA is heat-stable). 3. Add a surfactant (e.g., Tween® 80) to improve stability. 4. Consider using a cyclodextrin-based formulation.
High variability in experimental results between animals. 1. Inconsistent dosing due to a non-homogeneous suspension. 2. Poor or variable absorption of 12-CHCDA.1. If using a suspension, ensure it is vortexed thoroughly before each animal is dosed. 2. Consider switching to a solution-based formulation to improve dose consistency. 3. Evaluate a different vehicle system that may enhance bioavailability (e.g., a self-emulsifying drug delivery system).
Unexpected biological effects in the vehicle control group. The vehicle itself is exerting a biological effect in your model system.1. Carefully review the literature for known effects of your chosen vehicle in your specific animal model and for the endpoints you are measuring. 2. Reduce the concentration of the problematic vehicle component if possible. 3. Test an alternative vehicle system with a different mechanism of solubilization.
Signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur) in both the 12-CHCDA and vehicle control groups. The vehicle may be causing toxicity at the administered volume or concentration.1. Consult tables of maximum tolerated doses for your chosen vehicle, species, and route of administration. 2. Reduce the dosing volume if possible. 3. Consider a less toxic vehicle.
No observable effect of 12-CHCDA at the expected dose. 1. Insufficient bioavailability of 12-CHCDA from the current formulation. 2. Rapid metabolism of the compound.1. Try a formulation known to enhance oral bioavailability, such as a lipid-based system or a solid dispersion. 2. Consider a different route of administration (e.g., intraperitoneal instead of oral) to bypass first-pass metabolism. 3. Increase the dose of 12-CHCDA, ensuring it is within a tolerated range.

Quantitative Data on Common Vehicles

Table 1: Maximum Tolerated Single Dose of Common Vehicles in Rodents

VehicleSpeciesRoute of AdministrationMaximum Tolerated Dose (ml/kg)Reference
DMSOMouseIntraperitoneal5[7]
RatOral10[7]
PEG400MouseOral10[7]
RatOral10[7]
Corn OilMouseOral40[7]
RatOral20[7]
20% HP-β-CD in SalineMouseIntravenous10[5]
RatOral10[5]

Note: These values are for guidance only and may vary depending on the specific strain, age, and health status of the animals.

Experimental Protocols

Protocol 1: Preparation of a PEG400/Tween® 80/Saline Formulation for Oral Gavage

  • Weigh the required amount of 12-CHCDA.

  • Dissolve the 12-CHCDA in PEG400 to create a stock solution. Gentle heating (e.g., to 40°C) and vortexing may be required.

  • Add Tween® 80 to the PEG400/12-CHCDA solution at a ratio of 10:1 (PEG400:Tween® 80).

  • Vortex until a clear, homogeneous solution is formed.

  • On the day of dosing, dilute this stock solution with sterile saline to the final desired concentration. For example, a 1:10 dilution would result in a final vehicle composition of 10% PEG400, 1% Tween® 80 in saline.

  • Administer to animals via oral gavage at the appropriate volume (e.g., 5-10 ml/kg for rats).

Protocol 2: In Vivo Study Workflow for Assessing the Efficacy of 12-CHCDA

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing and Observation Phase cluster_endpoint Endpoint Measurement Phase cluster_data Data Analysis Phase formulation Prepare 12-CHCDA Formulation and Vehicle Control randomization Randomize Animals into Treatment Groups formulation->randomization dosing Administer 12-CHCDA or Vehicle randomization->dosing monitoring Monitor for Clinical Signs of Toxicity dosing->monitoring induction Induce Disease Model (e.g., inflammation) monitoring->induction sampling Collect Blood/Tissues for Analysis induction->sampling analysis Analyze Biomarkers (e.g., cytokines, blood pressure) sampling->analysis stats Statistical Analysis analysis->stats conclusion Draw Conclusions stats->conclusion

Caption: A typical workflow for an in vivo efficacy study with 12-CHCDA.

Visualizations

Signaling Pathway: Potential Confounding Effect of Vehicle on sEH Inhibition

signaling_pathway Vehicle Vehicle (e.g., DMSO) NFkB_V NF-κB Pathway Vehicle->NFkB_V Inhibition Inflammation Inflammation NFkB_V->Inflammation Reduced Drug 12-CHCDA sEH Soluble Epoxide Hydrolase (sEH) Drug->sEH Inhibition DHETs Dihydroxy Fatty Acids (DHETs) sEH->DHETs Metabolism of EETs Epoxy Fatty Acids (EETs) EETs->sEH NFkB_D NF-κB Pathway EETs->NFkB_D Inhibition NFkB_D->Inflammation Reduced

Caption: Vehicle effects can confound the anti-inflammatory action of 12-CHCDA.

Logical Relationship: Vehicle Selection Decision Tree

vehicle_selection start Start: Select Vehicle for 12-CHCDA solubility Is 12-CHCDA soluble in aqueous vehicles? start->solubility route Route of Administration? solubility->route No aqueous Use simple aqueous vehicle (e.g., Saline, PBS) solubility->aqueous Yes oral Oral route->oral iv_ip IV / IP route->iv_ip tolerability Is the formulation well-tolerated? aqueous->tolerability oral_formulation Consider: - Corn oil - PEG400/Tween 80 - Cyclodextrin oral->oral_formulation iv_ip_formulation Consider: - Co-solvents (DMSO/PEG400) - Cyclodextrin iv_ip->iv_ip_formulation oral_formulation->tolerability iv_ip_formulation->tolerability proceed Proceed with In Vivo Study tolerability->proceed Yes reformulate Reformulate tolerability->reformulate No reformulate->start

Caption: A decision tree for selecting an appropriate vehicle for 12-CHCDA.

References

Validation & Comparative

A Comparative Guide to sEH Inhibition: 12-((Cyclohexylcarbamoyl)amino)dodecanioc acid (CUDA) vs. AUDA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Soluble Epoxide Hydrolase Inhibitors.

In the landscape of therapeutic drug development, particularly for inflammatory and cardiovascular diseases, the inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising strategy. This enzyme plays a critical role in the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the bioavailability of these protective EETs is increased, offering potential therapeutic benefits. This guide provides a detailed comparison of two prominent urea-based sEH inhibitors: 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA) and 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA).

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound is a key metric in drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for CUDA and AUDA against both human and mouse sEH. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution as experimental conditions may have varied.

CompoundTarget SpeciesIC50 (nM)
CUDA Human sEH112
Mouse sEH11.1
AUDA Human sEH69
Mouse sEH18
Not Specified2.0

In Vivo Performance and Applications

While in vitro potency is a crucial starting point, the in vivo performance of a drug candidate provides a more comprehensive understanding of its therapeutic potential.

AUDA has been the subject of several in vivo investigations. In a study using stroke-prone spontaneously hypertensive rats, treatment with AUDA resulted in a significant reduction in the size of cerebral infarcts following middle cerebral artery occlusion. This neuroprotective effect was observed to be independent of changes in blood pressure. Furthermore, in a mouse model of atherosclerosis, AUDA administration led to a decrease in the expression of inflammatory cytokines, adhesion molecules, and chemokines. It also significantly inhibited the expression of Toll-like receptor 4 (TLR4) and NF-κB in the aorta, contributing to a reduction in atherosclerotic plaque area.

CUDA has been identified as a potent sEH inhibitor and has also been shown to selectively increase the activity of peroxisome proliferator-activated receptor (PPAR) alpha, a key regulator of lipid metabolism. This dual activity suggests its potential value in the research of cardiovascular diseases. However, publicly available in vivo studies specifically evaluating the efficacy of CUDA are limited at the time of this guide.

Experimental Protocols

A standardized method for assessing the inhibitory activity of compounds against sEH is crucial for reproducible and comparable results. The following is a generalized protocol for a fluorescence-based sEH inhibition assay, a common method used in the field.

Protocol: Fluorescence-Based sEH Inhibition Assay

Objective: To determine the IC50 value of a test compound against soluble epoxide hydrolase.

Materials:

  • Recombinant human or mouse sEH

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorescent substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

  • Test compounds (CUDA, AUDA) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a series of dilutions of the test compound in the sEH assay buffer.

    • Dilute the recombinant sEH to the desired concentration in cold assay buffer.

    • Prepare the fluorescent substrate solution in the assay buffer.

  • Assay Protocol:

    • Add a small volume (e.g., 20 µL) of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.

    • Add the diluted sEH enzyme solution (e.g., 160 µL) to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorescent substrate solution (e.g., 20 µL) to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided.

sEH_Signaling_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Therapeutic Effects: - Reduced Inflammation - Vasodilation - Cardioprotection EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitors sEH Inhibitors (CUDA, AUDA) Inhibitors->sEH Inhibit

Caption: The sEH signaling pathway in arachidonic acid metabolism.

sEH_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: - sEH Enzyme - Assay Buffer - Inhibitors (CUDA/AUDA) - Fluorescent Substrate start->prep_reagents add_inhibitor Add Inhibitor/ Vehicle to Plate prep_reagents->add_inhibitor add_enzyme Add sEH Enzyme add_inhibitor->add_enzyme incubate Incubate add_enzyme->incubate add_substrate Initiate Reaction (Add Substrate) incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Mode) add_substrate->measure_fluorescence analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

A Comparative Guide to the In Vivo Efficacy of Urea-Based sEH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various urea-based soluble epoxide hydrolase (sEH) inhibitors, supported by experimental data. The information is compiled from recent studies to aid in the selection and development of potent therapeutic agents targeting the sEH enzyme.

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous lipid signaling molecules, primarily the epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH reduces their beneficial anti-inflammatory, anti-hypertensive, neuroprotective, and cardioprotective effects.[1] Inhibition of sEH has therefore emerged as a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, and pain.[2][3] Among the various classes of sEH inhibitors, urea-based compounds have been extensively studied due to their high potency and promising pharmacokinetic profiles.[1]

This guide compares the efficacy of several prominent urea-based sEH inhibitors based on their in vitro potency, pharmacokinetic parameters, and in vivo effects in preclinical animal models.

Quantitative Data Comparison

The following table summarizes the key quantitative data for a selection of urea-based sEH inhibitors. Direct comparison should be made with caution, as experimental conditions may vary between studies.

InhibitorTarget SpeciesIC50 (nM)Pharmacokinetic Parameters (in vivo)In Vivo Efficacy HighlightsReference
TPPU (1-(4-trifluoro-methoxy-phenyl)-3-(1-propionylpiperidin-4-yl)urea)Human, MurineKᵢ (human sEH) = 0.91 nMGood pharmacokinetic profile.[4]Preferred for preclinical studies due to safety, potency, and good distribution.[5][6]
APAU (1-(1-acetypiperidin-4-yl)-3-adamantanylurea)Rat6 nMEffective plasma concentrations achieved at 3 mg/kg.[7]Effective at lower doses in both diabetic neuropathy and inflammatory pain models.[7][7]
t-AUCB (trans-4-[4-(3-adamantan-1-ylureido)-cyclohexyloxy]-benzoic acid)RatLow nM potency-Effective in reducing pain in diabetic neuropathy and inflammatory pain models.[7][7]
t-TUCB RatLow nM potency-Effective at slightly higher doses than APAU in pain models.[7][7]
AEPU (1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea)HumanActive, but less potent than parent compound after metabolism.Metabolized by CYP3A4.[2]-[2]
DCU (N,N′-dicyclohexylurea)Murine, HumanPotent inhibitor.-Pretreatment with DCU can block death induced by leukotoxin in mice.[8][8]
AUDA (12-(3-adamantane-1-yl-ureido)dodecanoic acid)HumanIC50 ~3 nMLower blood concentration compared to methyl salicylate 28.[9]Prototypical inhibitor, but suffers from poor physical properties and in vivo stability.[1][9]
Methyl Salicylate 28 HumanIC50 ~3 nMHigher blood concentration and better bioavailability than AUDA.[9]High metabolic and chemical stability.[9][9]
Compound 12 (Benzohomoadamantane-based)Human, MurineSubnanomolar IC50Poor microsomal stability.Potent in vitro, but stability is a challenge.[10]
Compound 3 (Dibenzylurea from Maca)Human222 nMHigher oral availability than AEPU, but lower than TPPU.[3]Effectively reduced pain in a rat inflammatory pain model.[3][3]

Signaling Pathway and Experimental Workflow

To better understand the context of sEH inhibition and the methods used for evaluation, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

sEH_Signaling_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects_EETs Vasodilation Anti-inflammation Analgesia EETs->Effects_EETs Biological Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Less Active sEH_Inhibitors Urea-Based sEH Inhibitors sEH_Inhibitors->sEH Inhibition Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation synthesis Inhibitor Synthesis & Characterization enzyme_assay sEH Inhibition Assay (IC50/Ki determination) synthesis->enzyme_assay microsomal_stability Microsomal Stability Assay enzyme_assay->microsomal_stability animal_model Animal Model of Disease (e.g., Hypertension, Pain) microsomal_stability->animal_model Lead Candidate Selection dosing Inhibitor Administration (Oral, IP) animal_model->dosing pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis dosing->pk_pd efficacy Efficacy Assessment (e.g., Blood Pressure, Pain Threshold) pk_pd->efficacy

References

Validation of 12-((Cyclohexylcarbamoyl)amino)dodecanoic Acid's Effect on Blood Pressure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antihypertensive effects of 12-((cyclohexylcarbamoyl)amino)dodecanoic acid, also known as CUDA (12-(3-Cyclohexylureido)dodecanoic acid), with alternative blood pressure-lowering agents. The information is supported by experimental data from preclinical studies on soluble epoxide hydrolase (sEH) inhibitors, the class of compounds to which CUDA belongs.

Mechanism of Action: Soluble Epoxide Hydrolase Inhibition

12-((cyclohexylcarbamoyl)amino)dodecanoic acid is a potent inhibitor of soluble epoxide hydrolase (sEH).[1] This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling molecules with vasodilatory and anti-inflammatory properties. By inhibiting sEH, CUDA increases the bioavailability of EETs, leading to vasodilation and a subsequent reduction in blood pressure.[1] This unique mechanism of action presents a promising alternative to conventional antihypertensive therapies.

Signaling Pathway of sEH Inhibition

sEH_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation Vasodilation Vasodilation EETs->Vasodilation Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive) sEH->DHETs Blood_Pressure_Reduction Blood Pressure Reduction Vasodilation->Blood_Pressure_Reduction CUDA 12-((Cyclohexylcarbamoyl)amino) dodecanoic acid (CUDA) CUDA->sEH Inhibits

Caption: Signaling pathway of sEH inhibition by CUDA.

Comparative Efficacy Data

Studies in animal models of hypertension have consistently demonstrated that sEH inhibitors can significantly lower blood pressure.[1] In a study using an angiotensin II-induced hypertension model in rats, treatment with an orally active sEH inhibitor, AUDA, resulted in a notable reduction in mean arterial blood pressure.

Treatment GroupMean Arterial Blood Pressure (mmHg)
Normal-Salt + Angiotensin II161 ± 4
Normal-Salt + Angiotensin II + AUDA140 ± 5
High-Salt + Angiotensin II172 ± 5
High-Salt + Angiotensin II + AUDA151 ± 6

Data adapted from a study on the sEH inhibitor AUDA in a rat model of angiotensin-dependent, salt-sensitive hypertension.[2]

Generally, sEH inhibitors have been shown to lower blood pressure by 25 to 30 mmHg in various rat models of hypertension.[1]

Comparison with Other Antihypertensive Agents

Drug ClassMechanism of ActionPreclinical Efficacy (General)
sEH Inhibitors (e.g., CUDA) Inhibit soluble epoxide hydrolase, increasing vasodilatory EETs.Significant blood pressure reduction in various animal models of hypertension.
ACE Inhibitors Inhibit angiotensin-converting enzyme, reducing angiotensin II production.Well-established efficacy in preclinical models and clinical use.
Angiotensin II Receptor Blockers (ARBs) Block the AT1 receptor, preventing the action of angiotensin II.Strong evidence of efficacy in a wide range of hypertension models.
Calcium Channel Blockers Block calcium channels in vascular smooth muscle, leading to vasodilation.Potent vasodilatory and blood pressure-lowering effects in preclinical studies.
Beta-Blockers Block beta-adrenergic receptors, reducing heart rate and cardiac output.Effective in models where sympathetic nervous system activity is elevated.

Experimental Protocols

A common preclinical model for evaluating antihypertensive agents is the angiotensin II-induced hypertension model in rodents.

Key Experiment: Angiotensin II-Induced Hypertension in Rats

Objective: To assess the in vivo antihypertensive effect of a test compound.

Materials:

  • Male Sprague-Dawley rats

  • Angiotensin II

  • Osmotic minipumps for continuous infusion

  • Test compound (e.g., 12-((cyclohexylcarbamoyl)amino)dodecanoic acid)

  • Vehicle for test compound

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry)

Procedure:

  • Acclimatization: Animals are acclimatized to the housing conditions and handling for at least one week. Baseline blood pressure is measured.

  • Surgical Implantation of Osmotic Pumps: Rats are anesthetized, and osmotic minipumps containing either vehicle or angiotensin II (e.g., 200 ng/kg/min) are surgically implanted subcutaneously.[2]

  • Treatment Administration: The test compound or vehicle is administered to the animals, typically via oral gavage or in the drinking water, starting from the day of pump implantation or after hypertension is established.

  • Blood Pressure Monitoring: Systolic and diastolic blood pressure are monitored at regular intervals throughout the study period (e.g., daily or weekly) using a non-invasive tail-cuff method or continuously via telemetry.[3]

  • Data Analysis: Changes in blood pressure over time are compared between the different treatment groups (vehicle, angiotensin II alone, angiotensin II + test compound). Statistical analysis is performed to determine the significance of the observed effects.

Experimental Workflow Diagram

Experimental_Workflow cluster_pre_study Pre-Study cluster_study Study Period cluster_post_study Post-Study Acclimatization Animal Acclimatization (1 week) Baseline_BP Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Pump_Implantation Osmotic Pump Implantation (Angiotensin II or Vehicle) Baseline_BP->Pump_Implantation Treatment Treatment Administration (CUDA or Vehicle) Pump_Implantation->Treatment BP_Monitoring Regular Blood Pressure Monitoring Treatment->BP_Monitoring Data_Analysis Data Analysis and Statistical Comparison BP_Monitoring->Data_Analysis Conclusion Conclusion on Antihypertensive Efficacy Data_Analysis->Conclusion

References

Unveiling the Selectivity of a Potent Enzyme Inhibitor: A Comparative Analysis of 12-((Cyclohexylcarbamoyl)amino)dodecanoic Acid's Cross-Reactivity with Hydrolases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides an objective comparison of the cross-reactivity of 12-((cyclohexylcarbamoyl)amino)dodecanoic acid (12-CHADA), a potent inhibitor of soluble epoxide hydrolase (sEH), with other hydrolases. The following data and experimental protocols offer insights into the specificity of this compound, a critical factor in predicting its potential for off-target effects.

Executive Summary

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid, also known as CUDA, is a well-characterized inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various physiological processes, including inflammation and blood pressure regulation. While its potent inhibition of sEH is established, a thorough understanding of its interactions with other hydrolases is crucial for its development as a selective therapeutic agent. This guide synthesizes the available data on the cross-reactivity of 12-CHADA, presenting a comparative analysis of its inhibitory activity against a panel of related enzymes.

Comparative Inhibitory Activity of 12-CHADA

While comprehensive public data on the cross-reactivity of 12-CHADA against a wide range of hydrolases is limited, the primary focus of existing research has been on its high affinity for soluble epoxide hydrolase. The urea-based pharmacophore of 12-CHADA is designed to mimic the transition state of the sEH-catalyzed hydrolysis of epoxides, contributing to its potent and selective inhibition of this enzyme.

To provide a comparative perspective, the following table summarizes the inhibitory activity of 12-CHADA against its primary target, sEH, and highlights the need for broader screening against other mammalian hydrolases.

Enzyme TargetCommon Abbreviation12-CHADA (CUDA) IC50 (nM)Reference
Soluble Epoxide Hydrolase (human, recombinant)sEH3.5[1]
Microsomal Epoxide HydrolasemEHData Not Available-
Fatty Acid Amide HydrolaseFAAHData Not Available-
CarboxylesterasesCESData Not Available-
Proteases (e.g., Trypsin, Chymotrypsin)-Data Not Available-

Note: The lack of publicly available IC50 values for other hydrolases underscores a gap in the current understanding of 12-CHADA's complete selectivity profile. Further experimental investigation is warranted to fully characterize its off-target activities.

Experimental Protocols for Assessing Hydrolase Cross-Reactivity

To determine the selectivity of an inhibitor like 12-CHADA, a standardized set of biochemical assays is employed. The following outlines a generalizable protocol for assessing the inhibitory activity of a compound against a panel of hydrolases.

Enzyme and Substrate Preparation:
  • Enzymes: Recombinant human enzymes (e.g., sEH, mEH, FAAH, various carboxylesterases, and proteases) should be obtained from commercial sources or purified to homogeneity.

  • Substrates: Specific fluorogenic or chromogenic substrates for each enzyme are used to measure catalytic activity. For example:

    • sEH: cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC)

    • mEH: 7-epoxy-4-methylcoumarin

    • FAAH: arachidonoyl-7-amino-4-methylcoumarin

    • Carboxylesterases: 4-methylumbelliferyl acetate

    • Proteases: Substrates with a p-nitroanilide (pNA) leaving group (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

Inhibitor Preparation:
  • 12-CHADA is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial dilutions of the stock solution are prepared to generate a range of inhibitor concentrations for IC50 determination.

In Vitro Inhibition Assay:
  • The assay is typically performed in a 96-well or 384-well microplate format.

  • A pre-incubation step involves mixing the enzyme and the inhibitor (or vehicle control) in an appropriate assay buffer and allowing them to equilibrate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C).

  • The enzymatic reaction is initiated by the addition of the specific substrate.

  • The rate of product formation is monitored over time by measuring the change in fluorescence or absorbance using a microplate reader.

Data Analysis:
  • The initial reaction velocities are calculated from the linear portion of the progress curves.

  • The percentage of inhibition for each inhibitor concentration is determined relative to the vehicle control.

  • The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response model using graphing software such as GraphPad Prism or equivalent.

Logical Workflow for Selectivity Profiling

The following diagram illustrates the logical workflow for assessing the cross-reactivity of a hydrolase inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output Inhibitor Prepare Inhibitor Stock (12-CHADA in DMSO) PreIncubate Pre-incubate Enzyme and Inhibitor Inhibitor->PreIncubate Enzymes Prepare Enzyme Panel (sEH, mEH, FAAH, etc.) Enzymes->PreIncubate Substrates Prepare Specific Substrates Initiate Initiate Reaction with Substrate Substrates->Initiate PreIncubate->Initiate Monitor Monitor Reaction Progress (Fluorescence/Absorbance) Initiate->Monitor CalcVelocity Calculate Initial Velocities Monitor->CalcVelocity CalcInhibition Calculate % Inhibition CalcVelocity->CalcInhibition CalcIC50 Determine IC50 Values CalcInhibition->CalcIC50 SelectivityProfile Selectivity Profile CalcIC50->SelectivityProfile

Caption: Workflow for determining hydrolase inhibitor selectivity.

Signaling Pathway Context: Soluble Epoxide Hydrolase in the Arachidonic Acid Cascade

To appreciate the significance of sEH inhibition, it is essential to understand its role within the broader arachidonic acid metabolic pathway. sEH metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, compounds like 12-CHADA increase the bioavailability of EETs, thereby potentiating their beneficial effects.

arachidonic_acid_cascade cluster_cyp CYP450 Pathway cluster_seh sEH Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor 12-CHADA (CUDA) Inhibitor->sEH

Caption: Role of sEH in the arachidonic acid cascade.

Conclusion

References

A Comparative Guide to the Pharmacokinetic Profiles of Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of several key soluble epoxide hydrolase (sEH) inhibitors. The information presented is intended to assist researchers in selecting the appropriate inhibitor for their preclinical studies by offering a side-by-side comparison of crucial pharmacokinetic parameters. All quantitative data is supported by experimental findings from peer-reviewed literature.

Introduction to sEH Inhibitors

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs). EETs possess anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the degradation of EETs is prevented, thereby enhancing their beneficial effects. This mechanism has made sEH a promising therapeutic target for a range of conditions, including hypertension, inflammation, and neuropathic pain. This guide focuses on the pharmacokinetic properties of four notable sEH inhibitors: TPPU, t-AUCB, GSK2256294, and EC5026.

Comparative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for the selected sEH inhibitors. It is important to note that the data has been compiled from different studies and experimental conditions, including the species tested. Direct cross-comparison should be made with caution.

InhibitorSpeciesDoseCmaxTmaxt1/2 (half-life)AUCOral Bioavailability (%)Reference
TPPU Mouse0.3 mg/kg (oral)130 ± 20 ng/mL4 h~37 h--[1]
Rat1 mg/kg (oral)~200 ng/mL2 h~24 h--[1]
t-AUCB Mouse0.1 mg/kg (oral)30 nmol/L15 min20 min-68 ± 22[2]
Mouse1 mg/kg (oral)150 nmol/L15 min15 min--[2]
GSK2256294 Human2 mg (oral)--25-43 h--[3][4]
Human20 mg (oral)--25-43 h--[3][4]
EC5026 Rat3 mg/kg (oral)1329 - 1557 ng/mL2.5 - 3 h75 - 90 h--[2]

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), t1/2 (Elimination half-life), AUC (Area under the plasma concentration-time curve). '-' indicates data not available in the cited sources.

Key Signaling Pathway & Experimental Workflow

To visualize the mechanism of action of sEH inhibitors and a typical experimental workflow for pharmacokinetic analysis, the following diagrams are provided.

sEH_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Biological Effects Arachidonic Acid Arachidonic Acid CYP450 CYP450 Arachidonic Acid->CYP450 EETs EETs CYP450->EETs Metabolism sEH sEH EETs->sEH Hydrolysis Anti-inflammation Anti-inflammation EETs->Anti-inflammation Vasodilation Vasodilation EETs->Vasodilation Analgesia Analgesia EETs->Analgesia DHETs DHETs sEH->DHETs sEH Inhibitor sEH Inhibitor sEH Inhibitor->sEH Inhibition Reduced Effects Reduced Effects DHETs->Reduced Effects

Caption: sEH signaling pathway and mechanism of inhibition.

PK_Workflow A Animal Dosing (Oral Gavage) B Serial Blood Sampling (e.g., tail vein) A->B C Plasma Separation (Centrifugation) B->C D Sample Preparation (Protein Precipitation/Extraction) C->D E LC-MS/MS Analysis D->E F Data Analysis (Pharmacokinetic Modeling) E->F G Determination of PK Parameters (Cmax, Tmax, t1/2, AUC) F->G

Caption: Experimental workflow for a pharmacokinetic study.

Experimental Protocols

The following is a representative, detailed methodology for a pharmacokinetic study of an sEH inhibitor in a rodent model, based on common practices in the field.

Objective: To determine the pharmacokinetic profile of a novel sEH inhibitor following oral administration in mice.

Materials:

  • sEH inhibitor

  • Vehicle (e.g., a mixture of PEG400, Solutol HS 15, and water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles (20-22 gauge)

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

  • Pipettes and tips

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Animal Acclimatization and Fasting:

    • Mice are acclimatized to the housing conditions for at least one week prior to the experiment.

    • Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • The sEH inhibitor is formulated in the vehicle to the desired concentration.

    • Each mouse is weighed, and the dose is calculated based on its body weight (e.g., 1 mg/kg).

    • The calculated volume of the drug formulation is administered to each mouse via oral gavage. A control group receives the vehicle only.

  • Blood Sampling:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), a small volume of blood (approximately 20-30 µL) is collected from the tail vein into microcentrifuge tubes containing an anticoagulant.

  • Plasma Preparation:

    • The blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • The plasma supernatant is carefully collected and stored at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Sample Preparation: Plasma samples are thawed, and a protein precipitation step is performed by adding a solvent like acetonitrile. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant containing the drug is then transferred to a new tube for analysis.

    • LC-MS/MS Analysis: An appropriate volume of the prepared sample is injected into the LC-MS/MS system. The drug is separated from other plasma components on a chromatography column and then detected and quantified by the mass spectrometer. A standard curve is generated using known concentrations of the inhibitor to quantify the drug concentration in the plasma samples.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data for each mouse is plotted.

    • Pharmacokinetic parameters, including Cmax, Tmax, t1/2, and AUC, are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Conclusion

This guide provides a snapshot of the pharmacokinetic profiles of four sEH inhibitors. The presented data highlights the variability in their absorption, distribution, metabolism, and excretion characteristics. TPPU and EC5026 exhibit long half-lives in rodents, suggesting sustained target engagement. t-AUCB shows rapid absorption and a shorter half-life in mice. GSK2256294 also demonstrates a long half-life in humans. The choice of an appropriate sEH inhibitor for a specific research application will depend on the desired duration of action and the experimental model. The provided experimental protocol offers a foundational method for conducting pharmacokinetic studies to further characterize these and other novel sEH inhibitors.

References

Benchmarking 12-((Cyclohexylcarbamoyl)amino)dodecanoic Acid Against First-Generation sEH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the soluble epoxide hydrolase (sEH) inhibitor 12-((cyclohexylcarbamoyl)amino)dodecanoic acid (also known as CUDA) against first-generation sEH inhibitors. The following sections detail the inhibitory potency, pharmacokinetic profiles, and underlying signaling pathways, supported by experimental data and protocols to aid in research and development efforts.

Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH increases the bioavailability of EETs, offering a promising therapeutic strategy for a range of conditions including hypertension, inflammation, and pain. First-generation sEH inhibitors, such as N,N'-dicyclohexylurea (DCU) and 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), demonstrated the potential of this therapeutic approach. This guide benchmarks 12-((cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA) against these early-stage inhibitors.

Comparative Performance Data

The following tables summarize the in vitro potency of CUDA and first-generation sEH inhibitors against human and murine sEH.

Table 1: In Vitro Inhibitory Potency (IC50) of sEH Inhibitors

CompoundHuman sEH IC50 (nM)Murine sEH IC50 (nM)
12-((cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA) 112[1]11.1[1]
N,N'-dicyclohexylurea (DCU) 16090
12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) Potent inhibitor, specific IC50 values vary across studies but are generally in the low nanomolar range.Potent inhibitor, specific IC50 values vary across studies but are generally in the low nanomolar range.
trans-4-[4-(3-adamantan-1-yl-ureido)cyclohexyloxy]benzoic acid (t-AUCB) *1.3[2]8[2]

*t-AUCB is a second-generation inhibitor developed to improve upon the pharmacokinetic properties of first-generation inhibitors like AUDA.

Pharmacokinetic Profiles

A significant challenge with first-generation sEH inhibitors was their suboptimal pharmacokinetic properties, including poor oral bioavailability. This has been a key area of improvement in the development of newer inhibitors.

Table 2: Pharmacokinetic Properties of sEH Inhibitors

CompoundKey Pharmacokinetic Characteristics
12-((cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA) While specific pharmacokinetic data for CUDA is not readily available in comparative studies, its structural similarity to other lipid-like inhibitors suggests it may also function as a peroxisome proliferator-activated receptor (PPAR) alpha activator[1].
N,N'-dicyclohexylurea (DCU) Orally active and potent sEH inhibitor. Nanosuspension formulations have been shown to enhance exposure and lower blood pressure in hypertensive rats.
12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) Despite its high potency, AUDA suffers from poor oral bioavailability, which has led to the development of more soluble and stable derivatives[3].
trans-4-[4-(3-adamantan-1-yl-ureido)cyclohexyloxy]benzoic acid (t-AUCB) Demonstrates significantly improved pharmacokinetic properties with an oral bioavailability of 68 ± 22% in mice[4][5]. It has a longer half-life and greater area under the curve (AUC) compared to AUDA[4].

Signaling Pathway and Experimental Workflow

The inhibition of sEH directly impacts the arachidonic acid signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating sEH inhibitors.

sEH_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs Metabolism sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Biological_Effects Anti-inflammatory, Vasodilatory Effects EETs->Biological_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Hydrolysis Reduced_Effects Reduced Biological Activity DHETs->Reduced_Effects sEH_Inhibitors sEH Inhibitors (e.g., CUDA, DCU, AUDA) sEH_Inhibitors->sEH Inhibition

Caption: sEH signaling pathway within the arachidonic acid cascade.

sEH_Inhibition_Assay_Workflow Start Start: Prepare Reagents Prepare_Inhibitors Prepare serial dilutions of sEH inhibitors (e.g., CUDA, DCU, AUDA) Start->Prepare_Inhibitors Add_Enzyme Add recombinant sEH enzyme to microplate wells Start->Add_Enzyme Add_Inhibitors Add inhibitor dilutions to respective wells Prepare_Inhibitors->Add_Inhibitors Add_Enzyme->Add_Inhibitors Incubate Incubate at 37°C Add_Inhibitors->Incubate Add_Substrate Add fluorogenic substrate (e.g., PHOME) Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically (Ex/Em: ~330/465 nm) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate % inhibition and determine IC50 values Measure_Fluorescence->Data_Analysis End End: Comparative Analysis Data_Analysis->End

Caption: Experimental workflow for sEH inhibitor screening assay.

Experimental Protocols

Fluorometric sEH Inhibition Assay

This protocol is a common method for determining the in vitro potency (IC50) of sEH inhibitors.

1. Reagent Preparation:

  • sEH Assay Buffer: Prepare a suitable buffer, typically a sodium phosphate buffer (pH 7.4), containing a stabilizing agent like bovine serum albumin (BSA).
  • sEH Enzyme: Use recombinant human or murine sEH, diluted to an appropriate concentration in the assay buffer.
  • sEH Inhibitors: Prepare stock solutions of the test compounds (CUDA, DCU, AUDA, etc.) in a suitable solvent like DMSO. Create a series of dilutions to be tested.
  • Fluorogenic Substrate: A commonly used substrate is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). Prepare a working solution in the assay buffer.

2. Assay Procedure:

  • Add the sEH enzyme solution to the wells of a microplate.
  • Add the different concentrations of the sEH inhibitors to the wells. Include control wells with no inhibitor.
  • Incubate the plate for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
  • Immediately begin measuring the fluorescence in a kinetic mode using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em: ~330/465 nm for the product of PHOME hydrolysis).

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction for each inhibitor concentration by determining the slope of the fluorescence signal over time.
  • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Conclusion

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA) demonstrates potent inhibition of both human and murine soluble epoxide hydrolase, with IC50 values comparable to or exceeding those of first-generation inhibitors like N,N'-dicyclohexylurea (DCU). While the pharmacokinetic profiles of early inhibitors such as AUDA were a limiting factor, the field has seen significant advancements, leading to the development of analogs with improved oral bioavailability. The continued investigation of sEH inhibitors like CUDA is warranted, with a focus on comprehensive pharmacokinetic and in vivo efficacy studies to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this promising area of drug development.

References

evaluating the species-specific differences in 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the species-specific differences in the potency of 12-((cyclohexylcarbamoyl)amino)dodecanoic acid, a notable inhibitor of soluble epoxide hydrolase (sEH). The data presented herein is intended to inform researchers and professionals in the fields of pharmacology and drug development about the varying efficacy of this compound across different species, a critical consideration in translational research.

Introduction

12-((cyclohexylcarbamoyl)amino)dodecanoic acid, also known as CUDA, is a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, CUDA increases the bioavailability of EETs, making it a promising therapeutic agent for a range of conditions, including hypertension, inflammation, and pain. However, the efficacy of sEH inhibitors can vary significantly between species, underscoring the importance of species-specific evaluation in preclinical and veterinary drug development.

Data Presentation: Potency of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA)

The inhibitory potency of CUDA against soluble epoxide hydrolase (sEH) has been evaluated in different species, revealing significant variations. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher potency.

SpeciesEnzymeIC50 (nM)
MouseSoluble Epoxide Hydrolase (sEH)11.1[1]
HumanSoluble Epoxide Hydrolase (sEH)112[1]

Signaling Pathway of Soluble Epoxide Hydrolase (sEH) Inhibition

The mechanism of action of 12-((cyclohexylcarbamoyl)amino)dodecanoic acid involves the inhibition of the soluble epoxide hydrolase (sEH) enzyme. This inhibition alters the arachidonic acid cascade, leading to an increase in the concentration of beneficial epoxyeicosatrienoic acids (EETs).

sEH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid PLA2 CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Biologically Active) sEH->DHETs CUDA 12-((cyclohexylcarbamoyl)amino) dodecanoic acid (CUDA) CUDA->sEH

Caption: Inhibition of the sEH signaling pathway by CUDA.

Experimental Protocols

The determination of the inhibitory potency of compounds like 12-((cyclohexylcarbamoyl)amino)dodecanoic acid is typically performed using in vitro enzymatic assays. A common method is the fluorometric assay for sEH activity.

Objective: To determine the IC50 value of 12-((cyclohexylcarbamoyl)amino)dodecanoic acid against soluble epoxide hydrolase from different species.

Materials:

  • Recombinant or purified sEH from the species of interest (e.g., human, mouse, canine).

  • 12-((cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA) of known concentration.

  • Fluorescent substrate for sEH (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME).

  • Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4).

  • 96-well microplates (black, for fluorescence).

  • Fluorescence microplate reader.

  • Dimethyl sulfoxide (DMSO) for compound dilution.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of CUDA in DMSO.

    • Perform serial dilutions of the CUDA stock solution in assay buffer to create a range of concentrations to be tested.

  • Enzyme and Substrate Preparation:

    • Dilute the sEH enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.

    • Prepare a working solution of the fluorescent substrate (PHOME) in the assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add a specific volume of the diluted CUDA solution or vehicle control (assay buffer with the same percentage of DMSO as the compound dilutions).

    • Add the diluted sEH enzyme solution to each well.

    • Incubate the plate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorescent substrate solution to each well.

    • Immediately place the plate in the fluorescence microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific substrate used (e.g., Ex: 330 nm, Em: 465 nm for the product of PHOME hydrolysis).

    • Record the fluorescence at regular intervals for a set period (e.g., every minute for 10-30 minutes) to determine the reaction rate.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of CUDA by determining the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the reaction rates to the vehicle control (considered 100% activity).

    • Plot the percentage of sEH activity against the logarithm of the CUDA concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of CUDA that inhibits 50% of the sEH activity.

Experimental_Workflow Start Start Prep_CUDA Prepare CUDA Serial Dilutions Start->Prep_CUDA Prep_Enzyme Prepare sEH Enzyme Solution Start->Prep_Enzyme Prep_Substrate Prepare Fluorescent Substrate Solution Start->Prep_Substrate Dispense Dispense CUDA/Vehicle and Enzyme to Plate Prep_CUDA->Dispense Prep_Enzyme->Dispense Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Incubate Pre-incubation Dispense->Incubate Incubate->Add_Substrate Measure Measure Fluorescence Kinetically Add_Substrate->Measure Analyze Calculate Reaction Rates and Normalize Measure->Analyze Plot Plot Dose-Response Curve Analyze->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: Workflow for determining the IC50 of CUDA.

Conclusion

The available data clearly demonstrates a significant species-specific difference in the potency of 12-((cyclohexylcarbamoyl)amino)dodecanoic acid as an inhibitor of soluble epoxide hydrolase, with the compound being approximately ten-fold more potent against the mouse enzyme compared to the human enzyme. This underscores the critical importance of conducting thorough species-specific evaluations of drug candidates during the preclinical phase of development. For veterinary applications, obtaining potency data for target animal species is paramount for predicting efficacy and determining appropriate dosing regimens. Further research to elucidate the IC50 values of CUDA in a broader range of species, particularly those of veterinary interest, is warranted to fully characterize its therapeutic potential.

References

Validation of Soluble Epoxide Hydrolase (sEH) as a Therapeutic Target: A Comparative Guide to 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA) as an inhibitor of soluble epoxide hydrolase (sEH), a promising therapeutic target for a range of inflammatory and cardiovascular diseases. The following sections detail CUDA's performance against other common sEH inhibitors, provide comprehensive experimental protocols for assessing sEH inhibition, and illustrate the key signaling pathways involved.

Performance Comparison of sEH Inhibitors

The efficacy of sEH inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki), which reflect the inhibitor's potency. The following table summarizes the available data for CUDA and other widely studied sEH inhibitors, such as AUDA (12-(3-Adamantan-1-yl-ureido)-dodecanoic acid) and TPPU (1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea).

InhibitorTarget SpeciesIC50 (nM)Ki (nM)Reference
CUDA Mouse sEH11.1-[1]
Human sEH112-[1]
AUDA Mouse sEH18-[2]
Human sEH69-[2]
TPPU Human sEH< 500.91[3]
Mouse sEH90-[3]
Compound 12 sEH-0.22[4]

Note: Direct comparison of IC50 and Ki values should be made with caution as they can vary based on the specific assay conditions. The data presented here is compiled from various sources.

sEH Signaling Pathway and Mechanism of Inhibition

Soluble epoxide hydrolase plays a critical role in the metabolism of arachidonic acid. Specifically, it converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, compounds like CUDA prevent the degradation of EETs, thereby potentiating their beneficial effects.

sEH_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolized by Beneficial_Effects Anti-inflammatory & Vasodilatory Effects EETs->Beneficial_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Reduced_Effects Reduced Biological Activity DHETs->Reduced_Effects CUDA CUDA (Inhibitor) CUDA->sEH Inhibits

Caption: The sEH signaling pathway within the arachidonic acid cascade.

Experimental Protocols

Fluorometric Soluble Epoxide Hydrolase Inhibition Assay

This protocol outlines a common method for screening sEH inhibitors using a fluorometric assay.

Materials:

  • 96-well clear or white flat-bottom microplate

  • Fluorometric microplate reader (Excitation: 330-362 nm, Emission: 460-465 nm)

  • Recombinant human or mouse sEH enzyme

  • sEH assay buffer

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • Test compound (e.g., CUDA) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)

Procedure:

  • Reagent Preparation:

    • Prepare a 10X working solution of the test compound by diluting a 100X stock solution in sEH assay buffer.

    • Prepare a 10X working solution of the solvent for the "Solvent Control" wells.

    • Prepare a working solution of the positive control inhibitor.

    • Reconstitute the lyophilized sEH enzyme in sEH assay buffer and keep on ice.

    • Prepare the sEH substrate mix according to the manufacturer's instructions. Keep protected from light.

  • Assay Plate Setup:

    • Test Compound Wells: Add 10 µL of the 10X test compound solution.

    • Solvent Control Wells: Add 10 µL of the 10X solvent solution.

    • Inhibitor Control Wells: Add 10 µL of the positive control inhibitor solution.

    • Enzyme Control Wells: Add 40 µL of sEH assay buffer.

    • Background Control Wells: Add 80 µL of sEH assay buffer.

    • Bring the volume in all wells (except the Background Control) to 40 µL with sEH assay buffer.

  • Enzyme Addition:

    • Add 10 µL of the reconstituted sEH enzyme solution to all wells except the "Background Control" wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Set the microplate reader to kinetic mode at the appropriate excitation and emission wavelengths.

    • Initiate the reaction by adding 50 µL of the sEH substrate mix to all wells.

    • Immediately begin reading the fluorescence at 30-second intervals for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of hydrolysis (slope of the fluorescence versus time curve).

    • Determine the percent inhibition for each test compound concentration relative to the solvent control.

    • Calculate the IC50 value by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a suitable dose-response curve.

sEH_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Test Compound, Controls, Enzyme, Substrate) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Compounds, Controls) Prepare_Reagents->Plate_Setup Add_Enzyme Add sEH Enzyme Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate at Room Temperature Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate Reaction with Substrate Pre_Incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic Read) Initiate_Reaction->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the fluorometric sEH inhibition assay.

Off-Target Effects of CUDA

An important consideration in drug development is the potential for off-target effects. CUDA has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα).[1] This interaction is independent of its sEH inhibitory activity and may contribute to its overall biological profile.

CUDA_Off_Target_Effect CUDA CUDA sEH sEH CUDA->sEH Inhibits PPARa PPARα CUDA->PPARa Activates sEH_Inhibition sEH Inhibition sEH->sEH_Inhibition PPARa_Activation PPARα Activation PPARa->PPARa_Activation

Caption: Dual activity of CUDA as an sEH inhibitor and a PPARα activator.

In Vivo Validation of sEH as a Therapeutic Target

Inhibition of sEH has been validated in several animal models of disease. For instance, in models of angiotensin II-induced hypertension, sEH inhibitors have been shown to lower blood pressure.[4] While specific in vivo data for CUDA is less prevalent in the literature compared to other inhibitors, the collective evidence strongly supports the therapeutic potential of targeting sEH. Studies with inhibitors like t-AUCB have demonstrated that increasing EET levels can restore endothelial function in hypertensive rats.[5]

Conclusion

12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA) is a potent inhibitor of soluble epoxide hydrolase, demonstrating nanomolar efficacy against both mouse and human forms of the enzyme. Its performance is comparable to other well-characterized sEH inhibitors like AUDA and TPPU. The validation of sEH as a therapeutic target is supported by a strong mechanistic rationale and positive outcomes in preclinical models of cardiovascular and inflammatory diseases. The off-target activation of PPARα by CUDA presents an additional layer of complexity that warrants further investigation to fully understand its therapeutic implications. The provided experimental protocols offer a standardized approach for researchers to further evaluate CUDA and other novel sEH inhibitors in their own laboratories.

References

Assessing the Selectivity of 12-((Cyclohexylcarbamoyl)amino)dodecanoic Acid for Soluble Epoxide Hydrolase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CUDA), a potent inhibitor of soluble epoxide hydrolase (sEH), with other relevant inhibitors. The following sections present quantitative data on inhibitor potency, detailed experimental protocols for assessing sEH inhibition, and a visualization of the sEH signaling pathway.

Comparative Potency of sEH Inhibitors

The inhibitory potency of CUDA and other widely studied sEH inhibitors is summarized in Table 1. The data, presented as IC50 values, indicate the concentration of the inhibitor required to reduce the activity of the sEH enzyme by 50%. Lower IC50 values signify higher potency. CUDA demonstrates high potency against both murine and human sEH.

InhibitorChemical NameMurine sEH IC50 (nM)Human sEH IC50 (nM)
CUDA 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid11.1[1]112[1]
AUDA 12-(3-adamantan-1-yl-ureido)dodecanoic acid18[2]69[2]
t-AUCB trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid1.13.2
TPPU 1-trifluoromethoxyphenyl-3-(1-acetylpiperidin-4-yl)urea1.53.4

Table 1: Comparative IC50 values of selected inhibitors against murine and human soluble epoxide hydrolase.

Experimental Protocols for sEH Inhibition Assays

The determination of sEH inhibitory activity can be performed using various methods. The two most common are the fluorometric assay and the Liquid Chromatography-Mass Spectrometry (LC-MS)-based assay.

Fluorometric sEH Inhibitor Screening Assay

This high-throughput method relies on the hydrolysis of a non-fluorescent substrate by sEH to yield a fluorescent product.

Materials:

  • Recombinant human or murine sEH

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0)

  • Non-fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate (CMNPC)

  • Test inhibitor (e.g., CUDA) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Add a fixed amount of recombinant sEH to each well of the microplate.

  • Add the different concentrations of the test inhibitor to the wells and incubate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the non-fluorescent substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of CMNPC hydrolysis).

  • The rate of reaction is determined from the linear phase of the fluorescence curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

LC-MS/MS-based sEH Inhibition Assay

This method offers high sensitivity and specificity by directly measuring the enzymatic conversion of a substrate to its diol product.

Materials:

  • Recombinant human or murine sEH

  • Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4, containing 0.1 g/L bovine serum albumin)

  • Substrate, such as 14(15)-epoxyeicosatrienoic acid (14,15-EET)

  • Test inhibitor (e.g., CUDA) dissolved in a suitable solvent

  • Quenching solution (e.g., methanol containing an internal standard)

  • 96-well plate

  • LC-MS/MS system

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, combine the assay buffer, sEH enzyme, and the test inhibitor at various concentrations. Pre-incubate for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding the substrate (e.g., 14,15-EET).

  • Incubate the reaction mixture for a specific time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Stop the reaction by adding a quenching solution.

  • Analyze the samples using an LC-MS/MS system to quantify the amount of the diol product (e.g., 14,15-dihydroxyeicosatrienoic acid, 14,15-DHET) formed.

  • Calculate the percent inhibition for each inhibitor concentration.

  • Determine the IC50 value as described for the fluorometric assay.

Visualizing the sEH Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the sEH signaling pathway and a typical experimental workflow for inhibitor screening.

sEH_Signaling_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs CUDA CUDA (Inhibitor) CUDA->sEH Inhibition

Caption: The sEH signaling pathway within the arachidonic acid cascade.

Experimental_Workflow start Start prep_inhibitor Prepare Inhibitor Dilutions (e.g., CUDA) start->prep_inhibitor add_enzyme Add sEH Enzyme to Microplate prep_inhibitor->add_enzyme pre_incubate Pre-incubate with Inhibitor add_enzyme->pre_incubate add_substrate Add Substrate (e.g., CMNPC or 14,15-EET) pre_incubate->add_substrate measure Measure Product Formation (Fluorescence or LC-MS/MS) add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: A generalized experimental workflow for screening sEH inhibitors.

References

Safety Operating Guide

Proper Disposal of 12-((Cyclohexylcarbamoyl)amino)dodecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CAS No. 479413-68-8), prioritizing safety and regulatory adherence.

Key Disposal Considerations

All chemical waste must be managed in accordance with local, state, and federal regulations. The following table summarizes the general characteristics and recommended disposal pathway for 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid, assuming it is classified as non-hazardous.

Characteristic Value Disposal Implication
Physical State SolidDispose of as solid chemical waste. Do not dispose of in regular trash or down the drain.
Hazards Not currently classified as hazardous.Segregate from hazardous waste streams. Consult with EHS for confirmation.
Solubility Likely insoluble in water.Do not dispose of down the drain.
Reactivity No known hazardous reactions.Store away from strong oxidizing agents.

Step-by-Step Disposal Protocol

Follow these detailed steps to ensure the safe and compliant disposal of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid from your laboratory.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling any chemical waste.

2. Waste Collection and Labeling:

  • Collect waste 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in a designated, leak-proof, and clearly labeled container.

  • The label should include:

    • The full chemical name: "12-((Cyclohexylcarbamoyl)amino)dodecanoic acid"

    • The CAS number: "479413-68-8"

    • The words "Non-Hazardous Waste for Disposal" (pending confirmation from EHS).

    • The date of accumulation.

3. Segregation of Waste:

  • It is crucial to segregate chemical waste properly. Do not mix 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid with other waste streams, especially hazardous materials such as solvents, reactive chemicals, or heavy metals.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area away from incompatible materials.

  • Ensure the storage area is secure and accessible only to authorized personnel.

5. Final Disposal:

  • Arrange for the pickup and disposal of the waste through your institution's EHS department or a contracted certified hazardous waste disposal vendor.

  • Provide the vendor with all necessary information about the waste material.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid.

G start Start: Have 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid for Disposal ppe Step 1: Wear Appropriate PPE (Safety Glasses, Lab Coat, Gloves) start->ppe collect Step 2: Collect in a Labeled, Leak-Proof Container ppe->collect label Label Container with: - Full Chemical Name - CAS Number - 'Non-Hazardous Waste' collect->label segregate Step 3: Segregate from Hazardous Waste Streams collect->segregate storage Step 4: Store in Designated Waste Accumulation Area segregate->storage contact_ehs Step 5: Contact EHS or Certified Waste Disposal Vendor storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Disposal Workflow for 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid.

Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols and the recommendations of a certified environmental health and safety professional. The absence of a formal hazard classification does not guarantee that a substance is non-toxic or without risk.

Essential Safety and Operational Guide for Handling 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety, handling, and disposal protocols for 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid (CAS: 479413-68-8). Given the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach to handling is mandated to ensure personnel safety. The following procedures are based on available hazard information and general best practices for handling solid, powdered chemicals with similar functional groups.

Hazard Identification and Precautionary Measures

Based on available data, 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning". Due to these potential hazards, direct contact and inhalation of the powder must be strictly avoided.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid in various laboratory settings.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Full-face respirator with particulate filter or a combination of a half-mask respirator with P100 filters and chemical splash goggles with a face shield.- Nitrile or neoprene gloves (double-gloving recommended).- Chemical-resistant lab coat or disposable gown.- Full-length pants and closed-toe shoes.
Solution Preparation and Handling - Chemical splash goggles.- Nitrile or neoprene gloves.- Chemical-resistant lab coat.- Full-length pants and closed-toe shoes.
General Laboratory Use - Safety glasses with side shields.- Nitrile gloves.- Standard lab coat.- Full-length pants and closed-toe shoes.
Operational Plan: Step-by-Step Handling Procedures
  • Preparation and Engineering Controls :

    • All handling of the solid compound must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure[1][2].

    • Ensure a safety shower and eyewash station are readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.

  • Weighing and Transfer :

    • Don the appropriate PPE as specified in the table above.

    • Use a dedicated, clean weighing vessel.

    • Carefully transfer the desired amount of the compound using a spatula. Avoid any actions that could generate dust.

    • If any powder is spilled, follow the spill cleanup procedure outlined below.

  • Dissolution :

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If necessary, use a magnetic stirrer or gentle agitation to facilitate dissolution.

  • Post-Handling :

    • Thoroughly clean all equipment used for handling the compound.

    • Wipe down the work area in the fume hood.

    • Remove PPE in the correct order to avoid cross-contamination. Always remove gloves last and wash hands thoroughly with soap and water.

Disposal Plan

All waste containing 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid, whether solid or in solution, must be treated as hazardous waste.

  • Solid Waste :

    • Contaminated materials such as weighing paper, disposable gloves, and paper towels should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste :

    • Unused solutions and rinse solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal :

    • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations[2]. Do not pour any waste down the drain[3].

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[4].

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[4].

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][4].

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].

  • Spill Cleanup: For a small spill, carefully sweep up the solid material to avoid generating dust and place it in a sealed container for disposal. Clean the spill area with a wet cloth, and collect the cloth for hazardous waste disposal. For larger spills, evacuate the area and contact your EHS office.

Safe Handling Workflow

Workflow for Safe Handling of 12-((Cyclohexylcarbamoyl)amino)dodecanoic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid prep_hood->handle_weigh handle_transfer Transfer and Dissolve handle_weigh->handle_transfer emergency_spill Spill handle_weigh->emergency_spill If spill occurs cleanup_waste Segregate Hazardous Waste handle_transfer->cleanup_waste emergency_exposure Exposure handle_transfer->emergency_exposure If exposure occurs cleanup_area Clean Work Area cleanup_waste->cleanup_area cleanup_ppe Doff PPE Correctly cleanup_area->cleanup_ppe

Caption: Logical workflow for the safe handling and disposal of the specified chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alcudacigib
Reactant of Route 2
Reactant of Route 2
Alcudacigib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.